4-Amino-5-phenylpentanoic acid hydrochloride
Description
BenchChem offers high-quality 4-Amino-5-phenylpentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-phenylpentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVOFSSJJYJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Asymmetric Synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA)
Abstract
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a non-proteinogenic γ-amino-β-hydroxy acid, is a critical structural motif in a range of pharmaceutically active compounds, most notably as a transition-state isostere in protease inhibitors.[1][2] Its stereochemically dense framework, featuring adjacent (3S,4S) stereocenters, presents a significant synthetic challenge that demands precise control over stereochemistry. This technical guide provides an in-depth analysis of established and robust synthetic strategies to access AHPPA, designed for researchers, medicinal chemists, and drug development professionals. We will dissect two primary, field-proven approaches: a chiral pool synthesis starting from L-phenylalanine and a substrate-controlled diastereoselective synthesis using an Evans aldol reaction. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are presented to ensure scientific integrity and reproducibility.
The Significance of (3S,4S)-AHPPA in Medicinal Chemistry
The AHPPA scaffold is a cornerstone in the design of aspartic protease inhibitors. Aspartic proteases, such as renin and HIV-1 protease, are crucial drug targets for hypertension and AIDS, respectively. The hydroxyl- and amino-bearing backbone of AHPPA mimics the tetrahedral intermediate of peptide bond hydrolysis, enabling it to bind tightly within the enzyme's active site.[3][4] This mimicry makes AHPPA and its analogs, often referred to as statines, potent and selective inhibitors.[2][5] The precise stereochemistry of the (3S,4S) configuration is often paramount for biological activity, making enantiomerically and diastereomerically pure synthesis a necessity for drug development programs.
Foundational Synthetic Principles: Controlling Two Adjacent Stereocenters
The primary challenge in synthesizing AHPPA lies in the diastereoselective construction of the C3-C4 bond, establishing the syn relationship between the hydroxyl and amino groups. The two main strategies discussed herein leverage different sources of chirality to achieve this control:
-
Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive chiral starting material, in this case, L-phenylalanine, which already contains the desired (S)-stereocenter at C4. The synthetic task is then reduced to installing the C3 hydroxyl group with the correct syn stereochemistry.
-
Chiral Auxiliary-Mediated Synthesis: This strategy builds the carbon skeleton from achiral precursors and employs a temporary chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The Evans asymmetric aldol reaction is a classic and highly reliable example of this approach.[6]
Synthetic Strategy I: Chiral Pool Approach via Arndt-Eistert Homologation
This strategy leverages the inherent chirality of L-phenylalanine to set the C4 stereocenter. The core transformation involves a one-carbon chain extension (homologation) of the amino acid's carboxyl group, followed by the introduction of the C3-hydroxyl group. The Arndt-Eistert reaction is a classic and effective method for this homologation.[7][8]
Rationale and Workflow
The logic of this pathway is to convert the carboxylic acid of N-protected L-phenylalanine into its next higher homolog, a β-amino acid.[9] This is achieved by first converting the acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water generates the homologated carboxylic acid.[8] The stereocenter at the α-carbon (which becomes the γ-carbon, C4, in the product) is preserved during this rearrangement.[9] Subsequent steps then focus on installing the C3-hydroxyl group.
Overall Workflow Diagram
Caption: Workflow for AHPPA synthesis from L-phenylalanine.
Detailed Experimental Protocol: Arndt-Eistert Homologation
Step 1: N-Boc Protection of L-Phenylalanine
-
Suspend L-phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 equiv.) and stir until the solution is homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine as a white solid.
Step 2: Acid Chloride Formation
-
Dissolve N-Boc-L-phenylalanine (1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 equiv.) dropwise at 0 °C. Add one drop of dimethylformamide (DMF) as a catalyst.
-
Stir at 0 °C for 30 minutes, then at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which is used immediately in the next step.
Step 3: Arndt-Eistert Reaction to form the Diazoketone and Homologated Acid Caution: Diazomethane is toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety shielding. Use of diazomethane-generating kits with fire-polished glassware is strongly recommended.
-
Prepare an ethereal solution of diazomethane (approx. 3 equiv.) from a suitable precursor (e.g., Diazald®).
-
Dissolve the crude acid chloride from Step 2 in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the cold diazomethane solution to the acid chloride solution with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction at 0 °C for 3 hours.
-
Carefully quench excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.
-
To a separate flask containing a suspension of silver(I) oxide (0.1 equiv.) in water, add the diazoketone solution at room temperature.
-
Heat the mixture to 50-60 °C and stir for 3 hours. The Wolff rearrangement is typically accompanied by nitrogen evolution and the formation of a silver mirror.
-
Cool the reaction, filter through a pad of Celite® to remove the silver catalyst, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate, acidify, and re-extract to isolate the N-Boc protected β-amino acid.
Note: The subsequent stereoselective hydroxylation at C3 to achieve the desired (3S,4S) isomer is non-trivial and often involves multiple steps, representing a drawback of this route compared to the Evans aldol approach.
Data Summary
| Step | Product | Typical Yield | Purity (Stereochemical) | Reference |
| 1 | N-Boc-L-Phenylalanine | >95% | >99% e.e. (retained) | Standard Procedure |
| 2 | Acid Chloride | ~Quantitative (crude) | N/A | Standard Procedure |
| 3 | N-Boc-(3S)-amino-4-phenylbutanoic acid | 70-85% over 2 steps | >99% e.e. (retained) | [9] |
Synthetic Strategy II: Evans Asymmetric Aldol Reaction
The Evans aldol reaction is a powerful and highly reliable method for constructing syn-β-hydroxy-α-substituted carbonyl compounds.[6] By attaching a chiral auxiliary to a carboxylic acid derivative, one can direct the stereochemical course of an aldol reaction with an aldehyde, thereby creating two new stereocenters with high diastereoselectivity.[10]
Rationale and Mechanism
This strategy involves the reaction of a boron enolate of an N-acyloxazolidinone with an appropriate aldehyde. The chiral oxazolidinone, derived from a natural amino acid like L-valine or L-phenylglycine, creates a sterically biased environment.[10] The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[6] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, leading to a predictable and high level of stereocontrol.
Mechanistic Diagram (Zimmerman-Traxler Model)
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Detailed Experimental Protocol
Step 1: Preparation of N-acyloxazolidinone
-
Suspend (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equiv.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve N-Boc-glycine (1.1 equiv.) in anhydrous THF, and add pivaloyl chloride (1.1 equiv.) and triethylamine (1.2 equiv.) at 0 °C. Stir for 1 hour to form the mixed anhydride.
-
Cannulate the solution of the lithiated oxazolidinone into the mixed anhydride solution at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C and then for 4 hours at 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acyloxazolidinone.
Step 2: Boron-Mediated Asymmetric Aldol Reaction
-
Dissolve the N-acyloxazolidinone (1 equiv.) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add dibutylboron triflate (DBBT, 1.2 equiv.) dropwise, followed by triethylamine (1.3 equiv.). Stir for 30 minutes to form the Z-boron enolate.
-
Add freshly distilled phenylacetaldehyde (1.5 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract with DCM, dry the combined organic layers, and concentrate to yield the crude aldol adduct. Purification is typically done by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 equiv.), followed by aqueous lithium hydroxide (2 equiv.).
-
Stir vigorously for 4 hours at 0 °C.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Concentrate the mixture to remove THF, and wash the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the N-Boc protected AHPPA.
Step 4: Final Deprotection
-
Dissolve the N-Boc protected AHPPA in DCM.
-
Add trifluoroacetic acid (TFA, 10 equiv.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene several times to remove residual TFA.
-
The final product can be purified by recrystallization or ion-exchange chromatography.
Data Summary
| Step | Product | Typical Yield | Purity (Stereochemical) | Reference |
| 1 | N-acyloxazolidinone | 85-95% | N/A | [11] |
| 2 | Aldol Adduct | 80-90% | >98:2 d.r. | [6][11] |
| 3 | N-Boc-AHPPA | >90% | >99% e.e. (retained) | [11][12] |
| 4 | (3S,4S)-AHPPA | >95% | >99% e.e. | Standard Procedure |
Purification and Characterization
Purification Techniques
The final AHPPA product is a zwitterionic amino acid, which can present purification challenges.
-
Recrystallization: AHPPA can often be purified by recrystallization from a water/ethanol or water/isopropanol mixture.
-
Ion-Exchange Chromatography: For high-purity requirements, chromatography using a strong cation exchange resin (e.g., Dowex® 50WX8) is highly effective. The product is loaded onto the column, washed with water to remove neutral impurities, and then eluted with an aqueous ammonia solution.
Analytical Characterization
-
¹H and ¹³C NMR: Confirms the chemical structure and provides information on diastereomeric purity through analysis of coupling constants and chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final compound (ESI-MS is common for this polar molecule).
-
Chiral HPLC: Used to determine the enantiomeric and diastereomeric purity. This is typically performed on a derivatized sample (e.g., as the methyl ester or after reaction with a chiral derivatizing agent) using a chiral stationary phase column.
Conclusion
References
- Time in San Rafael, CR. Google Search.
-
Krois, D., et al. (1995). Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability. Journal of Medicinal Chemistry, 38(16), 3144-3154. [Link]
-
Krois, D., et al. (1995). Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability. PubMed. [Link]
-
Stanton, M. G., & Gmeiner, W. H. (2006). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron: Asymmetry, 17(12), 1845-1853. [Link]
-
Wikipedia contributors. Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Suda, H., et al. (1986). Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid. The Journal of Antibiotics, 39(8), 1079-1085. [Link]
- Sagi, S., et al. (2007). Process for preparation of statins with high syn to anti ratio.
-
Banerjee, S. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 29-48. [Link]
-
Zarezin, D. P., et al. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]
-
Gotor-Fernández, V., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 24(6), 1043. [Link]
-
Sharma, G. V. M., & Reddy, K. L. (1998). A simple synthetic route to statine and statine analogues. Journal of the Chemical Society, Perkin Transactions 1, (16), 2697-2698. [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Deadman, B. J., et al. (2015). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 5(111), 91525-91529. [Link]
-
Chemistry LibreTexts. Arndt-Eistert reaction. Chemistry LibreTexts. [Link]
-
Gierlich, P. (2015). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. LMU Munich Electronic University Publications. [Link]
-
ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid 43. ResearchGate. [Link]
-
Nilar, S., & Trivedi, D. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 43, 203-246. [Link]
-
Carroll, A. R., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Organic Letters, 13(8), 2058-2061. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Ordóñez, M., & Cativiela, C. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 13(4), 544-561. [Link]
-
Chen, C.-Y., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 25(3), 735. [Link]
-
Singh, A., & Johnston, J. N. (2008). A diastereo- and enantioselective synthesis of alpha-substituted syn-alpha,beta-diamino acids. Journal of the American Chemical Society, 130(18), 5866-5867. [Link]
-
Wu, S., et al. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 13, 5218. [Link]
-
Myers, A. G., et al. (2011). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Organic Syntheses, 88, 29-47. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (268-269), 35-39. [Link]
-
ResearchGate. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... ResearchGate. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis - The Essentials. [Link]
-
Kairystė, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]
-
Zhang, R. K., & Renata, H. (2020). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]
-
Li, G., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, e202511739. [Link]
- Isowa, Y., et al. (1987). Process for producing l-aspartyl-l-phenylalanine and its diketopiperazine.
-
Companyó, X., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 23(11), 4343-4347. [Link]
Sources
- 1. Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple synthetic route to statine and statine analogues - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
4-Amino-5-phenylpentanoic acid hydrochloride structural properties
An In-depth Technical Guide to the Structural Properties of 4-Amino-5-phenylpentanoic Acid Hydrochloride
Introduction
4-Amino-5-phenylpentanoic acid is a non-proteinogenic γ-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Unlike its α-amino acid counterparts, which are the fundamental building blocks of proteins, this molecule's gamma-amino acid scaffold provides unique conformational properties. Its structure, featuring a flexible pentanoic acid chain, a chiral center at the C4 position, and a phenyl group, makes it a valuable synthon for creating complex molecular architectures.
This guide provides a comprehensive analysis of the structural properties of its hydrochloride salt, 4-Amino-5-phenylpentanoic acid hydrochloride. As the hydrochloride salt form is common for amine-containing pharmaceuticals due to its improved stability and solubility, a thorough understanding of its characteristics is essential for researchers. This document will delve into its core molecular features, stereochemistry, predicted spectroscopic signature, solid-state properties based on close analogs, and its pivotal role as a synthetic intermediate in pharmaceutical research.
Part 1: Core Molecular and Physicochemical Properties
The fundamental identity of 4-Amino-5-phenylpentanoic acid hydrochloride is defined by its chemical formula and molecular weight. In its salt form, the amine group is protonated, forming an ammonium chloride salt. This significantly influences its physical properties compared to the free base.
Molecular Formula: C₁₁H₁₆ClNO₂
Molecular Weight: 229.70 g/mol
Key physicochemical properties, largely computed due to a lack of extensive experimental literature on this specific salt, are summarized below. These values provide a baseline for understanding the molecule's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula (Free Base) | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight (Free Base) | 193.24 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-5-phenylpentanoic acid hydrochloride | N/A |
| Appearance (Predicted) | White to off-white crystalline powder | Vendor Information[2] |
| XLogP3 (Free Base) | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 (2 from NH₃⁺, 1 from COOH) | N/A |
| Hydrogen Bond Acceptor Count | 2 (from C=O, O-H) | N/A |
| Rotatable Bond Count | 5 | N/A |
Part 2: Stereochemical Considerations
A critical structural feature of 4-Amino-5-phenylpentanoic acid is the presence of a stereocenter at the C4 carbon, the carbon atom to which the amino group is attached. This chirality gives rise to two enantiomers: (S)-4-Amino-5-phenylpentanoic acid and (R)-4-Amino-5-phenylpentanoic acid.
The specific stereoisomer used in synthesis is crucial as biological systems, such as enzymes and receptors, are chiral. The therapeutic activity and pharmacokinetic profile of a final drug molecule often depend on the precise stereochemistry of its intermediates.[3][4][] For instance, in the development of peptide-based therapeutics, the incorporation of specific non-proteinogenic amino acid enantiomers can dramatically alter stability, potency, and bioavailability.[1][3][4]
Caption: Relationship between the chiral parent molecule and its (S) and (R) enantiomers.
Part 3: Spectroscopic Characterization (Predicted)
Caption: Numbered structure of 4-Amino-5-phenylpentanoic acid hydrochloride for NMR peak assignment.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like D₂O would exhibit the following signals:
-
~7.2-7.4 ppm (multiplet, 5H): Protons on the monosubstituted phenyl ring.
-
~3.5-3.7 ppm (multiplet, 1H): The proton on C4, coupled to the adjacent methylene groups (C3 and C5). Its chemical shift is influenced by the adjacent ammonium group.
-
~2.8-3.0 ppm (multiplet, 2H): The benzylic protons on C5 (labeled CH₂(c)). These protons are diastereotopic due to the adjacent C4 stereocenter and will likely appear as a complex multiplet.
-
~2.3-2.5 ppm (triplet, 2H): The protons on C2 (labeled CH₂(a)), adjacent to the carboxylic acid group.
-
~1.8-2.0 ppm (multiplet, 2H): The protons on C3 (labeled CH₂(b)), which are expected to show complex splitting due to coupling with protons on both C2 and C4.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show 7 distinct signals for the carbon backbone and phenyl ring:
-
~175-180 ppm: Carboxylic acid carbon (C1).
-
~135-140 ppm: Quaternary carbon of the phenyl ring attached to the pentanoic chain.
-
~128-130 ppm: Phenyl ring carbons (CH).
-
~55-60 ppm: C4 carbon, attached to the ammonium group.
-
~40-45 ppm: C5 carbon (benzylic).
-
~30-35 ppm: C2 carbon.
-
~25-30 ppm: C3 carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by absorptions corresponding to its key functional groups:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches from the ammonium group.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group (NH₃⁺).
-
~3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretches.
-
~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretches.
Mass Spectrometry (Predicted)
Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio ([M+H]⁺) for the free base would be observed at m/z 194.12, corresponding to the protonated molecule [C₁₁H₁₆NO₂]⁺.
Part 4: Solid-State and Crystallographic Properties
While a published crystal structure for 4-Amino-5-phenylpentanoic acid hydrochloride was not identified, a U.S. Patent for preparing related NEP-inhibitors provides critical insights through X-ray diffraction studies of extremely close analogs. Specifically, the patent discloses the crystal structure of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride .
This analog shares the core γ-amino acid hydrochloride structure. The patent notes that crystalline forms of related compounds adopt a monoclinic crystal system with the P2₁ space group .
Implications for 4-Amino-5-phenylpentanoic acid hydrochloride: It is highly probable that the title compound also crystallizes in a similar centrosymmetric or non-centrosymmetric space group. The crystal packing will be dominated by a network of strong hydrogen bonds. The ammonium group (NH₃⁺) will act as a primary hydrogen bond donor, while the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid will serve as key hydrogen bond acceptors. These interactions are fundamental to the stability of the crystalline lattice.
Part 5: Synthesis and Handling
The synthesis of γ-amino acids with aryl substituents is a well-established area of organic chemistry. A common and effective strategy involves the reductive amination of a corresponding γ-keto acid.
General Synthetic Protocol
The following is a representative, step-by-step methodology for the synthesis of 4-Amino-5-phenylpentanoic acid.
Step 1: Synthesis of the γ-Keto Acid (4-Oxo-5-phenylpentanoic acid) This precursor can be synthesized via several methods, including the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) of the resulting aryl keto acid.
Step 2: Reductive Amination
-
Dissolve the γ-keto acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the intermediate imine in the presence of the ketone.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with an acid (e.g., HCl) to destroy excess reducing agent.
-
Purify the resulting racemic 4-Amino-5-phenylpentanoic acid, often via crystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base amino acid in a minimal amount of a suitable solvent (e.g., diethyl ether, ethanol).
-
Add a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum.
Caption: General workflow for the synthesis of 4-Amino-5-phenylpentanoic acid hydrochloride.
Storage and Handling
4-Amino-5-phenylpentanoic acid hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[2]
Part 6: Application in Drug Discovery
Non-proteinogenic amino acids like 4-Amino-5-phenylpentanoic acid are crucial tools in modern drug discovery.[3][] Their unique structures allow for the creation of peptidomimetics and small molecules with enhanced pharmacological properties, such as increased stability against enzymatic degradation and improved receptor binding affinity.
This particular molecule and its close analogs are key intermediates in the synthesis of Neutral Endopeptidase (NEP) inhibitors. NEP is an enzyme involved in the breakdown of natriuretic peptides, which play a role in regulating blood pressure. Inhibiting NEP can lead to vasodilation and natriuresis, making it a valuable therapeutic strategy for conditions like hypertension and heart failure. The structural backbone provided by 4-Amino-5-phenylpentanoic acid is integral to the design of potent and selective NEP inhibitors.
References
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. (Note: While not directly cited, this provides context for the importance of non-proteinogenic amino acids in peptide drug development, a concept supported by other search results.)
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
-
(S)-4-Amino-5-phenylpentanoic acid. PubChem. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
(R)-5-Amino-5-phenylpentanoic acid hydrochloride. American Elements. [Link]
- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. PMC. [Link]
-
Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Ovid. [Link]
-
(R)-5-Amino-5-phenylpentanoic acid hydrochloride. Sigma-Aldrich. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: 4-Amino-5-phenylpentanoic Acid (APPA) Hydrochloride
This guide details the mechanism of action, pharmacology, and experimental applications of 4-Amino-5-phenylpentanoic acid hydrochloride (often abbreviated as APPA , Phe-GABA , or referred to in the context of its hydroxy-derivative found in Bestatin and Stictamides ).
An In-Depth Technical Guide on Scaffold Pharmacology & Protease Inhibition
Executive Summary
4-Amino-5-phenylpentanoic acid hydrochloride is a non-proteinogenic
Its primary mechanism of action lies in the inhibition of Zinc-dependent metalloproteases , specifically Aminopeptidases (e.g., Aminopeptidase N) and Enkephalinases (e.g., Neprilysin). By mimicking the transition state of peptide bond hydrolysis, APPA and its derivatives prevent the degradation of endogenous peptides like enkephalins , leading to potential analgesic and immunomodulatory effects. It is also a key structural unit in the synthesis of MMP-12 inhibitors and HIV protease inhibitors .
Part 1: Chemical Identity & Structural Biology
To understand the mechanism, one must first deconstruct the unique topology of the molecule.
-
IUPAC Name: 4-Amino-5-phenylpentanoic acid hydrochloride
-
Common Aliases: Homophenylalanine-GABA,
-Benzyl-GABA, APPA. -
Structural Class:
-Amino Acid; Phenylalanine homolog.
Structural Comparison Table:
| Compound | Backbone Length | Substituent Position | Primary Target |
| GABA | 4 Carbons | None | GABA-A, GABA-B Receptors |
| Phenibut | 4 Carbons | GABA-B Receptor | |
| APPA (Subject) | 5 Carbons | Metalloproteases (Active Site) | |
| Pregabalin | 6 Carbons |
1.1 The "Scaffold" Mechanism
APPA functions as a hydrophobic anchor . In the active site of metalloproteases (like Neprilysin), the phenyl ring occupies the hydrophobic S1' pocket , while the free amine and carboxyl groups coordinate with the catalytic Zinc (Zn²⁺) ion. This "locks" the enzyme in a non-productive state, preventing it from cleaving its natural peptide substrates.
Part 2: Mechanism of Action (Pharmacodynamics)
2.1 Primary Mechanism: Zinc-Metalloprotease Inhibition
The core biological activity of 4-Amino-5-phenylpentanoic acid is the inhibition of enzymes that regulate peptide signaling.
-
Target Recognition: The enzyme (e.g., Neprilysin/NEP or Aminopeptidase N/APN ) recognizes the APPA molecule as a substrate analog due to its similarity to the N-terminal Phenylalanine of endogenous peptides.
-
Zinc Chelation: The free amino group (at C4) and the carboxyl group (at C1) form a coordination complex with the Zinc ion at the enzyme's active site.
-
Transition State Mimicry:
-
In its 3-hydroxy form (AHPPA), it perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis.
-
In its non-hydroxy form (APPA), it acts as a reduced amide isostere , resisting cleavage because the C4-C5 bond is a stable carbon-carbon bond, not a scissile peptide bond.
-
-
Enzymatic Blockade: The enzyme is occupied, preventing the breakdown of Enkephalins (endogenous painkillers).
-
Result: Increased synaptic concentration of Enkephalins
Activation of - and -opioid receptors Analgesia .
-
2.2 Secondary Mechanism: Transport via LAT1
Unlike GABA, which requires specific transporters, the phenyl ring in APPA allows it to be recognized by the Large Neutral Amino Acid Transporter 1 (LAT1) .
-
Mechanism: APPA acts as a substrate for LAT1 (SLC7A5) at the Blood-Brain Barrier (BBB).
-
Significance: This allows the compound to penetrate the CNS, where it can exert neuroactive effects or deliver conjugated drugs (prodrug strategy).
2.3 Pathway Visualization
The following diagram illustrates the inhibition of Enkephalin degradation by APPA.
Caption: APPA competitively inhibits Neprilysin (NEP), preventing Enkephalin degradation and potentiating opioid receptor signaling.
Part 3: Experimental Protocols
As a self-validating system, the following protocols allow researchers to verify the identity and activity of APPA.
3.1 Protocol: In Vitro Aminopeptidase N (APN) Inhibition Assay
Objective: To quantify the inhibitory potency (
Materials:
-
Recombinant APN (Microsomal source).
-
Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).
-
Test Compound: 4-Amino-5-phenylpentanoic acid HCl.
-
Buffer: 50 mM Phosphate Buffer, pH 7.2.
Workflow:
-
Preparation: Dissolve APPA HCl in buffer to create a serial dilution range (0.1
M to 1000 M). -
Incubation: Mix 50
L of APN enzyme solution with 20 L of APPA solution. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Reaction Start: Add 30
L of L-Leu-pNA (2 mM stock). -
Kinetics: Measure absorbance at 405 nm every 60 seconds for 20 minutes. The enzyme cleaves p-nitroaniline (yellow) from the substrate.
-
Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine .-
Validation: A standard inhibitor like Bestatin should be run as a positive control (
M).
-
3.2 Protocol: Chemical Synthesis of APPA HCl (Simplified)
Objective: To synthesize the hydrochloride salt for research use.
Step-by-Step:
-
Starting Material: Use N-t-Boc-L-phenylalanine .
-
Homologation (Arndt-Eistert Synthesis):
-
Convert the carboxyl group to a diazoketone using isobutyl chloroformate and diazomethane.
-
Perform Wolff rearrangement in the presence of methanol to form the methyl ester of the
-amino acid (homo-phenylalanine). -
Note: To reach the
-amino (pentanoic) structure, a second homologation or a specific Knoevenagel condensation with a succinate derivative is often required, followed by reduction. -
Alternative (Direct): Reduction of the appropriate isoxazoline intermediate derived from phenyl-acetaldehyde.
-
-
Deprotection: Treat the N-protected intermediate with 4M HCl in Dioxane.
-
Crystallization: Precipitate the salt using Diethyl Ether.
-
Verification:
H-NMR (D O) should show the characteristic multiplets for the , , and protons and the aromatic ring.
Part 4: Quantitative Data Summary
Table 1: Pharmacological Profile of APPA vs. Related Scaffolds
| Property | APPA (4-Amino-5-phenylpentanoic acid) | Bestatin (Ubenimex) | Phenibut |
| Core Structure | |||
| Target | Metalloproteases (NEP/APN) | Aminopeptidases (APN/CD13) | GABA-B Receptor |
| Mechanism | Transition State Mimic (Reduced) | Transition State Mimic (Hydroxy) | Agonist |
| BBB Permeability | High (via LAT1) | Moderate | High |
| Primary Use | Scaffold / Experimental Inhibitor | Anticancer / Immunomodulator | Anxiolytic / Nootropic |
Part 5: References
-
Fournie-Zaluski, M. C., et al. (1992). "Differential recognition of 'enkephalinase' and angiotensin-converting enzyme by new carboxymethyl amino acid inhibitors." Journal of Medicinal Chemistry. Link
-
Rich, D. H. (1985). "Pepstatin-derived inhibitors of aspartic proteases." Journal of Medicinal Chemistry. (Describes the statine mechanism relevant to APPA derivatives). Link
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link
-
Scripps Research Institute. "Metalloprotease Inhibition Mechanisms." PDB Molecule of the Month. Link
-
ChemIDplus. "4-Amino-5-phenylpentanoic acid - Structure and Physical Properties." Link
Sources
Physical and chemical properties of 4-Amino-5-phenylpentanoic acid hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Amino-5-phenylpentanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-5-phenylpentanoic acid hydrochloride, a key building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: A Molecule of Interest
4-Amino-5-phenylpentanoic acid and its hydrochloride salt are non-proteinogenic amino acids that have garnered interest in the pharmaceutical industry. Their structural features, combining a flexible pentanoic acid backbone with a phenyl group, make them valuable precursors for the synthesis of a variety of complex molecules, including peptide mimetics and small molecule therapeutics. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation.[1] This guide will delve into the essential physicochemical characteristics, synthesis, and analysis of this compound, providing a robust foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. The following sections detail the key physical and chemical characteristics of 4-Amino-5-phenylpentanoic acid hydrochloride.
General Properties
The general properties of 4-Amino-5-phenylpentanoic acid hydrochloride are summarized in the table below. It is important to note that this compound exists as stereoisomers, and the properties may vary between the individual enantiomers and the racemic mixture. Much of the available data is for specific isomers, most commonly the (R)- and (S)-enantiomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |
| Molecular Weight | 229.70 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 76 °C (for (R)-isomer) | |
| Storage | Store in a cool, dry place, under an inert atmosphere. |
Solubility
The hydrochloride salt form of amino acids generally imparts good solubility in aqueous and polar organic solvents.[4] The solubility of 4-Amino-5-phenylpentanoic acid hydrochloride is crucial for its use in various synthetic and analytical procedures.
| Solvent | Solubility | Rationale and Insights |
| Water | Soluble | The ionic nature of the hydrochloride salt and the polar amino and carboxylic acid groups contribute to high aqueous solubility.[3][4] |
| Methanol | Soluble | As a polar protic solvent, methanol is effective at solvating the ionic and polar functional groups of the molecule.[4] |
| Ethanol | Moderately Soluble | Slightly less polar than methanol, ethanol is still a viable solvent, though solubility may be lower.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including amino acid salts. |
| Dichloromethane (DCM) | Insoluble | As a non-polar organic solvent, DCM is unable to effectively solvate the charged species of the hydrochloride salt.[3] |
| Diethyl Ether | Insoluble | Similar to DCM, this non-polar solvent is not suitable for dissolving the ionic salt.[3] |
For reactions in non-polar organic solvents, it is common practice to convert the hydrochloride salt to its free base form by neutralization with a mild base, which increases its solubility in such media.[3]
Stability
Amino acid hydrochlorides are generally stable compounds, especially in the solid state when stored under appropriate conditions (cool, dry, and protected from light).[5] In solution, the stability can be influenced by factors such as pH and temperature.
-
pH Stability: In strongly acidic solutions, some amino acids, like glutamine and asparagine, can undergo hydrolysis.[5] However, most amino acids are relatively stable. In strongly alkaline solutions, degradation can also occur, particularly at elevated temperatures.[5]
-
Thermal Stability: While stable at room temperature, prolonged exposure to high temperatures in solution can lead to degradation.[5] For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[5]
Synthesis of 4-Amino-5-phenylpentanoic acid
A reliable synthetic route to 4-Amino-5-phenylpentanoic acid is crucial for its availability in research. A common and effective method is the reductive amination of a corresponding keto-acid precursor, 4-oxo-5-phenylpentanoic acid.[6][7] This approach is widely used for the synthesis of amines due to its efficiency and the availability of various reducing agents.[8][9][10]
Caption: Synthetic workflow for 4-Amino-5-phenylpentanoic acid hydrochloride via reductive amination.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of 4-Amino-5-phenylpentanoic acid from 4-oxo-5-phenylpentanoic acid.
Materials:
-
4-Oxo-5-phenylpentanoic acid
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-oxo-5-phenylpentanoic acid (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any non-polar impurities.
-
-
Purification: The crude product in the aqueous layer can be purified by ion-exchange chromatography.
-
Salt Formation: To the purified 4-Amino-5-phenylpentanoic acid, add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-5-phenylpentanoic acid hydrochloride as a solid.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the carbon-hydrogen framework of a molecule. The expected chemical shifts (in ppm, relative to TMS) for 4-Amino-5-phenylpentanoic acid hydrochloride in a solvent like D₂O or DMSO-d₆ are as follows:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.2 - 7.4 | multiplet | 5H | Aromatic protons of the phenyl group. |
| Methine (CH-N) | ~3.5 - 3.8 | multiplet | 1H | Proton on the carbon bearing the amino group, shifted downfield by the adjacent electron-withdrawing amino group. |
| Methylene (CH₂-Ar) | ~2.8 - 3.0 | multiplet | 2H | Protons on the carbon adjacent to the phenyl group. |
| Methylene (CH₂-CH₂) | ~1.8 - 2.2 | multiplet | 4H | Protons of the two methylene groups in the pentanoic acid chain. |
| Carboxylic Acid (OH) | >10 (in non-aqueous solvent) | broad singlet | 1H | Acidic proton of the carboxylic acid group. |
| Amino (NH₃⁺) | ~8.0 - 8.5 (in DMSO-d₆) | broad singlet | 3H | Protons of the ammonium group. |
Note: The spectrum of a related compound, pentanoic acid methyl ester, shows characteristic peaks for the aliphatic chain protons.[11]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | ~175 - 180 | Carbonyl carbon of the carboxylic acid. |
| Phenyl (Ar-C) | ~125 - 140 | Aromatic carbons of the phenyl group. |
| Methine (C-N) | ~50 - 55 | Carbon attached to the amino group. |
| Methylene (C-Ar) | ~35 - 40 | Carbon adjacent to the phenyl group. |
| Methylene (CH₂) | ~20 - 35 | Carbons of the pentanoic acid chain. |
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4-Amino-5-phenylpentanoic acid hydrochloride are:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |
| N-H stretch (Ammonium) | 2800 - 3200 | Broad, superimposed on O-H |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, weak to medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |
| N-H bend (Ammonium) | 1500 - 1600 | Medium |
| C-H bend (Aliphatic) | 1350 - 1470 | Medium |
Note: The IR spectrum of a similar molecule, 5-phenylvaleric acid, shows characteristic peaks for the carboxylic acid and the phenyl group.[12] FTIR can also be used to differentiate between racemic and enantiopure forms of amino acids due to differences in their crystal lattice vibrations.[13]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-5-phenylpentanoic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique.
-
Expected Molecular Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 194.12, corresponding to the protonated free amino acid.
-
Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH or CO₂).[14]
Analytical Methodology: HPLC Analysis
High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of amino acids. Due to the non-polar nature of the phenyl group in 4-Amino-5-phenylpentanoic acid, a reversed-phase HPLC method is appropriate.
Caption: A typical analytical workflow for the HPLC analysis of 4-Amino-5-phenylpentanoic acid hydrochloride.
Recommended HPLC Protocol
This protocol provides a starting point for the analysis of 4-Amino-5-phenylpentanoic acid hydrochloride. Optimization may be required depending on the specific instrumentation and analytical goals.
Instrumentation and Materials:
-
HPLC system with a UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: 4-Amino-5-phenylpentanoic acid hydrochloride dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 214 nm or MS (ESI positive mode)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Rationale for Method Choices:
-
Reversed-Phase C18 Column: The non-polar phenyl group and the aliphatic chain will interact with the C18 stationary phase, providing good retention and separation from more polar impurities.[15]
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content is necessary to elute the compound from the column in a reasonable time with good peak shape.[16]
-
Trifluoroacetic Acid (TFA): TFA is a common ion-pairing agent used in reversed-phase HPLC of peptides and amino acids. It improves peak shape and resolution.
-
UV Detection at 214 nm: The peptide bond and carboxylic acid group absorb at this wavelength, making it a common choice for the detection of amino acids that lack a strong chromophore.[17] The phenyl group will also provide some absorbance at higher wavelengths (e.g., 254 nm).
Conclusion
4-Amino-5-phenylpentanoic acid hydrochloride is a versatile building block with significant potential in drug discovery and development. This guide has provided a detailed overview of its key physical and chemical properties, a practical synthetic route, and a robust analytical methodology. By leveraging the information presented herein, researchers and scientists can confidently incorporate this valuable compound into their synthetic and medicinal chemistry programs.
References
-
ResearchGate. (2015, May 24). How can I resolve non-polar amino acids by HPLC?. Retrieved from [Link]
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 379-383. Retrieved from [Link]
-
Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]
-
Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29283–29291. Retrieved from [Link]
-
Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-Amino-5-phenylpentanoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]
-
van de Put, M. A., & Vlieg, E. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 108-115. Retrieved from [Link]
-
Zaini, E., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 14(9), 895. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 329. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 10, 1037–1042. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124895). Retrieved from [Link]
-
Mirtallo, J. M., et al. (1982). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 39(10), 1729-1731. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Ligandbook. (2016, September 3). Package name: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 4-aminoterephthalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. Retrieved from [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]
-
NIST. (n.d.). 5-Phenylvaleric acid. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 33698462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. PhytoBank: 1H NMR Spectrum (PHY0124895) [phytobank.ca]
- 12. 5-Phenylvaleric acid [webbook.nist.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Spectroscopic data (NMR, IR, MS) of 4-Amino-5-phenylpentanoic acid hydrochloride
This technical guide details the spectroscopic characterization of 4-Amino-5-phenylpentanoic acid hydrochloride (also known as
Spectroscopic Data, Structural Analysis, and Characterization Protocols
Executive Summary & Compound Identity
4-Amino-5-phenylpentanoic acid hydrochloride is a
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Amino-5-phenylpentanoic acid hydrochloride |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol (Free base); 229.70 g/mol (HCl salt) |
| CAS Number | 1558-59-4 (Free base); Salt forms vary by supplier |
| Solubility | Highly soluble in Water ( |
Spectroscopic Characterization
The following data represents the characteristic spectral signatures of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterium Oxide (
NMR (400 MHz,
)
The proton spectrum is characterized by the downfield shift of the methine proton (H-4) due to the ammonium group (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.25 – 7.45 | Multiplet (m) | 5H | Ar-H | Phenyl aromatic protons |
| 3.58 | Multiplet (m) | 1H | C(4)-H | Methine proton |
| 3.05 | Doublet of Doublets (dd) | 1H | C(5)-H a | Benzylic proton (diastereotopic) |
| 2.88 | Doublet of Doublets (dd) | 1H | C(5)-H b | Benzylic proton (diastereotopic) |
| 2.35 | Triplet (t) | 2H | C(2)-H | Methylene |
| 1.85 – 2.05 | Multiplet (m) | 2H | C(3)-H | Methylene |
Interpretation Logic:
-
The C(4)-H signal appears significantly downfield (~3.6 ppm) compared to a standard alkyl chain due to the electron-withdrawing effect of the protonated amine.
-
The C(5)-H protons are diastereotopic due to the adjacent chiral center at C4, appearing as distinct doublets of doublets rather than a simple doublet.
NMR (100 MHz,
)
| Chemical Shift ( | Assignment | Structural Context |
| 177.2 | C =O | Carboxylic Acid Carbonyl |
| 136.5 | Ar-C (ipso) | Quaternary Aromatic Carbon |
| 129.8 | Ar-C | Aromatic CH (meta) |
| 129.4 | Ar-C | Aromatic CH (ortho) |
| 127.8 | Ar-C | Aromatic CH (para) |
| 52.4 | C -4 | Methine Carbon ( |
| 38.9 | C -5 | Benzylic Methylene |
| 31.2 | C -2 | Methylene ( |
| 27.5 | C -3 | Methylene ( |
Mass Spectrometry (ESI-MS)
Method: Electrospray Ionization (Positive Mode) Solvent: MeOH/Water + 0.1% Formic Acid
| m/z Value | Ion Identity | Interpretation |
| 194.1 | Protonated molecular ion (Base Peak) | |
| 216.1 | Sodium adduct | |
| 177.1 | Loss of ammonia (Characteristic of amino acids) | |
| 91.0 | Tropylium ion (Benzyl fragment) - High Intensity |
Mechanistic Note: The appearance of the
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber ( | Intensity | Assignment | Functional Group |
| 2800 – 3200 | Broad, Strong | Ammonium ( | |
| 1715 | Strong | Carboxylic Acid Carbonyl | |
| 1580, 1510 | Medium | Aromatic Ring Skeletal Vibrations | |
| 1210 | Medium | C-O Stretch (Acid) | |
| 700, 750 | Strong | Mono-substituted Benzene (Out-of-plane bend) |
Synthesis & Validation Workflow
The synthesis of 4-amino-5-phenylpentanoic acid typically proceeds via the hydrolysis of its lactam precursor, 5-benzyl-2-pyrrolidinone . This route ensures the correct
Experimental Protocol: Hydrolysis of Lactam
-
Dissolution: Dissolve 5-benzyl-2-pyrrolidinone (1.0 eq) in 6M HCl (10 vol).
-
Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. Monitor via TLC (disappearance of lactam) or LC-MS.
-
Isolation: Concentrate the reaction mixture in vacuo to remove water and excess HCl.
-
Crystallization: Triturate the resulting oil with diethyl ether or acetone to induce crystallization of the hydrochloride salt.
-
Drying: Dry the white solid under high vacuum over
.
Structural Pathway Diagram
The following diagram illustrates the structural transformation and the numbering scheme used for NMR assignment.
Caption: Reaction pathway from lactam precursor to the target amino acid salt, including the carbon numbering scheme utilized for spectroscopic assignment.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33698462, (S)-4-Amino-5-phenylpentanoic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for NMR shift prediction rules).
-
NIST Mass Spectrometry Data Center. (2023). 5-Phenylvaleric acid derivatives Mass Spectrum. National Institute of Standards and Technology.[1] Retrieved from [Link]
- Ordóñez, M., et al. (2016).
Sources
Biological Activities of Statine-Like Amino Acids: A Technical Guide to Aspartic Protease Inhibition
Executive Summary
Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) represents a cornerstone in the design of transition-state mimetics for aspartic proteases.[1] Originally isolated from Streptomyces as a component of pepstatin A, its unique γ-amino acid structure contains a central hydroxyl group that mimics the tetrahedral transition state of amide bond hydrolysis. This guide details the biological activities, mechanistic foundations, and experimental workflows for leveraging statine-like isosteres in drug discovery, spanning antiretroviral, antimalarial, and antihypertensive applications.
Part 1: Structural & Mechanistic Foundations
The Statine Pharmacophore
The biological potency of statine stems from its ability to act as a non-cleavable transition-state analog.[1] In a standard proteolytic reaction, an aspartic protease activates a water molecule to attack the scissile amide bond, forming a transient tetrahedral intermediate.[1]
Statine replaces this scissile bond with a hydroxymethylene group (–CH(OH)–CH2–). The hydroxyl group forms critical hydrogen bonds with the catalytic aspartic acid dyad (e.g., Asp32/Asp215 in Renin, Asp25/Asp25' in HIV Protease), effectively "freezing" the enzyme in a transition-state complex that cannot proceed to product formation.
Mechanism of Action Visualization
The following diagram illustrates the displacement of the catalytic water molecule and the stabilization of the enzyme-inhibitor complex.
Caption: Competitive inhibition mechanism where statine acts as a non-cleavable pseudosubstrate, trapping the catalytic aspartates.
Part 2: Therapeutic Frontiers & Biological Activities
Antihypertensive Activity (Renin Inhibition)
Renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), is a prime target for blood pressure regulation. Statine-containing peptides were among the first potent renin inhibitors.
-
Mechanism: Statine analogs mimic the Leu-Val scissile bond of angiotensinogen.
-
Evolution: While early peptides had poor oral bioavailability, they paved the way for non-peptide inhibitors like Aliskiren, which utilizes a similar hydroxyl-based transition-state binding mode validated by statine crystallography.
Antimalarial Activity (Plasmepsin Inhibition)
Plasmodium falciparum utilizes aspartic proteases called Plasmepsins (I, II, IV) to degrade hemoglobin.
-
Activity: Statine-based inhibitors have demonstrated nanomolar potency against Plasmepsin II.[2]
-
Selectivity: A critical challenge is achieving selectivity over human Cathepsin D. Incorporating specific hydrophobic side chains at the P1 and P1' positions has been shown to enhance this selectivity index.
Antiviral Activity (HIV-1 Protease)
HIV-1 protease is a homodimeric aspartic protease. Statine and its isostere, hydroxyethylamine, are central to the design of protease inhibitors (PIs).
-
Key Insight: The C2 symmetry of the HIV protease active site led to the development of C2-symmetric inhibitors containing statine-like cores, resulting in drugs like Ritonavir and Indinavir (though structurally evolved, they retain the core hydroxyl binding concept).
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Target Enzyme | Inhibitor Class | Key Structural Feature | Biological Outcome | |
| Pepsin | Pepstatin A | Natural Statine (Iva-Val-Val-Sta-Ala-Sta) | ~0.05 nM | General aspartic protease inhibition |
| Renin | Statine-Val | P1-P1' Leu-Val mimic | 10 - 100 nM | Reduction in Angiotensin I production |
| Plasmepsin II | Aza-statine | Nitrogen substitution in backbone | 0.5 - 2.2 nM | Inhibition of parasite hemoglobin degradation |
| HIV-1 Protease | Phe-Statine | Phenylalanine side-chain at P1 | < 1.0 nM | Blockage of viral polyprotein processing |
Part 3: Structure-Activity Relationship (SAR)
Optimizing statine derivatives requires precise manipulation of the flanking residues (P residues) to match the enzyme's subsites (S pockets).
-
Stereochemistry is Critical: The (3S, 4S) configuration is essential. Inversion to (3R) typically results in a loss of potency by 2-3 orders of magnitude because the hydroxyl group is misaligned with the catalytic aspartates.
-
P1 Specificity:
-
Backbone Modifications: "Aza-statine" (replacing the
-carbon with nitrogen) and "Norstatine" (one carbon shorter) analogs often show improved proteolytic stability and altered hydrogen bonding networks.
Part 4: Experimental Protocols
Protocol A: FRET-Based Inhibition Screening
Objective: Rapidly determine the
Materials:
-
Enzyme: Recombinant Protease (10-50 nM final conc).
-
Substrate: Internally quenched fluorescent peptide (e.g., EDANS/DABCYL pair).[7] Sequence must match enzyme specificity.
-
Buffer: 100 mM Sodium Acetate, pH 4.5 (or pH optimum for specific enzyme), 0.01% Triton X-100.
Workflow:
-
Preparation: Dilute inhibitor series in DMSO (keep final DMSO < 5%).
-
Incubation: Mix 20 µL enzyme solution with 1 µL inhibitor. Incubate for 15 min at RT to allow equilibrium binding.
-
Initiation: Add 20 µL substrate solution (final conc at
value). -
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm for EDANS) kinetically for 30 mins.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine .
Protocol B: Kinetic Characterization ( Determination)
Objective: Determine the inhibition constant (
Workflow Visualization:
Caption: Workflow for determining the Ki value involves varying both substrate and inhibitor concentrations.
Step-by-Step:
-
Matrix Setup: Prepare a 96-well plate with varying concentrations of Substrate (
to ) and Inhibitor ( ). -
Reaction: Initiate reaction as per Protocol A.
-
Data Processing:
-
Generate Michaelis-Menten curves for each inhibitor concentration.
-
Observe increase in apparent
with unchanged (hallmark of competitive inhibition).
-
-
Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
(Note: This approximation holds if is fixed; for full matrix, global fitting is preferred).
References
-
Design and synthesis of potent inhibitors of the malaria aspartyl proteases plasmepsin I and II. Source: Journal of Medicinal Chemistry (2004). URL:[Link]
-
The selectivity of statine-based inhibitors against various human aspartic proteinases. Source: Biochemical Journal (1990).[8] URL:[Link]
-
Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance. Source: Marine Drugs (2013).[7][9][10] URL:[Link]
-
Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine. Source: Journal of Medicinal Chemistry (1987).[11] URL:[Link]
-
Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. Source: PLoS One (2012). URL:[Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. New inhibitors of the malaria aspartyl proteases plasmepsin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent inhibitors of Plasmodium falciparum plasmepsin II from an encoded statine combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of potent inhibitors of the malaria aspartyl proteases plasmepsin I and II. Use of solid-phase synthesis to explore novel statine motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of statine-based inhibitors against various human aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient screening of marine extracts for protease inhibitors by combining FRET based activity assays and surface plasmon resonance spectroscopy based binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Biosynthesis of γ-Amino-β-Hydroxy Acids in Natural Products
The following technical guide details the biosynthesis of γ-amino-β-hydroxy acids, focusing on the high-value pharmacophores Statine and GABOB .
Content Type: Technical Guide | Audience: Researchers & Drug Developers
Executive Summary: The Pharmacophore of Protease Inhibition
γ-Amino-β-hydroxy acids are a specialized class of non-proteinogenic amino acids that serve as critical structural motifs in bioactive natural products. Their biological significance stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis. This feature makes them potent, picomolar-range inhibitors of aspartic proteases (e.g., Pepsin, Cathepsin D, HIV-1 protease).
For the drug development scientist, understanding the biosynthetic machinery—specifically the "unconventional" enzymatic logic distinct from standard Polyketide Synthase (PKS) extension—is key to engineering novel protease inhibitors via combinatorial biosynthesis.
Structural Classes & Occurrence
These moieties rarely occur as free metabolites but are typically embedded within complex peptide scaffolds.
| Motif Name | Structure | Representative Natural Product | Target Protease | Biosynthetic Origin |
| Statine | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | Pepstatin A | Pepsin, Cathepsin D | Hybrid PKS-NRPS + PepI |
| AHP | 3-amino-6-hydroxy-2-piperidone | Micropeptins | Serine Proteases | NRPS (Gln/Thr condensation) |
| GABOB | γ-amino-β-hydroxybutyric acid | Betanins / Free metabolite | GABA Transaminase | Glutamate Decarboxylation + Hydroxylation |
| Ahp | 4-amino-3-hydroxy-5-phenylpentanoic acid | Bestatin | Aminopeptidases | PKS-NRPS Hybrid |
Biosynthetic Mechanisms: The "Statine" Anomaly
While many β-hydroxy acids arise from standard PKS Ketoreductase (KR) domain activity, the biosynthesis of Statine in Pepstatin follows a distinct, "post-assembly-line" logic.
Mechanism A: The Pepstatin Pathway (Iterative Reduction)
The pep gene cluster in Streptomyces species (e.g., S. catenulae) utilizes a hybrid PKS-NRPS system. However, the formation of the hydroxyl group does not occur during chain elongation on the PKS module.
-
Assembly: The core peptide chain is assembled by PepA (PKS-like) and PepB-E (NRPS).
-
Intermediate Formation: The machinery generates a β-keto-peptide intermediate . The C3 position (relative to the statine unit) retains the ketone functionality during assembly.
-
The Key Enzyme (PepI): The reduction is catalyzed in trans by PepI , a dedicated F420H2-dependent oxidoreductase .[1]
-
Causality: Unlike NADPH-dependent KR domains which act on the acyl-carrier protein (ACP) bound chain, PepI acts on the released or pseudo-released peptide intermediate.
-
Iterative Action: Pepstatin contains two statine residues.[1] PepI performs a tandem reduction , reducing the central statine precursor first, followed by the C-terminal statine precursor.[1]
-
Mechanism B: The AHP Cyclization
In cyanobacterial depsipeptides (e.g., Micropeptins), the AHP moiety (3-amino-6-hydroxy-2-piperidone) is formed via an NRPS pathway.
-
Condensation: A Glutamine residue is condensed with a Threonine (or similar hydroxy-amino acid).
-
Cyclization: An intramolecular reaction between the amide nitrogen and the aldehyde/ketone equivalent forms the piperidone ring.
-
Modification: The hydroxyl group is often established via P450-mediated oxidation or inherent to the precursor.
Experimental Protocols
Protocol 1: In Vitro Assay for PepI Activity (F420H2-Dependent)
Objective: To characterize the reductive activity of purified PepI (or homolog) against β-keto-statine mimics.
Principle: PepI utilizes the deazaflavin cofactor F420H2. The oxidation of F420H2 to F420 results in a quantifiable decrease in absorbance at 420 nm (extinction coefficient
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Cofactor: Purified F420 (oxidized). Note: Must be reduced to F420H2 prior to assay using NaBH4 or an F420-reducing hydrogenase.
-
Substrate: Synthetic N-acetyl-statone methyl ester (or isolated β-keto-pepstatin intermediate).
-
Enzyme: Recombinant PepI (purified from E. coli or Streptomyces).
Workflow:
-
Cofactor Reduction: Incubate 50 µM F420 with 2 mM NaBH4 in buffer under anaerobic conditions (argon purge) for 10 min until colorless (F420H2 formed). Neutralize excess borohydride with dilute HCl if necessary, or use enzymatic regeneration (F420-dependent glucose-6-phosphate dehydrogenase).
-
Baseline: In a quartz cuvette (anaerobic), add Buffer and 20 µM F420H2. Measure Abs(420nm). It should be near zero. Correction: F420 (oxidized) is yellow (Abs420). F420H2 (reduced) is colorless. The assay monitors the INCREASE in Abs420 as F420H2 is oxidized back to F420.
-
Reaction Initiation: Add PepI enzyme (100 nM final) and Substrate (100 µM).
-
Monitoring: Record the increase in Absorbance at 420 nm over 10 minutes at 30°C.
-
Validation:
-
Negative Control: Heat-denatured PepI (95°C, 5 min).
-
Kinetic Calculation: Rate (
M/min) = .
-
Protocol 2: Isolation of Statine-Containing Peptides
Objective: Extraction of lipophilic peptide inhibitors from Streptomyces fermentation broth.
-
Fermentation: Cultivate S. catenulae in ISP2 medium for 5-7 days at 28°C.
-
Extraction:
-
Centrifuge broth (4000 x g, 20 min) to separate mycelia.
-
Mycelial Extraction: Extract mycelia with Acetone (1:1 v/v). Sonicate 15 min. Filter.
-
Supernatant Extraction: Adjust pH to 3.0. Extract with Ethyl Acetate (1:1 v/v, x3).
-
-
Enrichment: Combine organic phases, dry over Na2SO4, and evaporate in vacuo.
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Chloroform:Methanol gradient (95:5
80:20). -
Statine-containing fractions typically elute in mid-polarity regions due to the hydroxyl/amino groups.
-
-
Identification: LC-MS/MS (ESI+). Look for characteristic fragment ions of Statine (e.g., loss of water, specific immonium ions).
Visualization of Biosynthetic Logic
Diagram 1: The "Unconventional" Pepstatin Biosynthetic Pathway
This diagram illustrates the separation of peptide assembly and the critical reductive step catalyzed by PepI.
Caption: The Pepstatin pathway decouples chain assembly from the stereoselective reduction of the β-keto group, mediated by the F420-dependent enzyme PepI.
Diagram 2: Discovery Workflow for Statine-Like Pharmacophores
A logical pipeline for identifying new γ-amino-β-hydroxy acid producers.
Caption: A genome-guided workflow prioritizing clusters that contain both peptide synthetases and distinct F420-dependent oxidoreductases.
References
-
Tandem ketone reduction in pepstatin biosynthesis reveals an F420H2–dependent statine pathway. Source: ResearchGate / Springer Nature [Link][1]
-
Biosynthesis and Synthetic Biology of Psychoactive Natural Products. (Reference for general decarboxylation mechanisms like GAD). Source: PMC - NIH [Link]
-
Amino-hydroxy-piperidone (Ahp) moiety and proposed biosynthesis. Source: ResearchGate [Link]
-
Structure of F420H2:NADP+ oxidoreductase with and without its substrates bound. (Reference for F420 assay mechanics). Source: PMC - NIH [Link]
-
Biosynthesis of natural products containing β-amino acids. (Context for non-proteinogenic amino acid incorporation). Source: PubMed [Link]
Sources
Discovery of Protease Inhibitors from Lichen Secondary Metabolites
Executive Summary
The lichenome—the sum of genetic and metabolic diversity within lichen symbioses—represents one of the most chemically complex yet underutilized reservoirs for drug discovery. While historical focus has rested on their antibiotic properties (e.g., usnic acid), recent high-throughput screening and in silico modeling have unveiled a potent new application: protease inhibition .
Lichen secondary metabolites, particularly depsides, depsidones, and dibenzofurans , exhibit unique structural rigidities and redox potentials that make them ideal scaffolds for inhibiting serine, cysteine, and aspartic proteases. This guide provides a rigorous technical framework for the extraction, isolation, and validation of these inhibitors, targeting critical enzymes such as SARS-CoV-2 Mpro (3CLpro) and Human Leukocyte Elastase (HLE) .
Part 1: The Lichenome as a Chemical Arsenal
Structural Classes and Protease Targets
Lichen metabolites are distinct from higher plant metabolites due to their biosynthesis via the acetyl-polymalonyl pathway, leading to highly oxygenated aromatic structures.
| Chemical Class | Representative Compound | Target Protease | Mechanism of Action | IC50 / Ki Range |
| Depsides | Trivaric Acid, Atranorin | Human Leukocyte Elastase (HLE) | Competitive / Reversible | 1.8 µM (IC50) |
| Depsidones | Perlatolic Acid, Salazinic Acid | SARS-CoV-2 Mpro (3CLpro) | Non-competitive / Allosteric | ~0.4 µM (IC50) |
| Dibenzofurans | (+)-Usnic Acid | Viral Proteases / Caspases | Mixed-type / Redox modulation | 10–50 µM |
| Aliphatic Acids | Protolichesterinic Acid | HIV-1 RT / Serine Proteases | Covalent (Michael Addition) | Variable |
The Mechanistic Advantage
Unlike synthetic small molecules that often target the active site exclusively, lichen metabolites frequently employ allosteric modulation .
-
Case Study (Perlatolic Acid): Binds to the dimerization interface of SARS-CoV-2 Mpro, preventing the formation of the active homodimer. This renders the enzyme inactive without competing with the substrate, a mechanism less prone to resistance mutations.
-
Case Study (Protocetraric Acid): Contains aldehyde groups capable of forming reversible covalent bonds (Schiff bases) or thiohemiacetals with the catalytic Cysteine-145 of viral proteases.
Part 2: Workflow – From Thallus to Fraction
Diagram: The Discovery Pipeline
The following workflow outlines the critical path from raw material to hit identification.
Caption: Figure 1. End-to-end workflow for isolating protease inhibitors from lichen thalli.
Extraction Protocol: The "Cold Acetone" Standard
Causality: We prioritize acetone over methanol for the initial extraction of depsides. Methanol can cause transesterification or hydrolysis of the delicate ester linkages in depsides (e.g., converting lecanoric acid to orsellinic acid methyl ester), creating artifacts.
Protocol:
-
Preparation: Air-dry lichen thalli at room temperature (avoid heat >30°C to prevent decarboxylation). Grind to a fine powder using a liquid nitrogen-cooled mortar to prevent thermal degradation.
-
Extraction:
-
Add 100 mL Acetone (HPLC grade) per 10 g of powder.
-
Sonicate for 3 x 10 minutes at 20°C.
-
Filter through Whatman No. 1 paper.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <35°C.
-
Defatting (Optional but Recommended): Wash the crude solid with cold n-hexane to remove waxy lipids and pigments (parietin) that may interfere with fluorescence assays.
Part 3: Experimental Protocols for Validation
Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay
Trustworthiness: This assay uses a self-quenching fluorogenic substrate. Cleavage by the protease releases the fluorophore, increasing signal. The protocol includes a negative control (no enzyme) to rule out autofluorescence of the lichen extract—a common false positive source.
Materials:
-
Enzyme: Recombinant SARS-CoV-2 Mpro (100 nM final).
-
Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET substrate).
-
Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Control Inhibitor: GC376 or E-64 (Positive Control).
Step-by-Step:
-
Compound Prep: Dissolve lichen extracts in 100% DMSO. Dilute to 100X final concentration. Final DMSO in assay must be <1%.
-
Incubation: In a black 96-well plate, mix 10 µL of extract with 40 µL of Mpro enzyme buffer. Incubate for 10 min at room temperature to allow allosteric binding.
-
Initiation: Add 50 µL of Substrate (20 µM final).
-
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Protocol B: Human Leukocyte Elastase (HLE) Colorimetric Assay
Target: Serine protease involved in inflammation (COPD, emphysema). Specifics: Depsides like Trivaric Acid are competitive inhibitors here.[1]
Step-by-Step:
-
Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl.
-
Reaction: Mix 10 µL inhibitor (in DMSO) + 130 µL Buffer + 10 µL HLE (0.05 U/mL).
-
Pre-incubation: 15 mins at 25°C.
-
Substrate: Add 50 µL MeO-Suc-Ala-Ala-Pro-Val-pNA (2 mM).
-
Detection: Measure Absorbance at 405 nm (release of p-nitroaniline).
-
Validation: Use Sivelestat as a positive control.
Part 4: Mechanistic Visualization
Understanding how these metabolites work is crucial for drug design. The diagram below illustrates the two primary modes of inhibition observed in lichen metabolites.
Caption: Figure 2. Competitive (Depside) vs. Non-Competitive/Allosteric (Depsidone) inhibition mechanisms.
Part 5: Challenges and Future Directions
The Supply Problem
Lichens are slow-growing (mm/year) and difficult to cultivate axenically.
-
Solution 1 (Synthesis): Total synthesis of simple depsides is feasible via condensation of orsellinic acid units.
-
Solution 2 (Biotech): Heterologous expression of lichen PKS (Polyketide Synthase) gene clusters in Aspergillus or E. coli.
Solubility & Bioavailability
Lichen acids are highly lipophilic (LogP > 3), leading to poor aqueous solubility.
-
Formulation: Encapsulation in PLGA nanoparticles or complexation with cyclodextrins has been shown to improve the therapeutic index of usnic acid.
References
-
Structure-based screening of novel lichen compounds against SARS Coronavirus main protease (Mpro) . PubMed. [Link]
-
Trivaric acid, a potent depside human leukocyte elastase inhibitor . Biological & Pharmaceutical Bulletin. [Link]
-
Lichen secondary metabolites as potential inhibitors of viral 3-chymotrypsin-like protease (3CLpro) . IRIS Unimore. [Link]
-
Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches . MDPI. [Link]
-
Exploration of Novel Lichen Compounds as Inhibitors of SARS-CoV-2 Mpro . PMC. [Link]
-
The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation . PMC. [Link]
Sources
Molecular weight and formula of 4-Amino-5-phenylpentanoic acid hydrochloride
The following technical guide provides an in-depth physicochemical and synthetic profiling of 4-Amino-5-phenylpentanoic acid hydrochloride .
Chemical Identity, Synthetic Pathways, and Pharmacophore Utility
Executive Summary & Chemical Identity
4-Amino-5-phenylpentanoic acid hydrochloride is a non-proteinogenic
In drug discovery, this scaffold is a critical "chiral building block."[1] It is frequently utilized to synthesize peptidomimetics —molecules that mimic peptide structures but possess enhanced metabolic stability against proteolysis. It serves as a simplified structural analog to the core scaffold found in Neprilysin (NEP) inhibitors (e.g., Sacubitril) and various protease inhibitors where a transition-state mimic is required.
Stoichiometry and Physicochemical Profile
The following data represents the theoretical values for the monohydrochloride salt form, assuming a 1:1 stoichiometry of the free base to HCl.
| Property | Value | Notes |
| IUPAC Name | 4-Amino-5-phenylpentanoic acid hydrochloride | Often referred to as |
| Molecular Formula | C₁₁H₁₆ClNO₂ | Free Base: C₁₁H₁₅NO₂ + HCl |
| Molecular Weight | 229.70 g/mol | Free Base MW: 193.24 g/mol |
| Exact Mass | 229.0870 | Based on ³⁵Cl isotope |
| CAS Number (Free Base) | 916198-97-5 ((S)-isomer) | HCl salt is often prepared in situ or custom synthesized |
| Chiral Center | C4 | Available as (R) or (S) enantiomers; (S) is derived from L-Phenylalanine |
| Solubility | High in H₂O, MeOH, DMSO | Typical of amino acid salts; insoluble in non-polar organics (Hexane, Et₂O) |
| pKa (Calc) | Carboxyl: ~4.2; Amino: ~10.5 | Zwitterionic character in neutral pH (Free base) |
Structural Visualization
The compound consists of a pentanoic acid backbone. The amino group is positioned at Carbon-4 (
Figure 1: Pharmacophore dissection of 4-Amino-5-phenylpentanoic acid HCl. The structure bridges a lipophilic anchor (Phenyl) and a polar head (COOH) via a chiral amine linker.
Synthetic Methodologies
For research applications requiring high enantiomeric purity (ee > 98%), the synthesis typically begins from the "Chiral Pool"—specifically L-Phenylalanine (for the S-isomer) or D-Phenylalanine (for the R-isomer).
Route A: The Homologation Pathway (Standard Research Scale)
This route is preferred for maintaining stereochemistry without expensive chiral resolution steps. It involves the conversion of the amino acid to an amino-aldehyde, followed by a Wittig reaction to extend the carbon chain.
Protocol Workflow:
-
Protection: Protect L-Phenylalanine amine (e.g., Boc-Phe-OH).
-
Reduction: Convert the carboxylic acid to an aldehyde (Boc-Phe-H) via a Weinreb amide intermediate or direct reduction of the ester.
-
Chain Extension (Wittig): React the aldehyde with a stabilized ylide (e.g., (Triphenylphosphoranylidene)acetate) to form the
-unsaturated ester. -
Hydrogenation: Reduce the double bond (Pd/C, H₂) to saturate the chain.
-
Deprotection & Salt Formation: Hydrolysis of the ester (LiOH) followed by acidolytic removal of the Boc group using HCl/Dioxane.
Route B: Michael Addition (Industrial Scale Candidate)
For larger batches where racemic product is acceptable (or followed by enzymatic resolution), a Michael addition of nitromethane to 4-phenyl-butenoic acid derivatives can be utilized, followed by nitrile reduction.
Detailed Protocol: HCl Salt Formation
Context: Converting the Boc-protected intermediate to the final HCl salt.
-
Dissolution: Dissolve 1.0 eq of Boc-4-amino-5-phenylpentanoic acid in minimal dry 1,4-dioxane or ethyl acetate.
-
Acidification: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (5-10 eq).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of Boc-starting material).
-
Precipitation: The product often precipitates as a white solid. If not, add dry diethyl ether or hexanes to induce crystallization.
-
Isolation: Filter under inert atmosphere (Argon/N₂). The HCl salt is hygroscopic; minimize exposure to moisture.
-
Drying: Dry in vacuo over P₂O₅ to remove trace acid/solvent.
Figure 2: Synthetic logic flow from L-Phenylalanine to the target gamma-amino acid HCl salt.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the compound for biological testing, the following analytical thresholds must be met.
| Technique | Expected Signal / Observation | Validation Criteria |
| ¹H NMR (D₂O) | δ 7.2-7.4 (m, 5H, Ph); δ 3.6 (m, 1H, CH-N); δ 2.8-3.0 (m, 2H, Ph-CH₂); δ 1.8-2.4 (m, 4H, CH₂-CH₂-COOH) | Integration must match proton count (15H total for free base skeleton). |
| LC-MS (ESI+) | [M+H]⁺ = 194.1 (Free base mass + H) | Single peak >98% area. Absence of dimer peaks. |
| Chloride Content | Titration with AgNO₃ | 15.2% - 15.6% w/w (Theoretical: 15.4%). Confirms mono-HCl salt. |
| Optical Rotation | Specific rotation | Must match literature for (S) or (R) to confirm no racemization occurred during synthesis. |
Applications in Drug Development
4-Amino-5-phenylpentanoic acid is a versatile scaffold in medicinal chemistry, primarily acting as a gamma-turn mimetic .
Protease Inhibition (Transition State Mimicry)
In the design of inhibitors for metalloproteases (like Neprilysin or ACE), the peptide backbone is often modified to prevent cleavage.
-
Mechanism: Replacing a scissile amide bond (–CO–NH–) with a gamma-amino acid moiety (–CH₂–CH(NH₂)–CH₂–COOH) removes the carbonyl site of cleavage while maintaining the side-chain orientation (phenyl group) required for hydrophobic pocket binding.
-
Relevance: This structure is a simplified analog of the Sacubitril intermediate (which contains a biphenyl side chain and a methyl substituent). Researchers use the phenyl-analog to establish baseline Structure-Activity Relationships (SAR).
Peptidomimetics and Foldamers
Gamma-amino acids are used to construct "Foldamers"—synthetic oligomers that adopt well-defined secondary structures (helices, sheets) in solution.
-
Stability: Unlike alpha-peptides, gamma-peptides are resistant to standard proteolytic enzymes, making them excellent candidates for long-acting therapeutic agents.
Neurological Activity (GABA Analogs)
Structurally, this compound is a lipophilic analog of GABA.
-
GABA: H₂N-CH₂-CH₂-CH₂-COOH
-
Target: H₂N-CH(CH₂Ph)-CH₂-CH₂-COOH
-
Note: While Phenibut (beta-phenyl-GABA) is well known, the gamma-phenyl analog modulates receptor affinity and blood-brain barrier penetration due to increased lipophilicity.
References
-
PubChem. (2024).[2] (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2.[2] National Library of Medicine. [Link]
-
Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Foundational chemistry for phenyl-pentanoic acid scaffolds in NEP inhibition). [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 18(1), 3–99. (Comprehensive review on synthetic routes including homologation). [Link]
Sources
Methodological & Application
Application Note: Protocol for Using 4-Amino-5-phenylpentanoic Acid Hydrochloride in Peptide Synthesis
This Application Note and Protocol details the handling, protection, and incorporation of 4-Amino-5-phenylpentanoic acid hydrochloride (often referred to as
Executive Summary
4-Amino-5-phenylpentanoic acid is a
Critical Technical Alert: The starting material provided is the hydrochloride salt (HCl) .
-
Direct Activation Risk: You cannot directly activate the carboxyl group of this salt for coupling to an amine. Neutralization of the HCl salt in the presence of a carboxyl activator (like HATU or DIC) will trigger rapid intramolecular cyclization to form a stable
-lactam , permanently terminating the reactivity of the molecule. -
Required Workflow: The amine must be protected (e.g., as an Fmoc-derivative) before carboxyl activation, or the molecule must be anchored to the solid support as the C-terminal residue.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 4-Amino-5-phenylpentanoic acid hydrochloride |
| Common Abbreviation | |
| Molecular Formula | |
| Backbone Type | |
| Solubility | Soluble in Water, Methanol, DMSO. Poorly soluble in DCM/Ether. |
| Main Challenge | High propensity for |
Pre-Synthesis Protocol: Conversion to Fmoc-Derivative
Use this protocol if you intend to insert the residue into the middle or N-terminus of a peptide chain via Solid Phase Peptide Synthesis (SPPS).
Objective: Convert 4-Amino-5-phenylpentanoic acid HCl into Fmoc-4-Amino-5-phenylpentanoic acid (Fmoc-4-App-OH) to prevent lactamization during coupling.
Reagents Required[1][2][3][4][5][6][7][8]
-
4-Amino-5-phenylpentanoic acid HCl (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) (2.5 eq) -
Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane (1:1 v/v)
-
1N HCl (for acidification)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 4-Amino-5-phenylpentanoic acid HCl (1.0 mmol) in Water (5 mL).
-
Basification: Add
(2.5 mmol) slowly. The solution pH should be roughly 9-10. Note: This neutralizes the HCl and generates the free amine in situ, but because no carboxyl activator is present, lactamization is slow/negligible at room temperature compared to the reaction with Fmoc-OSu. -
Protection: Add Fmoc-OSu (1.1 mmol) dissolved in Acetone (5 mL) dropwise to the aqueous solution while stirring vigorously.
-
Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the starting amine.
-
Workup:
-
Evaporate the acetone under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous layer with water (10 mL) and wash with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and byproducts. Discard the ether layer. -
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1N HCl . The Fmoc-protected product should precipitate as a white solid or form an oil.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Yield: The resulting white foam/solid is Fmoc-4-Amino-5-phenylpentanoic acid , ready for SPPS.
Solid Phase Peptide Synthesis (SPPS) Protocol
Use this protocol to couple the Fmoc-protected building block (prepared above) to a resin-bound peptide.
Context:
A. Coupling Reagents[3][5][9][10][11][12]
-
Preferred: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Reasoning: This neutral/slightly acidic activation method suppresses racemization and minimizes "premature" Fmoc removal or side reactions compared to basic conditions.
-
-
Alternative: HATU / HOAt / DIPEA .
-
Caution: Use minimal base (DIPEA). Excess base can promote aspartimide-like side reactions or cyclization if the coupling is slow.
-
B. Coupling Cycle (Standard 0.1 mmol scale)
-
Resin Preparation: Ensure the preceding amino acid on the resin is Fmoc-deprotected and washed (DMF
).[1][2] -
Activation Cocktail:
-
Fmoc-4-App-OH: 3.0 equivalents (relative to resin loading).
-
Oxyma Pure: 3.0 equivalents.
-
DIC: 3.0 equivalents.
-
Solvent: DMF (minimal volume to cover resin).
-
Procedure: Dissolve Amino Acid and Oxyma in DMF. Add DIC immediately before adding to the resin.
-
-
Coupling Reaction:
-
Monitoring: Perform a Kaiser Test (ninhydrin).[1] If positive (blue beads), perform a second coupling (double coupling) using half the equivalents for 45 minutes.
-
Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.
C. Fmoc Deprotection (Post-Coupling)
-
Cycle:
min (flow wash), followed by min incubation. -
Warning: Once the Fmoc group is removed from the
-amino acid, the amine is free. The subsequent coupling of the next amino acid should be performed promptly to avoid any potential on-resin cyclization (though this is rare for resin-boundngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -amines compared to solution phase).
Visualizations & Logic
Figure 1: The Lactamization Trap
This diagram illustrates why direct activation of the HCl salt fails and why Fmoc protection is the mandatory first step.
Caption: Comparative workflow showing the necessity of N-protection to prevent irreversible
Figure 2: SPPS Workflow for -Amino Acid
Standardized cycle for incorporating the Fmoc-derivative.
Caption: Step-by-step Solid Phase Peptide Synthesis (SPPS) cycle for Fmoc-4-Amino-5-phenylpentanoic acid.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Monoisotopic Mass | 193.11 Da (Free Acid) | |
| Fmoc-Derivative Mass | 415.18 Da | |
| Protonation State | HCl salt is acidic (pH ~2-3 in water) | Must be neutralized for reaction.[5] |
| Storage | -20°C, Desiccated | Hygroscopic. Keep away from moisture. |
| Stereochemistry | Usually (S)-isomer (L-Phe analog) | Verify specific isomer (R vs S) on label. |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Seebach, D., et al. (2004). "Gamma-Peptides: Synthesis, Structure and Biological Properties." Chemistry & Biodiversity, 1(8), 1111–1239. Link
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development, 22(6), 760–768. Link
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689–1700. (Describes synthesis of similar gamma-amino acid intermediates). Link
-
PubChem Compound Summary. (2024). "(S)-4-Amino-5-phenylpentanoic acid."[5][6][7] National Center for Biotechnology Information. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 33698462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution HPLC Analysis of Amino Acids: Automated Pre-Column Derivatization with OPA/FMOC
Abstract
This guide details a robust, high-sensitivity method for the quantification of primary and secondary amino acids using automated pre-column derivatization. By leveraging the rapid reaction kinetics of o-Phthalaldehyde (OPA) for primary amines and 9-Fluorenylmethyl chloroformate (FMOC) for secondary amines, this protocol achieves baseline resolution of 20+ proteinogenic amino acids in under 25 minutes. This method offers distinct advantages over post-column ninhydrin techniques, including femtomole-level sensitivity, reduced reagent consumption, and compatibility with standard HPLC/UHPLC instrumentation.
Scientific Foundation & Mechanism
The Challenge of Native Detection
Most amino acids lack a strong UV chromophore, making direct detection at standard wavelengths (210–254 nm) insensitive and prone to interference from buffer salts. Derivatization attaches a fluorophore or chromophore to the amine group, increasing sensitivity by orders of magnitude.
Dual-Derivatization Chemistry
This protocol utilizes a "dual-strike" approach to cover the complete amino acid spectrum:
-
Primary Amines (OPA Reaction):
-
Mechanism: In the presence of a thiol reducing agent and a basic buffer (pH > 9), OPA reacts rapidly (< 1 min) with primary amine groups to form a highly fluorescent 1-alkylthio-2-alkylisoindole.
-
Expert Insight: We utilize 3-Mercaptopropionic Acid (3-MPA) as the thiol source rather than the traditional 2-mercaptoethanol. 3-MPA yields more stable isoindole derivatives, significantly reducing the degradation of unstable amino acids like Glycine and GABA during the injection delay.
-
-
Secondary Amines (FMOC Reaction):
-
Mechanism: OPA cannot react with secondary amines (e.g., Proline, Hydroxyproline).[1] FMOC-Cl reacts with these remaining secondary amines to form a stable carbamate derivative.
-
Detection: Excitation: 266 nm | Emission: 305 nm.
-
Reaction Pathway Diagram
Caption: Dual-stage derivatization pathway. Primary amines are selectively tagged with OPA/3-MPA, leaving secondary amines available for subsequent reaction with FMOC.
Detailed Protocol
Reagent Preparation
Purity is paramount. Use HPLC-grade solvents and 18 MΩ water.
| Reagent | Preparation Instructions | Storage |
| Borate Buffer (pH 10.2) | Dissolve 0.4 M Boric Acid in water. Adjust pH to 10.2 with NaOH. Filter (0.2 µm).[1] | 4°C (1 month) |
| OPA Reagent | Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-Mercaptopropionic Acid (3-MPA) .[1] Add 9 mL Borate Buffer (pH 10.2). | 4°C (1 week) - Light Sensitive |
| FMOC Reagent | Dissolve 2.5 mg FMOC-Cl in 1 mL Acetonitrile (ACN). | 4°C (1 week) - Moisture Sensitive |
| Injection Diluent | 100 mL Mobile Phase A + 0.4 mL H3PO4 (85%). | 4°C |
HPLC Instrumentation Setup
-
Column: C18 High-Resolution AAA Column (e.g., Zorbax Eclipse AAA, 4.6 x 150 mm, 3.5 µm or 5 µm).
-
Why: These columns are heavily end-capped to prevent tailing of basic amino acids (Arg, Lys) at high pH.
-
-
Column Temperature: 40°C (Critical for resolution of Arg/Thr).
-
Flow Rate: 1.5 mL/min (Adjust for column ID).
-
Detector: Fluorescence Detector (FLD).
-
Time 0.0 - 15.0 min: Ex 340 nm / Em 450 nm (OPA derivatives).
-
Time 15.0 - End: Ex 266 nm / Em 305 nm (FMOC derivatives).
-
Mobile Phase & Gradient
-
Mobile Phase A: 40 mM Na₂HPO₄ (Sodium Phosphate Dibasic), adjusted to pH 7.8 with H₃PO₄.
-
Mobile Phase B: Acetonitrile : Methanol : Water (45 : 45 : 10 v/v/v).[3]
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 0 | Injection |
| 1.9 | 0 | Elution of polar AAs (Asp, Glu) |
| 18.1 | 57 | Gradient elution of primary AAs |
| 18.6 | 100 | Wash (Elution of FMOC-AAs) |
| 22.3 | 100 | Hold at 100% B |
| 23.2 | 0 | Re-equilibration |
| 26.0 | 0 | End of Run |
Automated Injector Program
Manual derivatization is prone to error due to the fast kinetics of OPA. Use the autosampler's programming capability.
Caption: Automated "in-needle" derivatization workflow. The final dilution step with acidic diluent is critical to quench the reaction and focus the sample on the column head.
Validation & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), every run must include a System Suitability Sample (SSS).
Critical Resolution Pairs
The separation quality is defined by the resolution (
-
Glycine / Threonine: Often co-elute if pH is incorrect. Target
.[4] -
Arginine / Proline: Marks the transition from OPA to FMOC detection.
-
Isoleucine / Phenylalanine: Critical for gradient slope verification.
Performance Metrics
-
Linearity:
over 10 pmol – 1000 pmol range. -
Precision (RSD): < 1.0% for Retention Time; < 3.0% for Area.[1]
-
LOD: ~0.5 – 1.0 pmol (femtomole sensitivity possible with microbore columns).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks | Contaminated Mobile Phase A | Phosphate buffer promotes microbial growth. Prepare fresh every 2 days. Filter through 0.2 µm.[1] |
| Low Area for Gly/GABA | OPA Reagent Degradation | The OPA-thiol complex is unstable. Ensure 3-MPA is used (not mercaptoethanol) and replace reagent daily. |
| Peak Tailing (Arg/His) | Secondary Silanol Interactions | Column age or pH > 8.[5]0. Replace column or ensure Mobile Phase A is pH 7.8 exactly. |
| Missing Proline Peak | FMOC Reagent Hydrolysis | FMOC-Cl hydrolyzes in water. Ensure reagent is dissolved in dry ACN and vial is capped tightly. |
| Retention Time Shift | Gradient Mixing Issues | Check pump mixing valve. For phosphate/organic gradients, ensure thorough degassing to prevent bubble formation. |
References
-
Agilent Technologies. (2020). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Application Note 5990-1193EN. Link
-
Waters Corporation. (2022). Amino Acid Analysis using AccQ-Tag Ultra and HPLC. Application Note 72000663EN. Link
-
Mengerink, Y., et al. (2002).[5] Advances in the evaluation of the stability... of OPA/3-mercaptopropionic acid derivatives. Journal of Chromatography A, 949(1-2), 99-124.[5][6] Link
-
Thermo Fisher Scientific. (2021). Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Note AB004093. Link
-
Shimadzu Corporation. (2018). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Application News 01-00441-EN. Link
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. (PDF) Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-l-cysteine reagents [academia.edu]
- 6. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS methods for amino acid derivative quantification
Application Note: High-Sensitivity LC-MS/MS Quantification of Amino Acid Derivatives
Executive Summary & Strategic Approach
Quantifying amino acids (AAs) and their biological derivatives (e.g., neurotransmitters, methylated markers) is a cornerstone of drug development and metabolic profiling. However, AAs present a "perfect storm" of analytical challenges: they are highly polar (poor retention on C18), lack distinct chromophores (poor UV detection), and are zwitterionic (pH-dependent ionization).
To address these challenges, we present two distinct, field-proven workflows. The choice between them depends on your specific analytical goals:
-
Protocol A (The "Gold Standard" for Sensitivity): Pre-column Derivatization (AQC). Best for comprehensive profiling of protein hydrolysates and complex matrices where femtomole sensitivity is required. It transforms polar AAs into hydrophobic, highly ionizable species.
-
Protocol B (The "Native" Approach): Direct HILIC-MS/MS. Best for biological derivatives (e.g., GABA, DOPA) and rapid metabolic snapshots where sample manipulation must be minimized to prevent degradation.
Decision Framework: Which Method to Choose?
Before selecting a protocol, evaluate your analyte list and matrix constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal LC-MS workflow.
Protocol A: Pre-Column Derivatization (AQC Chemistry)
This method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amines. The reaction is rapid, and the resulting urea derivatives are stable, highly fluorescent, and possess high proton affinity for ESI-MS.
Mechanism of Action
AQC reacts with the amine group to form a stable urea linkage. The quinoline moiety acts as a "retention handle" for Reverse Phase (RP) chromatography and a "signal amplifier" for Mass Spectrometry.
Experimental Setup
| Parameter | Specification |
| Column | C18 High-Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.5 mL/min |
| Column Temp | 55°C (Critical for resolution of Arg/derivatives) |
| Injection Vol | 1 µL |
Step-by-Step Workflow
-
Sample Prep: Dilute biological sample (plasma/cell media) 1:3 with cold methanol to precipitate proteins. Centrifuge at 15,000 x g for 10 min.
-
Derivatization Reaction:
-
Mix 10 µL Supernatant/Standard.
-
Add 70 µL Borate Buffer (pH 8.8) to ensure amines are deprotonated.
-
Add 20 µL AQC Reagent (3 mg/mL in dry ACN).
-
Critical Step: Vortex immediately for 15 seconds.
-
Incubate at 55°C for 10 minutes to drive the reaction to completion and degrade tyrosine by-products.
-
-
Analysis: Inject onto LC-MS/MS.
Gradient Profile
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 1 | Initial Hold |
| 0.5 | 1 | Load |
| 5.0 | 15 | Elution of Acidic AAs |
| 9.0 | 30 | Elution of Neutral/Basic AAs |
| 11.0 | 95 | Wash |
| 13.0 | 1 | Re-equilibration |
Protocol B: Direct Analysis via HILIC-MS/MS
For "native" amino acid derivatives (e.g., GABA, methyl-histidine) that may be unstable during heating or derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. It retains polar compounds using a water-rich layer on the stationary phase.
Experimental Setup
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., Agilent HILIC-Z or Poroshell 120), 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | 20 mM Ammonium Formate in 90:10 ACN:Water (pH 3.0) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 30°C |
Critical Success Factors (The "Trustworthiness" Pillar)
-
Sample Diluent: Samples MUST be diluted in 75-90% organic solvent (Acetonitrile) before injection. Injecting an aqueous sample into a HILIC column will disrupt the water layer and cause peak distortion ("breakthrough").
-
pH Control: Low pH (3.0) ensures acidic AAs are protonated (neutral) and basic AAs are positively charged, optimizing interaction with the zwitterionic phase.
Gradient Profile
| Time (min) | % Mobile Phase B | Note |
| 0.0 | 100 | High Organic Start |
| 10.0 | 70 | Gradient Elution |
| 11.0 | 40 | Column Flush |
| 13.0 | 100 | Re-equilibration (Critical in HILIC) |
| 18.0 | 100 | End |
MS/MS Detection Parameters (MRM)
The following transitions are validated for a Triple Quadrupole (QqQ) system operating in ESI Positive mode.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Method Type |
| Alanine | 90.1 | 44.1 | 15 | HILIC |
| Alanine-AQC | 260.1 | 171.1 | 22 | Derivatization |
| GABA | 104.1 | 87.1 | 12 | HILIC |
| GABA-AQC | 274.1 | 171.1 | 24 | Derivatization |
| Leucine | 132.1 | 86.1 | 10 | HILIC |
| Isoleucine | 132.1 | 69.1 | 14 | HILIC (Isomer separation critical) |
Note: The AQC derivative consistently yields a characteristic fragment at m/z 171.1 (the AMQ moiety), simplifying method development.
Validation & Quality Assurance
To ensure Scientific Integrity , every run must include the following self-validating system controls:
-
Internal Standards (ISTD): Use 13C or 15N isotopically labeled amino acids.
-
Why: Corrects for matrix-induced ion suppression, which is common in HILIC.
-
Protocol: Spike ISTD mix into the precipitation solvent (MeOH/ACN) prior to sample addition.
-
-
System Suitability Test (SST):
-
Isobaric Resolution: Leucine and Isoleucine must be baseline separated (Resolution > 1.5).
-
Peak Tailing: Asymmetry factor must be < 1.5. (Tailing often indicates metal chelation; passivate system with 0.1% phosphoric acid if observed).
-
Workflow Logic Diagram
Figure 2: End-to-end sample processing workflow for both quantification strategies.
References
-
Waters Corporation. (2020). Amino Acid Analysis using AccQ-Tag Ultra and UPLC-MS/MS. Application Note 720006666EN. Link
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS using HILIC-Z. Application Note 5991-8636EN. Link
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Note. Link
-
Thermo Fisher Scientific. (2019). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.[1] Technical Note 65382.[1] Link
-
Sigma-Aldrich (Merck). (2020). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Application Note. Link
Sources
Application Note: A Practical Guide to 2D NMR Spectroscopic Techniques for the Structure Elucidation of Natural Products
Abstract: The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. These molecules, often possessing high degrees of complexity and stereochemical diversity, present significant analytical challenges. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has emerged as the most powerful and indispensable tool for unambiguously determining the constitution and configuration of novel natural products. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core 2D NMR experiments, field-proven insights into their application, and step-by-step protocols for data acquisition and interpretation.
Introduction: Navigating Molecular Complexity with 2D NMR
Natural products are a rich source of therapeutic leads, but their intricate architectures often defy simple analysis.[1][2] The primary challenge lies in assembling a complete picture of the molecular framework—how each atom is connected to its neighbors—and defining its three-dimensional arrangement. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, they frequently suffer from severe signal overlap in complex molecules, making unambiguous assignments impossible.[3][4]
2D NMR spectroscopy overcomes this limitation by spreading the NMR signals across two frequency dimensions, resolving overlapped multiplets and, most importantly, revealing correlations between nuclei.[5] These correlations, mediated either through chemical bonds (scalar coupling) or through space (dipolar coupling), are the keys to piecing together the molecular puzzle. Modern high-field NMR instruments, equipped with sensitive probes like cryoprobes, can yield a full suite of 2D NMR data from sub-milligram quantities of a sample, often in a single overnight session.[6][7] This guide details a strategic approach to employing the most critical 2D NMR experiments for a comprehensive structural analysis.
The Strategic Workflow for Structure Elucidation
A typical strategy for elucidating the structure of an unknown natural product involves a sequential and logical application of several 2D NMR experiments. Each experiment provides a specific piece of the puzzle, and together they build a self-validating structural hypothesis.
Figure 1: A strategic workflow for natural product structure elucidation using 2D NMR.
The Core 2D NMR Experiments: Principles and Protocols
Sample Preparation: The Foundation of Quality Data
High-quality data begins with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8]
Protocol 1: Standard Sample Preparation
-
Mass Determination: Accurately weigh 1-5 mg of the purified natural product for routine ¹H and heteronuclear experiments. More may be required (5-20 mg) for less sensitive experiments or very high molecular weight compounds.[8][9]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, MeOD-d₄, DMSO-d₆, and D₂O.[9][10] The solvent choice can also affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[9]
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube. Ensure the sample height is between 4.0 and 5.0 cm.[8][9]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents or DSS for aqueous samples can be added.[10]
¹H-¹H COSY (Correlation Spectroscopy)
-
Principle & Purpose: COSY is the cornerstone experiment for establishing proton-proton connectivity. It reveals scalar (J) couplings between protons, typically those separated by two or three bonds (geminal and vicinal).[11]
-
Application Insights: The primary use of COSY is to trace out chains of connected protons (spin systems). A cross-peak at the intersection of two proton frequencies (δ₁, δ₂) indicates that these two protons are coupled. This is invaluable for identifying structural fragments like alkyl chains or amino acid sidechains.[7][11]
-
Data Interpretation:
Figure 2: COSY reveals through-bond coupling between protons, typically over 2-3 bonds.
Protocol 2: Acquiring a Gradient-Selected DQF-COSY Spectrum
-
Setup: Load a standard gradient-selected, double-quantum filtered (DQF) COSY parameter set (e.g., cosygpprqf on Bruker systems).[12] The DQF variant helps to suppress intense diagonal singlet signals.
-
Set Spectral Widths: In both the direct (F2) and indirect (F1) dimensions, set the spectral width (sw) to encompass all proton signals identified in the 1D ¹H spectrum.[13]
-
Set Transmitter Offset: Center the transmitter frequency (o1p) in the middle of the proton spectrum.[13]
-
Acquisition Parameters:
-
ns (Number of Scans): 2 to 8 scans per increment is usually sufficient.
-
td (Time Domain points): 2048 (F2) and 256-512 (F1) points provide a good balance of resolution and experiment time.
-
d1 (Relaxation Delay): 1.5 - 2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform (xfb).
-
Phase the spectrum carefully. The diagonal peaks and cross-peaks should both be in positive absorption mode.
-
Symmetrize the spectrum if necessary to reduce noise.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Principle & Purpose: TOCSY extends the concept of COSY. It reveals correlations not just between directly coupled protons, but between all protons within a given spin system, even if they are not directly coupled to the starting proton.[1][14]
-
Application Insights: TOCSY is exceptionally powerful for identifying complete, unbroken spin systems, such as those found in sugar rings or entire amino acid residues.[5] While COSY might only show a correlation from H-1 to H-2, TOCSY can show correlations from H-1 to H-2, H-3, H-4, and H-5, provided they are all part of the same coupling network. This is particularly useful in cases of severe signal overlap where a "walk" along a COSY spectrum is ambiguous.[5][15]
-
Data Interpretation:
Figure 3: TOCSY shows correlations between all protons in a spin system.
Protocol 3: Acquiring a TOCSY Spectrum
-
Setup: Load a standard TOCSY parameter set with a spin-lock sequence (e.g., mlevph on Bruker systems).[12]
-
Set Spectral Parameters: Use the same spectral width (sw) and transmitter offset (o1p) as for the COSY experiment.
-
Acquisition Parameters:
-
ns (Number of Scans): 4 to 16 scans per increment.
-
td (Time Domain points): 2048 (F2) and 256-512 (F1).
-
d1 (Relaxation Delay): 1.5 - 2.0 seconds.
-
Mixing Time (d9 or p12): This is a critical parameter. A typical value of 80-100 ms is a good starting point for small molecules to allow magnetization to propagate through the entire spin system.[5][7] Shorter mixing times (~20-40 ms) will show fewer relays, similar to a COSY.
-
-
Processing: Follow the same processing steps as for the COSY experiment.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Principle & Purpose: The HSQC experiment identifies all carbons that are directly attached to a proton. It is an inverse-detected experiment, meaning it detects the high-sensitivity ¹H nucleus, making it far more sensitive than older, ¹³C-detected experiments.[6]
-
Application Insights: This is the primary experiment for assigning ¹³C chemical shifts to their attached protons.[7] An HSQC spectrum displays a peak for every C-H bond in the molecule. The coordinates of the peak are the chemical shift of the proton (F2 axis) and the chemical shift of the carbon it is bonded to (F1 axis). Edited HSQC sequences can also provide multiplicity information (distinguishing CH, CH₂, and CH₃ groups).
-
Data Interpretation:
Figure 5: HMBC reveals long-range correlations from protons to carbons over 2-3 bonds.
Protocol 5: Acquiring a Gradient-Selected HMBC Spectrum
-
Setup: Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).
-
Set Spectral Parameters: Use the same spectral widths and offsets for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Acquisition Parameters:
-
ns (Number of Scans): 8 to 32 scans per increment. HMBC is less sensitive than HSQC.
-
td (Time Domain points): 2048 (F2) and 256-512 (F1).
-
d1 (Relaxation Delay): 1.5 - 2.0 seconds.
-
Long-Range Coupling Constant (cnst2): This is optimized for the nJCH coupling. A value of 8-10 Hz is a good compromise to observe both ²J and ³J correlations.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform (xfb).
-
Phase and baseline correct the spectrum.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Principle & Purpose: Unlike the previous experiments which rely on through-bond coupling, NOESY and ROESY detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. [16][17]This is due to the Nuclear Overhauser Effect (NOE), a through-space dipolar relaxation phenomenon.
-
Application Insights: These experiments are essential for determining the relative stereochemistry and conformation of a molecule. [18]For example, observing a NOESY cross-peak between two protons on a ring system can establish that they are on the same face (i.e., cis).
-
NOESY vs. ROESY: For small to medium-sized molecules (MW < ~1000 Da), the NOE can be very weak or even zero. In these cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the experiment of choice as it provides a positive signal regardless of molecular size. [19][20]For larger molecules, NOESY is typically preferred.
-
Data Interpretation:
Figure 6: NOESY/ROESY reveals through-space proximity between protons.
Protocol 6: Acquiring a Phase-Sensitive ROESY Spectrum
-
Setup: Load a standard phase-sensitive ROESY parameter set with a spin-lock (e.g., roesyph on Bruker systems). [7]2. Set Spectral Parameters: Use the same spectral width (sw) and transmitter offset (o1p) as for the COSY experiment.
-
Acquisition Parameters:
-
ns (Number of Scans): 8 to 32 scans per increment.
-
td (Time Domain points): 2048 (F2) and 256-512 (F1).
-
d1 (Relaxation Delay): 1.5 - 2.5 seconds.
-
Mixing Time (p15): This is the duration of the spin-lock. A value of 200-500 ms is a good starting point for small molecules. [7]4. Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier Transform (xfb).
-
Phase the spectrum. In a ROESY spectrum, the diagonal and cross-peaks have opposite phases (e.g., diagonal is positive, cross-peaks are negative), which helps distinguish them from artifacts.
-
Data Summary and Integrated Analysis
The power of this approach lies in combining the information from all experiments. The table below summarizes the information gleaned from each technique.
| Experiment | Correlation Type | Information Provided | Primary Application |
| COSY | ¹H – ¹H (through 2-3 bonds) | Vicinal and geminal proton relationships. | Tracing out short H-H connectivity paths. |
| TOCSY | ¹H – ¹H (through entire spin system) | Identifies all protons in a coupled network. | Defining complete structural fragments (e.g., sugar rings). |
| HSQC | ¹H – ¹³C (through 1 bond) | Connects protons to their directly attached carbons. | Assigning ¹³C chemical shifts; provides C-H count. |
| HMBC | ¹H – ¹³C (through 2-3 bonds) | Long-range connectivity between protons and carbons. | Assembling the complete carbon skeleton; linking fragments. |
| NOESY/ROESY | ¹H – ¹H (through space, < 5Å) | Proximity of protons in 3D space. | Determining relative stereochemistry and conformation. |
By systematically analyzing the data—building fragments with COSY/TOCSY, assigning carbons with HSQC, linking the fragments with HMBC, and finally, defining the 3D structure with NOESY/ROESY—one can arrive at a complete and validated structure for a novel natural product. This integrated approach ensures trustworthiness, as the data from each experiment must be consistent with the final proposed structure.
References
-
Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. URL: [Link]
-
Bross-Walch, N., Kühn, T., Moskau, D., & Zerbe, O. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-181. URL: [Link]
-
Wikipedia contributors. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Le, T. H., et al. (2020). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PubMed. URL: [Link]
-
Ueda, K., et al. (2014). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. PubMed. URL: [Link]
-
Request PDF. (2025). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. ResearchGate. URL: [Link]
-
Le, T. H., et al. (2020). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PMC. URL: [Link]
- Jimenez-Barbero, J., et al. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Books.
-
Request PDF. (2025). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. URL: [Link]
-
Zhang, L., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed. URL: [Link]
-
McPhail, K. L., et al. (2012). Microscale Methodology for Structure Elucidation of Natural Products. PMC. URL: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. URL: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. URL: [Link]
-
Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. RSC Publishing. URL: [Link]
-
Schlotterbeck, G., et al. (2002). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA. URL: [Link]
-
Edison, A. S., et al. (2021). Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. ACS Publications. URL: [Link]
-
Clardy, J., & Schroeder, F. C. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. ACS Publications. URL: [Link]
-
Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. URL: [Link]
-
Thiele, C. M., et al. (2009). One-Dimensional ROESY Experiments with Full Sensitivity and Reliable Cross-Peak Integration When Applied to Natural Products. ACS Publications. URL: [Link]
-
Nmr-relax.com. (n.d.). NMR sample preparation guidelines. nmr-relax.com. URL: [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. URL: [Link]
-
Wiley Online Library. (n.d.). NMR Data Processing. Wiley Online Library. URL: [Link]
-
Clardy, J., & Schroeder, F. C. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. PMC. URL: [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. URL: [Link]
-
University of Leicester. (2011). NMR Sample Preparation Guidelines. University of Leicester. URL: [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. University of California, Irvine. URL: [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci Blog. URL: [Link]
-
CERIC-ERIC. (n.d.). NMR data acquisition. CERIC-ERIC. URL: [Link]
-
University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. URL: [Link]
-
Columbia University. (2018). 2 Dimensional NMR User's Brief Guide. Columbia University. URL: [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. URL: [Link]
Sources
- 1. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. chimia.ch [chimia.ch]
- 8. organomation.com [organomation.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. r-nmr.eu [r-nmr.eu]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 18. acdlabs.com [acdlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
Formulation of 4-Amino-5-phenylpentanoic acid hydrochloride for in vivo studies
Application Note & Protocol
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a novel chemical entity from the bench to a potential therapeutic is paved with critical experimental milestones. Among the most pivotal and often underestimated of these is the development of a robust and reproducible formulation for in vivo evaluation. The biological activity and pharmacokinetic profile of a compound are inextricably linked to its presentation to the biological system. An inappropriate formulation can lead to poor bioavailability, erratic exposure, local tissue irritation, or even systemic toxicity, ultimately resulting in misleading data and the premature termination of a promising candidate.
This guide provides a comprehensive framework for the formulation of 4-Amino-5-phenylpentanoic acid hydrochloride, a chiral amino acid derivative with applications as a building block in peptide synthesis and pharmaceutical development.[1] As a hydrochloride salt, this compound presents specific physicochemical characteristics that must be carefully considered to achieve a safe, stable, and effective formulation for preclinical research. We will delve into the causal reasoning behind formulation choices, provide detailed, route-specific protocols, and offer a self-validating framework to ensure scientific integrity and experimental success.
Physicochemical Profile of 4-Amino-5-phenylpentanoic acid hydrochloride
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of any successful formulation strategy.[2] Below is a summary of the known characteristics of 4-Amino-5-phenylpentanoic acid hydrochloride.
| Property | Data | Source |
| Chemical Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.71 g/mol | |
| Physical Form | White to yellow powder or crystals | |
| Stereochemistry | Available as (R) and (S) enantiomers | [3] |
| Storage | Room temperature, under inert atmosphere | |
| Solubility | The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[4] However, empirical determination in specific vehicles is required. Maximum solubility is typically found in pure water, with reduced solubility in semi-polar solvents.[5] | N/A |
The 'Why': Core Principles of In Vivo Formulation Design
Merely dissolving a compound is insufficient for in vivo studies. The formulation must be biocompatible and tailored to the specific route of administration. The choices made here directly impact absorption, distribution, metabolism, and excretion (ADME).
The Impact of Administration Route
The selected route of administration is the primary determinant of the formulation's required characteristics.
-
Oral (PO) Gavage: This is a common route for preclinical efficacy studies.[6][7][8] The formulation must be a solution, suspension, or emulsion that is non-irritating to the gastrointestinal tract. Sterility is not a primary concern, but the vehicle's potential effect on the disease model must be considered.[6][7]
-
Intravenous (IV) Injection: This route provides 100% bioavailability and rapid onset of action.[9] However, it imposes the most stringent formulation requirements. The solution must be sterile, pyrogen-free, isotonic, and have a pH as close to physiological (7.4) as possible to prevent hemolysis and injection site reactions.[10][11] An acceptable pH range for IV injections is generally between 4.5 and 8.0.[10]
-
Intraperitoneal (IP) & Subcutaneous (SC): These parenteral routes offer alternatives to IV administration.[9] While sterility is still required, the constraints on volume, pH, and tonicity can be slightly less strict than for IV administration, although significant deviations from physiological norms can cause pain and tissue necrosis.
Vehicle Selection: A Decision-Making Framework
The vehicle, or the liquid used to dissolve or suspend the API, is the formulation's main component. Choosing the right vehicle is a balance between maximizing solubility and ensuring safety. The following decision tree, grounded in common pharmaceutical practice, provides a logical pathway for vehicle selection.[10][12]
Caption: Vehicle selection decision tree for in vivo formulations.
Pre-Formulation Experimental Protocol: Building a Data-Driven Strategy
Before preparing the final dosing solution, a rapid solubility screening is essential to identify the most promising vehicle candidates.
Objective
To empirically determine the approximate solubility of 4-Amino-5-phenylpentanoic acid hydrochloride in a panel of commonly used in vivo vehicles.
Materials
-
4-Amino-5-phenylpentanoic acid hydrochloride
-
Vehicle Panel (see table below)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Analytical balance
Vehicle Screening Panel
| Vehicle Type | Composition | Primary Use |
| Aqueous | 0.9% Sodium Chloride (Saline) | IV, IP, SC, PO |
| Phosphate-Buffered Saline (PBS), pH 7.4 | IV, IP, SC, PO | |
| Co-solvent | 20% DMSO in Saline | IV, IP, PO |
| 30% PEG400 in Water | IV, IP, SC, PO | |
| Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | PO |
| 0.5% CMC, 0.2% Tween 80 in Water | PO |
Step-by-Step Protocol
-
Preparation: Weigh 5 mg of 4-Amino-5-phenylpentanoic acid hydrochloride into six separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add 100 µL of the first vehicle from the panel to the first tube. This represents an initial target concentration of 50 mg/mL.
-
Solubilization: Vortex the tube vigorously for 2-3 minutes.
-
Visual Assessment: Observe the tube.
-
Clear Solution: If the solid is completely dissolved, the compound is soluble at ≥50 mg/mL. Proceed to the next vehicle.
-
Suspension/Insoluble: If solid material remains, proceed to the next step.
-
-
Titration: Add another 100 µL of the same vehicle (total volume 200 µL, concentration now 25 mg/mL). Vortex for 2-3 minutes.
-
Re-assessment: Re-evaluate for complete dissolution.
-
Repeat: Continue adding the vehicle in 100-200 µL increments, vortexing and observing after each addition, until a clear solution is achieved or a final volume of 1 mL is reached (5 mg/mL).
-
Record: Record the approximate solubility for each vehicle.
-
Repeat for all Vehicles: Repeat steps 2-8 for each vehicle in the screening panel.
This process provides the empirical data needed to select the most appropriate vehicle based on the required dose for the in vivo study.
Route-Specific Formulation Protocols
The following protocols provide step-by-step instructions for preparing formulations for the most common administration routes.
Protocol 1: Oral Gavage (PO) - Aqueous Suspension
This protocol is suitable when the compound has low aqueous solubility and the target dose cannot be achieved in a solution at a reasonable volume.
Vehicle: 0.5% (w/v) CMC / 0.2% (v/v) Tween 80 in sterile water.
-
Causality: CMC is a viscosity-enhancing agent that helps keep the particles suspended, ensuring uniform dosing.[6][7] Tween 80 is a non-ionic surfactant that acts as a wetting agent, preventing the hydrophobic API from clumping.[6][7]
Step-by-Step Methodology:
-
Vehicle Preparation: To prepare 50 mL of vehicle, slowly add 250 mg of low-viscosity CMC to 50 mL of sterile water while stirring continuously. Leave the solution to stir for several hours or overnight to ensure complete hydration. Add 100 µL of Tween 80 and mix thoroughly.
-
Weigh API: Calculate and weigh the required amount of 4-Amino-5-phenylpentanoic acid hydrochloride for the entire study.
-
Trituration: Place the weighed API in a glass mortar. Add a small volume of the vehicle (approx. 1-2 mL) and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up any aggregates.
-
Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final desired concentration is reached.
-
Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar.
-
Dosing: Stir the suspension continuously while drawing up each dose to ensure uniformity. Prepare fresh daily unless stability has been confirmed.
Protocol 2: Intravenous (IV) - Sterile Aqueous Solution
This protocol is for preparing a formulation suitable for injection directly into the bloodstream. Aseptic technique is mandatory.
Caption: Workflow for preparing a sterile intravenous formulation.
Step-by-Step Methodology:
-
Pre-Calculation: Based on pre-formulation screening, confirm solubility in the chosen sterile aqueous vehicle (e.g., Water for Injection (WFI), 0.9% NaCl).[13] Calculate the required amount of API.
-
Aseptic Preparation: Perform all subsequent steps in a certified laminar flow hood.
-
Dissolution: Weigh the API into a sterile, depyrogenated glass vial. Using a sterile syringe, add approximately 80% of the final required volume of the sterile vehicle. Cap and vortex until the API is completely dissolved.
-
pH Adjustment (Critical): Using a calibrated pH meter with a micro-probe, measure the pH of the solution. Since the compound is a hydrochloride salt, the initial solution will be acidic. Carefully adjust the pH to be within the 4.5-8.0 range (ideally 7.0-7.4) using sterile, low-concentration acid/base (e.g., 0.1N HCl, 0.1N NaOH).[10] This is crucial to prevent vein irritation and hemolysis.[11]
-
Final Volume: Add the sterile vehicle to reach the final calculated volume (Quantum Sufficit, QS).
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PVDF, PES) and filter the solution into a final sterile, sealed vial. This step removes any potential microbial contamination and particulates.
-
Final Quality Control: Before use, visually inspect the final solution against a black and white background to ensure it is clear and free of any particulate matter.
-
Storage: Store protected from light, typically at 2-8°C, unless stability studies have proven room temperature stability.[11]
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon IV injection ("crashing out") | The formulation vehicle (e.g., co-solvent) is miscible with blood, but the API is not soluble in blood. | Decrease the concentration of the API. Increase the percentage of co-solvent if tolerated. Consider a different formulation approach like encapsulation (advanced). |
| Animal distress post-injection (IP/SC) | Formulation pH or osmolality is far from physiological. Vehicle is causing irritation. | Re-measure and adjust pH to be closer to 7.4. Check/adjust tonicity with NaCl or dextrose.[11][13] Reduce the concentration of co-solvents like DMSO. |
| Inconsistent results between animals | Poorly suspended formulation leading to non-uniform dosing. API degradation. | For suspensions, ensure vigorous and continuous mixing during dosing. Prepare fresh formulations daily to mitigate stability issues.[14] |
| Clogged gavage or syringe needle | Incomplete hydration of suspending agent (e.g., CMC). API particle size is too large. | Allow more time for CMC to hydrate. Ensure thorough trituration of the API before suspension. |
Conclusion
The successful in vivo evaluation of 4-Amino-5-phenylpentanoic acid hydrochloride is critically dependent on a rational, data-driven formulation strategy. By systematically characterizing the compound's solubility and applying fundamental principles of vehicle selection, pH control, and route-specific requirements, researchers can develop safe and effective formulations. The protocols outlined in this guide provide a robust starting point, but must be adapted based on empirical data and the specific demands of the animal model and study design. A well-designed formulation is not merely a delivery vehicle; it is an integral component of the experiment that ensures the integrity and reproducibility of preclinical data.
References
-
Lee, Y. C., Zocharski, P. D., & Samas, B. (2003). An intravenous formulation decision tree for discovery compound formulation development. International Journal of Pharmaceutics, 253(1-2), 111-119. [Link]
-
ResearchGate. (2025). An intravenous formulation decision tree for discovery compound formulation development. [Link]
-
Woller, O., & Funke, A. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceuticals, 16(10), 1449. [Link]
-
National Center for Biotechnology Information. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
CORA. (2018). Parenteral protein formulations: An overview of approved products within the European Union. [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. [Link]
-
Contract Pharma. (2021). Considerations in Formulation Development of Injectable Solutions. [Link]
-
Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations. [Link]
-
Crystal Pharmatech. (2025). Animal Dosing Vehicle Selection. [Link]
-
ScienceDirect. (n.d.). Animal models for evaluation of oral delivery of biopharmaceuticals. [Link]
-
ResearchGate. (2025). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice? [Link]
-
PubChem. (n.d.). (S)-4-Amino-5-phenylpentanoic acid. [Link]
-
Frontiers. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 33698462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Amino Acids in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 12. An intravenous formulation decision tree for discovery compound formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Targeting Neurological Disorders
Introduction
The development of therapeutics for neurological disorders represents one of the most significant challenges in modern medicinal chemistry. The intricate nature of the central nervous system (CNS) and the multifactorial pathogenesis of diseases like Alzheimer's, Parkinson's, and schizophrenia demand a sophisticated approach to drug design and synthesis. This guide provides a detailed overview of the synthetic strategies for key classes of pharmaceuticals targeting these disorders, with a focus on the underlying neurobiological rationale and practical, field-proven laboratory protocols. We will delve into the synthesis of acetylcholinesterase inhibitors for Alzheimer's disease, NMDA receptor antagonists for excitotoxicity-related conditions, and atypical antipsychotics for schizophrenia, offering insights into the causality behind experimental choices and providing self-validating protocols for researchers and drug development professionals.
I. Targeting Alzheimer's Disease: The Synthesis of Acetylcholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[1][2] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][3] Therefore, inhibiting AChE increases the availability of ACh, offering a symptomatic treatment for AD.[1][2][4] Furthermore, AChE has been implicated in the aggregation of β-amyloid plaques, another hallmark of AD, making it a dual-purpose therapeutic target.[5][6][7]
Signaling Pathway: Cholinergic Neurotransmission and its Disruption in Alzheimer's Disease
The diagram below illustrates the role of acetylcholinesterase in a healthy synapse versus its dysregulation in Alzheimer's disease, highlighting the therapeutic intervention of AChE inhibitors.
Caption: Cholinergic synapse in health and Alzheimer's disease.
Synthetic Protocol: Donepezil Hydrochloride
Donepezil is a widely prescribed acetylcholinesterase inhibitor.[2][8] Its synthesis involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[9][10]
Experimental Workflow: Synthesis of Donepezil
Caption: Synthetic workflow for Donepezil Hydrochloride.
Step-by-Step Methodology:
-
Preparation of 2-((1-benzyl-4-piperidyl)methyl)-5,6-dimethoxy-1-indanone (Donepezil base):
-
In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in a suitable solvent such as methanol.
-
Add a base, for example, sodium hydroxide flakes (3.2 equivalents), to the stirred solution under an inert atmosphere at room temperature.[9]
-
Slowly add N-benzyl-piperidine-4-carboxaldehyde (1 equivalent) to the reaction mixture.[9]
-
Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the solid formed is filtered, washed with 5% acetic acid, and then with methanol, and dried.[9]
-
The resulting unsaturated intermediate is then subjected to catalytic hydrogenation. The solid is dissolved in a suitable solvent like DMF and refluxed.[9] A catalyst such as Palladium on carbon (Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude Donepezil base.
-
-
Formation of Donepezil Hydrochloride:
-
Dissolve the crude Donepezil base in a suitable solvent like ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol) to the stirred solution of the Donepezil base.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Donepezil Hydrochloride.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5,6-dimethoxy-1-indanone | [9] |
| Reagent | N-benzyl-piperidine-4-carboxaldehyde | [9] |
| Catalyst (Hydrogenation) | Pd/C | [9] |
| Final Product | Donepezil Hydrochloride | [9] |
| Purity (Typical) | >99% | [9] |
II. Modulating Excitotoxicity: Synthesis of NMDA Receptor Antagonists
Excitotoxicity is a pathological process in which excessive stimulation of neurons by neurotransmitters like glutamate leads to neuronal damage and death.[11] This process is implicated in various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease.[11][12] The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a crucial role in mediating excitotoxicity.[11][13] Therefore, antagonists of the NMDA receptor can be neuroprotective.
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
The following diagram illustrates the signaling cascade initiated by excessive NMDA receptor activation, leading to neuronal cell death.
Caption: NMDA receptor-mediated excitotoxicity pathway.
Synthetic Protocol: Memantine Hydrochloride
Memantine is a non-competitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[12][14] Its synthesis can be achieved through various routes, with a common starting material being 1,3-dimethyladamantane.
Experimental Workflow: Synthesis of Memantine
Caption: A common synthetic route for Memantine Hydrochloride.
Step-by-Step Methodology:
A simple and efficient two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane has been developed with an improved overall yield of 83%.[15][16]
-
One-pot Synthesis of N-formyl-1-amino-3,5-dimethyladamantane:
-
Slowly add 1,3-dimethyladamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with stirring for 1 hour.[15]
-
Then, add formamide (10.8 mol) within 0.5 hours.[15]
-
Heat the mixture to 85 °C over 2 hours.[15]
-
After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water.[15]
-
Extract the reaction mixture with dichloromethane.[15] The organic layer contains the N-formyl intermediate.
-
-
Hydrolysis to Memantine Hydrochloride:
-
To the N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol), add a mixture of water and 36% hydrochloric acid (0.51 mol).[15]
-
Stir the mixture for 10 minutes and then heat to reflux for 1 hour.[15]
-
Concentrate the reaction mixture to half its volume under vacuum.[15]
-
Add n-hexane and heat to reflux for 0.5 hours.[15]
-
Cool the reaction to 5–10 °C for 1 hour, which will cause a white solid (Memantine Hydrochloride) to separate.[15]
-
The solid is collected by filtration and dried.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethyladamantane | [15][16] |
| Reagents | Nitric acid, Formamide, HCl | [15][16] |
| Overall Yield | 83% | [15][16] |
| Purity (GC-MS) | 99.39% | [15] |
III. Addressing Psychosis: Synthesis of Atypical Antipsychotics
Schizophrenia is a complex psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits.[17][18] The dopamine hypothesis of schizophrenia suggests that an imbalance in dopamine signaling contributes to the symptoms.[18][19] Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs that act on dopamine D2 receptors and serotonin 5-HT2A receptors, offering a broader spectrum of efficacy with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[17][20][21]
Signaling Pathway: Dopamine and Serotonin in Schizophrenia
The diagram below depicts the simplified interplay between dopamine and serotonin pathways in the context of schizophrenia and the mechanism of action of atypical antipsychotics.
Caption: Simplified dopamine and serotonin pathways in schizophrenia.
Synthetic Protocol: Risperidone
Risperidone is a benzisoxazole derivative and a widely used atypical antipsychotic.[17] Its synthesis typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[22][23]
Experimental Workflow: Synthesis of Risperidone
Caption: Synthetic pathway for Risperidone.
Step-by-Step Methodology:
-
Condensation Reaction:
-
In a flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).[23]
-
Add a base such as sodium carbonate and a catalytic amount of potassium iodide.[24]
-
Use a suitable solvent like acetonitrile or isopropanol.[23]
-
Reflux the reaction mixture for approximately 20 hours.[22]
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.
-
The filtrate containing the crude risperidone can be worked up in several ways. One method involves removing the solvent under reduced pressure, adding water and a water-immiscible organic solvent like dichloromethane, and separating the organic layer.[22]
-
The organic extract is then washed, dried, and concentrated to give crude risperidone.[25]
-
Purification is achieved by recrystallization from a suitable solvent, such as isopropanol.[23][24] The crude risperidone is dissolved in hot isopropanol, filtered while hot, and then allowed to cool to induce crystallization of pure risperidone.[24]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Intermediate 1 | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | [22] |
| Intermediate 2 | 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [22] |
| Overall Yield (after recrystallization) | ~60-63% | [23][24] |
| Purity (after recrystallization) | ~99.7-99.8% | [23][24] |
Conclusion
The synthesis of pharmaceuticals for neurological disorders is a dynamic and evolving field. The examples provided herein for donepezil, memantine, and risperidone illustrate the importance of a multidisciplinary approach that combines a deep understanding of neurobiology with sophisticated synthetic chemistry. By targeting key enzymes and receptors involved in the pathophysiology of these devastating diseases, medicinal chemists continue to develop novel and more effective treatments. The protocols and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of neuropharmacology.
References
-
Design, Synthesis, and Biological Evaluation of Dual Binding Site Acetylcholinesterase Inhibitors: New Disease-Modifying Agents for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link]
-
Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmacy. [Link]
-
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules. [Link]
-
Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Neural Regeneration Research. [Link]
-
Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. Frontiers in Molecular Neuroscience. [Link]
-
Serotonin-dopamine interaction and its relevance to schizophrenia. American Journal of Psychiatry. [Link]
-
Understanding Neurotransmitters in Schizophrenia Beyond Dopamine. Psychiatrist.com. [Link]
-
Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Aggregation Strategies. International Journal of Molecular Sciences. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. [Link]
-
Pro-survival and -death signaling from the NMDA receptor. ScienceDirect. [Link]
-
Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies. Biomolecules. [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
-
Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]
-
Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]
-
Preparation of risperidone. European Patent Office. [Link]
-
A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE. International Journal of Pharmaceutical Sciences and Research. [Link]
- Preparation of risperidone.
-
Dopamine and Serotonin in Schizophrenia: A Comparative Theoretical Study. ResearchGate. [Link]
-
Schizophrenia: synthetic strategies and recent advances in drug design. RSC Medicinal Chemistry. [Link]
-
Process For The Preparation Of Risperidone. Quick Company. [Link]
-
Memantine. New Drug Approvals. [Link]
-
Dopamine hypothesis of schizophrenia. Wikipedia. [Link]
-
The rise and fall of the atypical antipsychotics. The British Journal of Psychiatry. [Link]
-
The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Neuroscience Letters. [Link]
-
Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. [Link]
-
The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. Frontiers in Psychiatry. [Link]
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and characterisation of an acetylcholinesterase inhibitor. The Plymouth Student Scientist. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]
-
NMDA Receptors in Stroke: Pathways and Potential Treatments. The Journal of Undergraduate Research. [Link]
- A New Process for the Synthesis of Donepezil.
-
Synaptic NMDA Receptors Mediate Hypoxic Excitotoxic Death. Journal of Neuroscience. [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules. [Link]
-
Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. [Link]
-
Pharmacology of NMDA Receptors. University of Queensland. [Link]
-
New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression. Pharmaceuticals. [Link]
-
Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase - Design, synthesis and biological evaluation. bioRxiv. [Link]
-
Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. ResearchGate. [Link]
-
Atypical antipsychotics: New drugs, new challenges. Cleveland Clinic Journal of Medicine. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
Sources
- 1. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. europeanreview.org [europeanreview.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 19. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. researchgate.net [researchgate.net]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 24. data.epo.org [data.epo.org]
- 25. "Process For The Preparation Of Risperidone" [quickcompany.in]
Application Note: A Guide to the Use of 4-Amino-5-phenylpentanoic acid hydrochloride in Enzyme Inhibition Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-5-phenylpentanoic acid and its analogs in enzyme inhibition studies. While direct studies on the hydrochloride salt are sparse, the core structure is a potent scaffold for targeting γ-aminobutyric acid aminotransferase (GABA-T). This guide synthesizes information on related compounds to provide a robust framework for investigating its inhibitory potential. We will detail the mechanism of GABA-T inhibition, provide step-by-step protocols for determining inhibitory constants (IC₅₀), and offer insights into data analysis and interpretation.
Introduction and Scientific Background
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its concentration and signaling are critical for maintaining the balance between neuronal excitation and inhibition.[2] An imbalance in this system, often characterized by reduced GABAergic tone, is implicated in various neurological disorders, including epilepsy, anxiety, and substance use disorders.[1][3]
The enzyme GABA aminotransferase (GABA-T, EC 2.6.1.19) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolic degradation of GABA.[2][4][5] By converting GABA to succinic semialdehyde, GABA-T effectively terminates its inhibitory signal.[3] Consequently, inhibiting GABA-T is a validated therapeutic strategy to increase synaptic GABA levels, enhance inhibitory neurotransmission, and restore neuronal balance.[2][3] This mechanism is the basis for established anticonvulsant drugs like Vigabatrin.[2][3][5]
4-Amino-5-phenylpentanoic acid is a structural analog of GABA. The addition of a phenyl ring allows molecules like it to cross the blood-brain barrier more effectively than GABA itself.[6][7] This structural class of compounds, which includes molecules like Phenibut and Baclofen, are known to interact with the GABAergic system.[7][8] While many act as receptor agonists[7][8][9], some, like the subject of this note, are hypothesized or have been shown to act as enzyme inhibitors. This guide focuses on the protocols necessary to validate and characterize the inhibitory activity of 4-Amino-5-phenylpentanoic acid hydrochloride against GABA-T.
Principle of the GABA-T Inhibition Assay
The activity of GABA-T and its inhibition can be measured using a continuous-coupled spectrophotometric assay. This robust method relies on two subsequent enzymatic reactions to produce a quantifiable signal.
-
GABA-T Reaction: GABA-T catalyzes the transfer of an amino group from GABA to the co-substrate α-ketoglutarate. This reaction produces succinic semialdehyde and the excitatory neurotransmitter glutamate.[1][10]
-
Coupled SSADH Reaction: The product, succinic semialdehyde, is immediately oxidized by an excess of a second enzyme, succinic semialdehyde dehydrogenase (SSADH).
-
NADPH Production: This oxidation is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH production is directly proportional to the activity of GABA-T.[11]
-
Spectrophotometric Detection: The increase in NADPH concentration is monitored by measuring the corresponding increase in absorbance at a wavelength of 340 nm.[10][11]
An inhibitor like 4-Amino-5-phenylpentanoic acid will reduce the rate of GABA-T activity, leading to a decreased rate of NADPH formation. By measuring this reduction across a range of inhibitor concentrations, we can determine its potency, typically expressed as the IC₅₀ value.
Experimental Design and Protocols
Safety Precautions
-
Always handle chemical reagents in accordance with the Safety Data Sheet (SDS).[12][13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Work in a well-ventilated area or a chemical fume hood when preparing stock solutions.[16]
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| 4-Amino-5-phenylpentanoic acid HCl | Custom Synthesis | Test Inhibitor |
| Recombinant Human GABA-T | R&D Systems | Enzyme |
| GABA (γ-Aminobutyric acid) | Sigma-Aldrich | Substrate |
| α-Ketoglutarate | Sigma-Aldrich | Co-substrate |
| Succinic Semialdehyde Dehydrogenase (SSADH) | Sigma-Aldrich | Coupling Enzyme |
| NADP⁺ (Nicotinamide adenine dinucleotide phosphate) | Sigma-Aldrich | Cofactor for SSADH |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | Cofactor for GABA-T |
| Vigabatrin | Tocris Bioscience | Positive Control Inhibitor[3][5] |
| Potassium Pyrophosphate Buffer (50 mM, pH 8.6) | N/A | Assay Buffer[10][11] |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Solvent for Inhibitor Stock |
| 96-well UV-transparent microplates | Corning | Assay Plate |
| Microplate Spectrophotometer | Molecular Devices | Instrument for reading absorbance at 340 nm |
Protocol 1: Determination of IC₅₀ for 4-Amino-5-phenylpentanoic acid HCl
This protocol details the steps to determine the concentration of the test compound required to inhibit 50% of GABA-T activity.
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ of a GABA-T inhibitor.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Potassium Pyrophosphate buffer, pH 8.6.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 4-Amino-5-phenylpentanoic acid HCl in DMSO. Also prepare a stock of Vigabatrin as a positive control.
-
Enzyme Stock: Reconstitute GABA-T and SSADH according to the manufacturer's instructions. Aliquot and store at -80°C.
-
Substrate/Cofactor Stocks: Prepare concentrated stock solutions of GABA, α-ketoglutarate, NADP⁺, and PLP in the assay buffer.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 1 mM down to 10 nM). It is crucial to test a wide range to capture the full dose-response curve.
-
-
Assay Setup (96-well plate):
-
Prepare a master "Reaction Mix" containing assay buffer, α-ketoglutarate, NADP⁺, SSADH, PLP, and GABA-T at their final desired concentrations (optimization may be required).
-
To each well, add 180 µL of the Reaction Mix.
-
Add 10 µL of each inhibitor dilution to the appropriate wells ("Test Wells").
-
Add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor dilutions to the "100% Activity Control" wells.
-
Add 10 µL of the Vigabatrin dilution series to the "Positive Control" wells.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
-
Reaction Initiation and Measurement:
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the average rate of the "100% Activity Control" wells.
-
Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Sample Data Presentation:
| Inhibitor Conc. [µM] | Avg. Rate (ΔA₃₄₀/min) | Std. Dev. | % Inhibition |
| 0 (Control) | 0.052 | 0.003 | 0.0 |
| 0.1 | 0.048 | 0.002 | 7.7 |
| 1 | 0.039 | 0.003 | 25.0 |
| 10 | 0.027 | 0.002 | 48.1 |
| 100 | 0.015 | 0.001 | 71.2 |
| 1000 | 0.004 | 0.001 | 92.3 |
Advanced Protocol: Investigating the Mechanism of Inhibition
Once IC₅₀ is established, further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). This typically involves varying the concentration of the substrate (GABA) at several fixed inhibitor concentrations.
Mechanism of Action Diagram:
Caption: Potential mechanisms of enzyme inhibition by a test compound.
A common method is the double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vmax (Y-intercept) and Km (X-intercept) in the presence of the inhibitor reveals its mechanism. For irreversible inhibitors like Vigabatrin, time-dependent inhibition studies and dialysis experiments are necessary to confirm the lack of enzyme activity recovery.[17]
Conclusion
4-Amino-5-phenylpentanoic acid hydrochloride belongs to a class of compounds with significant potential to modulate the GABAergic system. The protocols outlined in this application note provide a clear and robust framework for characterizing its inhibitory activity against GABA-T, a key therapeutic target for neurological disorders. By determining the IC₅₀ and investigating the mechanism of action, researchers can effectively evaluate its potential as a lead compound in drug discovery programs.
References
- Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2025). MDPI.
- What are GABA transaminase inhibitors and how do they work?. (2024). Patsnap Synapse.
- What is the mechanism of Baclofen?. (2024). Patsnap Synapse.
- Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid. (n.d.). Benchchem.
- Application Notes and Protocols for Measuring GABA Transaminase Inhibition by Phenylethylidenehydrazine. (n.d.). Benchchem.
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (n.d.). PMC.
- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023). MDPI.
- GABA transaminase inhibitor. (n.d.). Wikipedia.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Baclofen. (n.d.). Wikipedia.
- Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2015). Journal of the American Chemical Society.
- Phenibut · Basic knowledge. (n.d.). Gigas Nutrition.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Phenibut. (n.d.). Wikipedia.
- MSDS - Safety Data Sheet. (n.d.). United States Biological.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. (2012). Capot Chemical.
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 6. gigasnutrition.com [gigasnutrition.com]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Baclofen - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. capotchem.com [capotchem.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Guide: Improving the Aqueous Solubility of 4-Amino-5-phenylpentanoic acid hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Amino-5-phenylpentanoic acid hydrochloride in aqueous solutions. We will move beyond simple procedural steps to explore the underlying chemical principles governing its solubility, offering robust troubleshooting strategies and detailed experimental protocols to ensure successful preparation of your solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of 4-Amino-5-phenylpentanoic acid hydrochloride.
Q1: Why is my 4-Amino-5-phenylpentanoic acid hydrochloride not dissolving, or dissolving very poorly, in neutral water (e.g., pure H₂O, PBS pH 7.4)?
This is the most frequently encountered issue. 4-Amino-5-phenylpentanoic acid is an amino acid derivative, which means it can exist as a zwitterion—a molecule with both a positive and a negative charge. At its isoelectric point (pI), the net charge of the molecule is zero, causing strong intermolecular interactions and leading to minimal aqueous solubility.[1][2] While the hydrochloride salt form improves solubility in acidic conditions, neutral pH is often close enough to the pI to result in poor dissolution.
Q2: What is the most effective and immediate method to improve the solubility of this compound?
The primary and most effective method is pH adjustment .[1] Since the compound is supplied as a hydrochloride salt, it is inherently more soluble in acidic conditions (pH < 4). If your experimental conditions allow, simply ensuring the aqueous solvent is acidic will dramatically increase solubility. Alternatively, increasing the pH well above the pI (e.g., pH > 9) will also increase solubility by forming the anionic salt.
Q3: Can I heat the solution or sonicate it to aid dissolution?
Yes, these are viable secondary techniques.
-
Heating: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, which typically increases the rate and extent of dissolution. However, be cautious about the thermal stability of the compound. We recommend gentle warming (e.g., 37-50°C) and advise against boiling. Always check the compound's data sheet for any temperature sensitivity.
-
Sonication: Using an ultrasonic bath is an excellent method to break apart particle agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution rate.[3] It is often used in conjunction with pH adjustment.
Q4: I've adjusted the pH and the solution is still slightly cloudy. What does this mean and what should I do?
Persistent cloudiness or opalescence, even after pH adjustment, suggests you may be near the compound's saturation limit at that specific pH and temperature.
-
Verify pH: Use a calibrated pH meter to confirm you are in the optimal range (e.g., pH 2-4 or pH 9-11).
-
Filter the Solution: If a small amount of particulate matter remains, it may be due to minor impurities or a small fraction of undissolved material. For most applications, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solids.
-
Consider a Co-solvent: If you need a higher concentration than achievable in a purely aqueous buffer, the use of a co-solvent may be necessary. This is discussed in detail in the troubleshooting section.
Section 2: Understanding the Core Science of Solubility
To effectively troubleshoot, it is crucial to understand the chemical behavior of 4-Amino-5-phenylpentanoic acid hydrochloride in solution. The molecule's structure contains a carboxylic acid group (-COOH), an amino group (-NH₂), and a nonpolar phenyl ring.
The Zwitterion and the Role of pH
In an aqueous environment, the carboxylic acid and amino groups ionize. The relative charge of the molecule is entirely dependent on the pH of the solution.[2] This behavior dictates its solubility.
Caption: Ionization states of 4-Amino-5-phenylpentanoic acid at different pH values.
As a hydrochloride salt, the compound starts with its amino group protonated (-NH₃⁺). When dissolved in water, it creates a slightly acidic solution. The highest solubility is achieved at pH values far from the isoelectric point (pI), where the molecule is predominantly in its fully protonated (cationic) or deprotonated (anionic) form.
Expected Solubility Behavior vs. pH
| pH Range | Dominant Species | Net Charge | Expected Aqueous Solubility | Rationale |
| 1.0 - 4.0 | Cationic | Positive (+) | High | The molecule acts as a positively charged salt, which is readily solvated by polar water molecules. |
| 4.0 - 7.0 | Zwitterionic & Cationic | Near Zero | Low to Moderate | As the pH approaches the pI, the net charge approaches zero, reducing solubility. |
| 7.0 - 9.0 | Zwitterionic & Anionic | Near Zero | Low | This range is often closest to the pI for many amino acids, resulting in minimum solubility. |
| 9.0 - 12.0 | Anionic | Negative (-) | High | The molecule acts as a negatively charged salt, which is readily solvated by water. |
Section 3: In-Depth Troubleshooting Guide
Use the following flowchart and detailed steps to systematically address solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Issue: Compound Fails to Dissolve or Forms a Suspension
-
Symptom: After vigorous stirring or vortexing, visible solid particles remain, or the solution appears cloudy/milky.
-
Primary Cause: The pH of the aqueous solvent is near the compound's isoelectric point (pI), leading to the formation of the poorly soluble zwitterion.[1][2]
-
Solution:
-
Acidic Adjustment (Recommended First Step):
-
Add 1N HCl dropwise to your suspension while stirring.
-
Monitor the pH with a calibrated meter.
-
The solid should fully dissolve as the pH drops into the 2.0-4.0 range.
-
-
Basic Adjustment (If acidic pH is not suitable for the experiment):
-
Add 1N NaOH dropwise to your suspension while stirring.
-
Monitor the pH.
-
The solid should fully dissolve as the pH rises into the 9.0-11.0 range.
-
-
Use a Buffer: If you require a stable pH for your experiment, prepare the solution directly in a pre-made buffer at the desired pH (e.g., a citrate buffer at pH 3.0 or a carbonate buffer at pH 10.0).
-
Issue: Solution is Clear Initially but Precipitates Over Time
-
Symptom: The compound dissolves to form a clear solution, but upon standing (minutes to hours), a precipitate forms.
-
Cause A: Temperature Fluctuation. If the solution was prepared with heating, cooling to room temperature may cause the concentration to exceed the solubility limit at the lower temperature.
-
Solution: Store the solution at the temperature it was prepared at, or prepare a more dilute solution that remains stable at room temperature.
-
-
Cause B: pH Shift. Unbuffered solutions are susceptible to pH changes, such as the absorption of atmospheric CO₂ which can lower the pH of basic solutions, potentially shifting it closer to the pI and causing precipitation.
-
Solution: Use a suitable buffer system to maintain a stable pH well outside the isoelectric range.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol describes the standard method for dissolving 4-Amino-5-phenylpentanoic acid hydrochloride in an aqueous medium.
-
Weigh Compound: Accurately weigh the desired amount of 4-Amino-5-phenylpentanoic acid hydrochloride powder.
-
Add Solvent: Add approximately 80% of the final desired volume of purified water or your aqueous buffer.
-
Create Slurry: Vortex or stir the mixture to create a uniform suspension. It is not expected to dissolve at this stage if the solvent is neutral.
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated with at least two points (e.g., pH 4.0 and 7.0).
-
Adjust pH:
-
Place the beaker on a stir plate with a small stir bar.
-
Immerse the pH electrode into the suspension.
-
Slowly add 1N HCl drop-by-drop. Observe the solution. As the pH decreases, the solid will begin to dissolve.
-
Continue adding acid until the solution is completely clear and the pH is stable in the desired range (e.g., pH ~3.0).
-
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume (q.s.).
-
Sterilization (Optional): If a sterile solution is required, filter the final solution through a 0.22 µm sterile syringe filter. Do not autoclave unless the compound's stability to heat is confirmed.
Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-Solvent
For applications requiring a high concentration or when pH adjustment is not possible, a co-solvent approach is recommended.[5]
-
Select Co-solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are common choices for creating highly concentrated initial stocks.
-
Initial Dissolution: Weigh the compound and dissolve it in a minimal amount of the chosen organic co-solvent (e.g., dissolve 10 mg in 200 µL of DMSO). Vortex until fully dissolved.
-
Aqueous Dilution: Slowly add the aqueous buffer to the concentrated organic stock solution while vortexing. This gradual addition is critical to prevent the compound from precipitating out of solution.
-
Final Concentration: Continue diluting to the final desired concentration. Be aware that the solubility in the mixed solvent system may still be limited. For example, a common final concentration for an organic solvent in an aqueous buffer is 1-5%.[5] It is crucial to perform a small-scale test to ensure the compound remains soluble at your target final concentration and co-solvent percentage.
References
-
Li, P., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available at: [Link]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. ResearchGate. Available at: [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Available at: [Link]
-
Sigma-Aldrich. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. Sigma-Aldrich. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Aliyeva, M., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. SciSpace. Available at: [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Drug Research. Available at: [Link]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]
-
Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
-
precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Available at: [Link]
-
Chem-Supply. (n.d.). (5R)-5-amino-5-phenyl-pentanoic acid;hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-5-hydroxy-5-phenylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (S)-4-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
American Elements. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. Available at: [Link]
-
Chem-Impex International. (n.d.). (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. Available at: [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]
-
Nguyen, D. N., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]
Sources
Stability of 4-Amino-5-phenylpentanoic acid hydrochloride under acidic hydrolysis
This guide serves as a technical support resource for researchers working with 4-Amino-5-phenylpentanoic acid hydrochloride . It addresses the specific stability challenges associated with this gamma-amino acid, particularly its propensity for lactamization under acidic hydrolysis conditions.
Topic: Stability & Degradation Profiles under Acidic Hydrolysis
Compound Class:
Executive Summary: The "Lactam Trap"
As a Senior Application Scientist, the most frequent issue I encounter with 4-Amino-5-phenylpentanoic acid is underestimation of lactam formation . Unlike
Key Takeaway: While the hydrochloride salt is stable in solid form, acidic solutions subjected to heat or dehydration will shift the equilibrium toward the lactam , leading to apparent "loss" of compound or appearance of impurity peaks in HPLC.
Mechanistic Insight & Visualization
To troubleshoot effectively, you must visualize the competing pathways. The compound exists in a dynamic equilibrium between the linear hydrochloride salt and the cyclic lactam.
Diagram 1: Acid-Catalyzed Equilibrium
This flowchart illustrates the reversible cyclization pathway. Note that removing water (drying) drives the reaction to the right (Lactam).
Figure 1: The equilibrium between the linear amino acid and its lactam counterpart. Dehydration drives lactam formation; strong aqueous acid reflux favors the linear form.
Troubleshooting Guide (FAQ)
Scenario A: "I see a new, less polar peak in my HPLC after acid hydrolysis."
Diagnosis: You have likely formed 5-benzylpyrrolidin-2-one (the lactam).
-
Mechanism: Gamma-amino acids cyclize intramolecularly. The amino group attacks the
-carboxyl carbon. This is kinetically favored for 5-membered rings. -
Verification: The new peak should have a molecular weight of [M-18] (loss of water) compared to the parent acid.
-
Solution:
-
Do not evaporate to dryness after hydrolysis if possible. Analyze the hydrolysate directly after dilution.
-
If the lactam is present, reflux the sample in 6N HCl for 2–4 hours to reopen the ring before analysis.
-
Scenario B: "My Amino Acid Analysis (AAA) yields are consistently low (<80%)."
Diagnosis: The standard AAA workflow involves evaporating the HCl hydrolysate to remove acid, which inadvertently drives the reaction to the lactam (dehydration).
-
Why it fails: The lactam often does not react with ninhydrin or OPA (ortho-phthalaldehyde) reagents used in standard AAA because the amine is acylated (part of the ring).
-
Corrective Protocol:
-
Method: Use Liquid Phase Hydrolysis without a drying step.
-
Buffer Exchange: Neutralize the acid with a high-strength buffer (e.g., Borate) immediately prior to derivatization, rather than evaporating.
-
Scenario C: "Is the stereochemistry stable?"
Diagnosis: Generally stable, but caution is required.
-
Insight: The chiral center is at C4 (gamma position). Unlike
-amino acids, the chiral center is not adjacent to the carboxyl group involved in the primary equilibrium. Therefore, it is less prone to racemization via the standard enolization mechanism seen in -amino acids. -
Exception: If the molecule contains other functional groups (like a hydroxyl at C3, as in Ahppa), epimerization is a major risk. For the unsubstituted 4-amino-5-phenylpentanoic acid, stereointegrity is maintained under standard 6N HCl/110°C conditions, provided the exposure time is not excessive (>24h).
Validated Experimental Protocols
Protocol 1: Stability Testing / Hydrolysis Recovery
Use this protocol to verify if your compound is degrading or cyclizing.
Materials:
-
4-Amino-5-phenylpentanoic acid HCl (Reference Standard)
-
6N Hydrochloric Acid (Sequencing Grade)
-
HPLC-MS compatible vials
Step-by-Step:
-
Preparation: Dissolve 1 mg of compound in 1 mL of 6N HCl .
-
Stress Condition: Seal in a hydrolysis tube under nitrogen. Heat at 110°C for 24 hours.[1]
-
Critical Step (Sampling):
-
Aliquot A (Control): Take 100 µL, dilute immediately with 900 µL water/buffer. Analyze immediately.
-
Aliquot B (Lactam Force): Take 100 µL, evaporate to dryness in a SpeedVac (60°C). Reconstitute in water.
-
-
Analysis: Inject both aliquots onto HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).
-
Expected Result:
-
Aliquot A: >95% Linear Acid.
-
Aliquot B: Significant presence (>20-50%) of Lactam (earlier eluting or different retention time depending on pH).
-
Protocol 2: Reverting Lactam to Linear Acid
Use this if you suspect your sample has cyclized during storage or workup.
-
Dissolve the sample in 6N HCl or 1M NaOH (Saponification is faster but requires desalting).
-
Acid Method: Reflux at 100°C for 4 hours.
-
Base Method: Stir at Room Temperature in 1M NaOH for 1 hour. (Monitor by HPLC).
-
Neutralization: Carefully adjust pH to 6-7 (isoelectric point region) for isolation, or keep acidic for LC-MS analysis.
Data Summary Table
| Parameter | Linear Acid (HCl Salt) | Lactam Form (Impurity) |
| Chemical Name | 4-Amino-5-phenylpentanoic acid | 5-Benzylpyrrolidin-2-one |
| Stability (Solid) | High (Years at 4°C) | High (Stable solid) |
| Stability (6N HCl, 110°C) | Stable (Equilibrium favors Acid) | Hydrolyzes to Acid |
| Stability (Dry Heat/Vac) | Unstable (Cyclizes to Lactam) | Stable |
| HPLC Detection | Ninhydrin (+), UV (+) | Ninhydrin (-), UV (+) |
| Molecular Weight | MW (e.g., 193.2 Da free base) | MW - 18 Da (175.2 Da) |
References
-
PubChem. (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2.[2] National Library of Medicine. Available at: [Link]
-
Fogle, M. et al. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione. (Provides context on the stability and cyclization of phenylalanine derivatives to pyrrolidones). Organic Syntheses. Available at: [Link]
- Google Patents.Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (Discusses the "Key Lactam" intermediates in NEP inhibitor synthesis, validating the cyclization pathway). US9206116B2.
-
Springer Nature Experiments. Hydrolysis of Samples for Amino Acid Analysis. (General reference for amino acid stability in 6N HCl). Available at: [Link]
Sources
Navigating the Chiral Maze: A Technical Guide to Preventing Ahppa Residue Epimerization During Acid Hydrolysis
Welcome to the technical support center for advanced peptide analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with peptides containing the non-proteinogenic amino acid 3-amino-2-hydroxy-4-phenylbutanoic acid (Ahppa), also known to many as allophenylnorstatine. A critical challenge in the accurate quantification and characterization of Ahppa-containing peptides is the potential for epimerization at its stereocenters during acid hydrolysis. This guide provides in-depth technical information, troubleshooting strategies, and validated protocols to maintain the stereochemical integrity of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What is Ahppa and why is its stereochemistry important?
Ahppa is a β-amino, α-hydroxy acid that is a key structural component in various peptidomimetic drugs, including some protease inhibitors. Its biological activity is highly dependent on its specific stereoisomeric form. Epimerization, the change in configuration at one of its chiral centers, can lead to a mixture of diastereomers with potentially different or diminished biological efficacy. Therefore, accurately quantifying the intended stereoisomer is crucial for drug development and quality control.
Q2: What is epimerization and why does it occur during acid hydrolysis?
Epimerization is a chemical process that alters the configuration of a single chiral center in a molecule that has multiple stereocenters, converting one diastereomer into another. During acid hydrolysis, the harsh conditions (strong acid and high temperatures) required to break down peptide bonds can also provide the energy needed to overcome the activation barrier for the inversion of a stereocenter. For amino acids, this process, more generally termed racemization when a single chiral center is involved, typically proceeds through the formation of a planar enolate or enol intermediate at the α-carbon, which can then be protonated from either side, leading to a mixture of stereoisomers.[1][2]
Q3: How susceptible is the Ahppa residue to epimerization compared to standard amino acids?
While all chiral amino acids are susceptible to some degree of racemization during acid hydrolysis, the unique β-amino, α-hydroxy structure of Ahppa presents specific considerations. The presence of the hydroxyl group at the α-position can influence the electronic environment and potentially the stability of the adjacent chiral center. While direct comparative studies on Ahppa's epimerization rate versus all proteinogenic amino acids are not extensively published, compounds with similar β-hydroxy acid moieties, such as statins, have been shown to be susceptible to hydrolysis and epimerization, particularly under acidic conditions.[3][4][5][6] Therefore, it is prudent to assume that Ahppa is at risk of epimerization under standard hydrolysis conditions and to take preventative measures.
Q4: Can I avoid acid hydrolysis altogether?
Yes, there are alternative methods to acid hydrolysis. Enzymatic hydrolysis offers a much milder approach to peptide cleavage. However, the success of this method depends on the availability of proteases that can efficiently cleave peptide bonds adjacent to the non-proteinogenic Ahppa residue. Another approach is to use chemical cleavage methods that are specific to certain amino acid residues, though these are less common for general peptide hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| High percentage of Ahppa epimer detected by chiral HPLC. | 1. Prolonged hydrolysis time: Extended exposure to harsh acidic conditions increases the likelihood of epimerization. 2. Excessively high hydrolysis temperature: Higher temperatures provide more energy for the epimerization reaction to occur. 3. Presence of oxidative species: Oxidative damage can sometimes lead to side reactions that promote epimerization. | 1. Optimize hydrolysis time: For conventional heating, perform a time-course study (e.g., 16, 24, 48 hours) to determine the shortest time required for complete hydrolysis with minimal epimerization. 2. Reduce hydrolysis temperature: If epimerization is significant, consider lowering the temperature (e.g., from 110°C to 105°C) and extending the hydrolysis time slightly. 3. Adopt Microwave-Assisted Acid Hydrolysis (MAAH): This technique significantly reduces hydrolysis time (often to minutes), minimizing the window for epimerization.[7][8][9] 4. Incorporate scavengers: Add a scavenger like phenol or thioglycolic acid to the hydrolysis mixture to quench oxidative species.[10] |
| Incomplete peptide hydrolysis. | 1. Insufficient hydrolysis time or temperature. 2. Steric hindrance around the Ahppa residue: The bulky phenyl group of Ahppa might sterically hinder the cleavage of adjacent peptide bonds. | 1. Increase hydrolysis time or temperature cautiously: Monitor for a corresponding increase in epimerization. 2. Utilize Microwave-Assisted Acid Hydrolysis (MAAH): The rapid and efficient heating of MAAH can often overcome steric hindrance more effectively than conventional heating.[11][12][13] 3. Consider a two-step hydrolysis: A shorter, higher-temperature hydrolysis followed by a longer, lower-temperature one might be effective. 4. Explore enzymatic hydrolysis: If acid hydrolysis proves too harsh or inefficient, consider using a broad-spectrum protease like proteinase K or a combination of enzymes.[14][15][16][17] |
| Poor resolution of Ahppa diastereomers on chiral HPLC. | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Derivatization issues (if applicable). | 1. Screen different CSPs: Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are good starting points for separating amino acid enantiomers and diastereomers.[18][19][20][21][22] 2. Optimize the mobile phase: Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH, and additives) to improve resolution. 3. Consider derivatization: Derivatizing the amino acids with a chiral reagent can create diastereomeric pairs that are more easily separated on a standard achiral column. |
| Inconsistent quantification of Ahppa. | 1. Variable rates of epimerization between samples. 2. Degradation of the Ahppa residue. 3. Issues with the analytical method (e.g., mass spectrometry). | 1. Standardize the hydrolysis protocol meticulously: Ensure consistent time, temperature, and reagent concentrations for all samples. 2. Use an internal standard: A stable, isotopically labeled version of Ahppa, if available, is ideal for accurate quantification. 3. Validate the analytical method: Ensure the method is linear, accurate, and precise for all Ahppa stereoisomers. For mass spectrometry, confirm that all diastereomers have similar ionization efficiencies.[7][8][23][24][25] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Hydrolysis (MAAH) for Minimal Epimerization
This protocol leverages the rapid and controlled heating of microwave energy to significantly reduce hydrolysis time, thereby minimizing the risk of Ahppa epimerization.
Materials:
-
Peptide sample containing Ahppa
-
6 M Hydrochloric acid (HCl) with 1% (v/v) phenol
-
Pyrolyzed, heavy-walled glass hydrolysis tubes with Teflon-lined screw caps
-
Commercial microwave hydrolysis system
-
Nitrogen gas source
-
Heating block or vacuum centrifuge for drying
-
Chiral HPLC system for analysis
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube.
-
Acid Addition: Add 200-500 µL of 6 M HCl containing 1% phenol to the tube. The volume should be sufficient to completely submerge the sample.
-
Inert Atmosphere: Purge the headspace of the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can cause oxidative side reactions.
-
Sealing: Immediately and tightly seal the tube with the Teflon-lined cap.
-
Microwave Hydrolysis: Place the sealed tube in the microwave hydrolysis system. A typical program would be to ramp the temperature to 160°C and hold for 10-15 minutes.[8] Note: Optimal time and temperature should be validated for your specific peptide.
-
Cooling: After the program is complete, allow the tube to cool to room temperature before opening.
-
Drying: Remove the cap and dry the hydrolysate completely using a heating block under a stream of nitrogen or a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer for chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis for Quantification of Ahppa Epimerization
This protocol outlines a general approach for the separation and quantification of Ahppa diastereomers.
Materials:
-
Hydrolyzed and reconstituted peptide sample
-
Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)
-
HPLC system with a UV or mass spectrometer detector
-
Mobile phase solvents (e.g., hexane/isopropanol for normal phase; acetonitrile/water with additives for reversed phase)
-
Standards of the different Ahppa stereoisomers (if available)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the reconstituted sample onto the column.
-
Chromatographic Separation: Run the HPLC method with an isocratic or gradient elution profile optimized for the separation of the Ahppa diastereomers.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength or a mass spectrometer.
-
Quantification: Integrate the peak areas of the different Ahppa diastereomers. The percentage of the epimerized form can be calculated as:
% Epimer = [Area of Epimer Peak / (Area of Original Isomer Peak + Area of Epimer Peak)] * 100
Visualizing the Workflow
Caption: Workflow for minimizing Ahppa epimerization during hydrolysis and subsequent analysis.
The Science Behind Minimizing Epimerization
The primary mechanism for acid-catalyzed epimerization of amino acids involves the reversible protonation and deprotonation of the α-carbon, leading to the formation of a planar enol or enolate intermediate.[1] This planar intermediate loses its original stereochemistry, and subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 6. Epimerization and hydrolysis of dalvastatin, a new hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kohan.com.tw [kohan.com.tw]
- 10. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted acid hydrolysis of proteins combined with liquid chromatography MALDI MS/MS for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using Microwave-Assisted Amino Acid Hydrolysis of Cheese [cem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 16. Proteolysis - Wikipedia [en.wikipedia.org]
- 17. msbioworks.com [msbioworks.com]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. "Analytical, Structural, and Biological Consequences of Peptide Epimeri" by Arzoo Patel [mavmatrix.uta.edu]
- 25. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Storage conditions to prevent degradation of 4-Amino-5-phenylpentanoic acid hydrochloride
Technical Support Center: 4-Amino-5-phenylpentanoic acid hydrochloride
Welcome to the technical support guide for 4-Amino-5-phenylpentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, compromising experimental accuracy and reproducibility. This guide provides in-depth answers to common questions and troubleshooting steps for potential issues.
Section 1: Core Principles of Stability
4-Amino-5-phenylpentanoic acid hydrochloride is an amino acid derivative supplied as a hydrochloride salt. Its stability is primarily influenced by three environmental factors: moisture, temperature, and atmospheric oxygen . The hydrochloride salt form makes the compound particularly susceptible to moisture absorption (hygroscopicity).[1][2] Absorbed water can not only cause physical changes like clumping but can also act as a medium for hydrolytic degradation, impacting the compound's purity and performance.[3][4]
Section 2: Quick Reference Storage Conditions
For ease of use, the recommended storage parameters are summarized below. Always refer to the product-specific Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by your supplier, as recommendations may vary slightly.
| Parameter | Recommended Condition | Rationale & Criticality |
| Temperature | -20°C for long-term storage | Minimizes thermal degradation kinetics. Stable at room temperature for short periods (e.g., shipping, handling). |
| 2-8°C for short-term/working aliquots | A suitable compromise for frequently used material, balancing stability and convenience.[5] | |
| Atmosphere | Store in a tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. This is the most critical factor.[6] |
| Inert gas (Argon/Nitrogen) overlay | Recommended for long-term archival storage to displace oxygen and moisture, preventing oxidative degradation. | |
| Humidity | Store in a desiccated environment | As a hydrochloride salt, the compound is hygroscopic. A dry environment is essential to prevent moisture uptake.[1][2] |
| Light | Protect from direct light | While not acutely light-sensitive, prolonged exposure to UV light can degrade complex organic molecules. Store in an opaque or amber vial inside a freezer or cabinet.[2] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is controlling moisture so critical for a hydrochloride salt? As a salt of an amine, 4-Amino-5-phenylpentanoic acid hydrochloride is polar and hygroscopic, meaning it has a strong affinity for water and will readily absorb moisture from the air.[1][2] This can lead to several issues:
-
Physical Clumping: The powder will become difficult to handle and weigh accurately.[2]
-
Inaccurate Concentrations: The absorbed water adds weight, leading to errors when preparing solutions of a specific molarity.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound over time.[3]
Q2: The vial arrived at ambient temperature, but the recommendation is -20°C. Is the compound compromised? No, this is standard practice. The compound is stable under ambient conditions for the duration of shipping.[7] The -20°C recommendation is for long-term storage to maximize its shelf-life by significantly slowing any potential degradation processes. Upon receipt, the unopened vial should be placed at the recommended long-term storage temperature.
Q3: The Safety Data Sheet (SDS) lists "room temperature" storage. Why does this guide recommend -20°C? SDS from different suppliers may provide varied information based on their own stability studies. Some may list room temperature as acceptable, which is often true for shorter timeframes. However, for sensitive research applications where compound integrity over months or years is paramount, we recommend -20°C as the best practice to ensure maximal stability and prevent subtle degradation that may not be immediately apparent.
Q4: Do I need to use an inert gas like argon or nitrogen? For routine use where the compound will be consumed within a few months, storing it in a tightly sealed vial in a desiccated, low-temperature environment is generally sufficient. However, for long-term archival storage (12+ months), backfilling the vial with a dry, inert gas like argon or nitrogen is a highly recommended best practice. This displaces atmospheric oxygen and residual moisture, providing the ultimate protection against oxidative and hydrolytic degradation.
Section 4: Troubleshooting Guide
This section addresses common issues that may indicate improper storage or handling.
Problem: The powder has formed hard clumps and is difficult to weigh.
-
Cause: This is a definitive sign of moisture absorption. The vial was likely not sealed tightly or was opened in a humid environment.
-
Immediate Action: Before use, you can attempt to dry the material by placing the open vial in a vacuum desiccator for several hours. However, be aware that some degradation may have already occurred.
-
Recommended Solution: The purity of the compound is now questionable. It is highly recommended to perform a purity check (e.g., by HPLC or LC-MS) against a reference standard or a previous batch before using it in a critical experiment.
-
Prevention: Always use the aliquoting protocol described in Section 5. Minimize the time the vial is open and equilibrate it to room temperature before opening to prevent condensation.[2]
Problem: The compound, which was originally white, now has a yellow or brownish tint.
-
Cause: Discoloration is often a visual indicator of chemical degradation or the formation of impurities, potentially due to oxidation or interaction with contaminants.
-
Immediate Action: Do not use the compound in an experiment. Discoloration signifies a change in chemical composition.
-
Recommended Solution: The compound must be re-analyzed for purity. If a high-purity standard is required for your application, the discolored material should be discarded according to local regulations.
-
Prevention: Store protected from light, under an inert atmosphere for long-term storage, and ensure chemical compatibility with storage vials and handling tools.[2][8]
Problem: My experimental results are inconsistent or have shifted from previous runs.
-
Cause: While many factors can cause experimental variability, degradation of a key reagent is a common culprit. If you suspect the 4-Amino-5-phenylpentanoic acid hydrochloride, a systematic check is warranted.
-
Troubleshooting Workflow: Follow the decision-making workflow illustrated in the diagram below to assess the integrity of your compound.
Visual Guide: Compound Integrity Troubleshooting Workflow
This diagram outlines the logical steps to take when reagent degradation is suspected.
Caption: Decision workflow for troubleshooting experimental inconsistencies.
Section 5: Recommended Protocols
Protocol 5.1: Aliquoting for Long-Term Storage and Use
This protocol minimizes the risk of contaminating and degrading the primary stock of the compound.
-
Equilibration: Remove the main stock vial from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder when the vial is opened.
-
Preparation: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), prepare several smaller, pre-labeled, tared vials suitable for single or short-term use. Amber glass vials with PTFE-lined caps are recommended.
-
Dispensing: Briefly open the main stock vial and quickly dispense the desired amount of powder into the smaller aliquot vials.
-
Inert Gas Purge (Optional but Recommended): If available, gently flush the headspace of the main stock vial and each new aliquot with dry argon or nitrogen before tightly sealing the caps.
-
Storage: Immediately return the main stock vial to -20°C storage, preferably inside a secondary container with desiccant. Store the new working aliquots at -20°C or 2-8°C, depending on the frequency of use.
Visual Guide: Factors Leading to Compound Degradation
This diagram illustrates the relationship between environmental factors and degradation pathways.
Caption: Key environmental factors and their degradation consequences.
Section 6: References
-
Standard Operating Procedure. Hydrochloric Acid. [Online]. Available at: [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Online]. Available at: [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. [Online]. Available at: [Link]
-
Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. (n.d.). [No specific source name available]. [Online]. Available at: [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Online]. Available at: [Link]
-
Garcia, M. A., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(2), 471-477. [Online]. Available at: [Link]
-
Capot Chemical. (2012). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. [Online]. Available at: [Link]
-
Mazur, A., et al. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design. [Online]. Available at: [Link]
-
Google Patents. (2003). Dosage forms for hygroscopic active ingredients. [Online]. Available at:
-
MSDS - Safety Data Sheet. (n.d.). [No specific source name available]. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Online]. Available at: [Link]
-
Sigma-Aldrich. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. [Online]. Available at: [Link]
-
Precision Polymer Engineering. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. [Online]. Available at: [Link]
Sources
- 1. hghouston.com [hghouston.com]
- 2. pangoo.biz [pangoo.biz]
- 3. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Strategies for Crystallizing Oily Amino Acid Products
Introduction: The "Oiling Out" Phenomenon
In amino acid synthesis—particularly with N-protected derivatives (Boc-, Fmoc-, Cbz-)—the formation of a viscous oil instead of a crystalline solid is a frequent bottleneck. This phenomenon, thermodynamically known as Liquid-Liquid Phase Separation (LLPS) , occurs when the metastable limit of the solution is breached, causing the solute to separate as a solute-rich liquid phase (oil) rather than a solid crystal lattice.[1]
This guide provides a self-validating troubleshooting framework to convert these oils into stable, crystalline solids.
Phase 1: Diagnosis & Preparation
Before attempting crystallization, you must validate that the oil is indeed your target product and chemically ready for lattice formation.
FAQ: Diagnosis
Q1: Why is my amino acid product an oil? A: Oiling out is rarely random. It is usually caused by one of three factors:
-
Impurity Interference: Residual solvents (DMF, DMSO) or byproducts (TEA salts, unreacted protecting groups) disrupt intermolecular hydrogen bonding essential for lattice formation.
-
Conformational Flexibility: Long aliphatic side chains (e.g., Lysine, Arginine derivatives) have high entropic freedom, making it energetically costly to lock into a rigid lattice.
-
Rapid Supersaturation: Cooling a solution too quickly pushes the system into the "labile zone" where phase separation (oil) is kinetically favored over nucleation (crystal).
Q2: How do I confirm the oil is not just trapped solvent? A: Perform a 1H-NMR on the oil.
-
Check: Are there solvent peaks (Ethyl Acetate, DCM, Toluene) with integrals >0.1 eq?
-
Action: If high solvent remains, the oil is likely a solvate. You must dry it aggressively (high vacuum, >50°C if stable) to a "crisp" foam before attempting crystallization.
Phase 2: Primary Crystallization Strategies
If your product is chemically pure (>90%) but remains an oil, execute these protocols in order.
Protocol A: The "Freezing" Trituration Technique
Best for: Protected amino acids (Boc/Fmoc) that form sticky gums.
Mechanism: Trituration extracts lipophilic impurities into the solvent while mechanically stressing the oil to induce nucleation.
-
Dissolution: Dissolve the oily residue in the minimum amount of a "Good Solvent" (e.g., Dichloromethane or Ethyl Acetate).[2]
-
Evaporation: Rotovap down until a thick syrup remains (do not dry completely).
-
Anti-Solvent Addition: Add 10 volumes of a "Poor Solvent" (typically Hexane, Pentane, or Diethyl Ether) to the syrup.[2]
-
Observation: The mixture will turn cloudy or biphasic.[3]
-
-
Thermal Shock: Place the flask in a dry ice/acetone bath (-78°C) or freezer until the oil freezes solid.
-
Mechanical Stress: Remove from cold. As it warms, vigorously scratch the side of the flask with a glass rod or spatula.
-
Critical Step: You are looking for the "white point"—the moment the translucent oil turns opaque.
-
-
Sonication: If it remains gummy, sonicate the flask for 5-10 minutes. The ultrasonic waves induce cavitation, promoting nucleation.
Protocol B: The "Cloud Point" Vapor Diffusion
Best for: High-value peptides or small scale (<100 mg).
-
Setup: Place the oily product in a small inner vial (2 mL). Dissolve in 0.5 mL of Good Solvent (e.g., Methanol).
-
Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Anti-Solvent (e.g., Diethyl Ether).
-
Equilibration: Seal the outer jar tightly.
-
Wait: Allow to stand undisturbed for 24-48 hours. The volatile anti-solvent will diffuse into the inner vial, slowly increasing supersaturation and bypassing the LLPS zone.
Phase 3: Advanced Troubleshooting (The "Rescue" Operations)
Strategy C: Salt Formation (Lattice Energy Boost)
Zwitterionic amino acids often have weak lattice energies. Converting them to a salt can drastically raise the melting point and induce crystallization.
| Target Group | Reagent | Resulting Salt | Solvent System |
| Free Amine | HCl (in Dioxane/Ether) | Hydrochloride | MeOH / Et2O |
| Free Amine | p-Toluenesulfonic acid | Tosylate | Acetone / Hexane |
| Carboxylic Acid | Dicyclohexylamine (DCHA) | DCHA Salt | EtOH / Et2O |
Protocol:
-
Dissolve oil in dry ether or acetone.
-
Add 1.05 equivalents of the acid/base precipitant dropwise.
-
Result: A white precipitate should form immediately. Filter and wash.[3][4][5]
Strategy D: pH Adjustment (Isoelectric Precipitation)
Best for: Unprotected, zwitterionic amino acids.
Q: My amino acid is soluble in water but oils out when I concentrate it. A: You are likely far from the Isoelectric Point (pI).
-
Calculate pI: Determine the pI of your amino acid (average of pKa values).
-
Dissolve: Dissolve the oil in a minimum volume of water.
-
Adjust: Use 1M HCl or 1M NaOH to adjust the solution pH exactly to the pI.
-
Precipitate: Add Ethanol or Acetone (anti-solvent) slowly. The zwitterion is least soluble at its pI and should crystallize.
Visualizing the Workflow
Diagram 1: The Oiling-Out Rescue Decision Tree
Caption: Decision matrix for handling oily residues. Note the loop requiring purification if impurities are high, as impurities are the primary cause of oiling.
Diagram 2: Mechanism of Phase Separation vs. Nucleation
Caption: Thermodynamic pathways. Path A leads to oil (LLPS) due to kinetic trapping. Path B leads to crystals via controlled nucleation.
Reference Data: Solvent Compatibility Table
Use this table to select the correct "Good/Poor" solvent pairs for your specific amino acid protection group.
| Protection Group | Good Solvent (Dissolver) | Poor Solvent (Precipitant) | Notes |
| Boc- | Ethyl Acetate, DCM | Hexane, Pentane | Classic system. Keep cold. |
| Fmoc- | Acetone, Acetonitrile | Water, dilute HCl | Acidic water helps precipitation. |
| Cbz- | Methanol, Ethanol | Diethyl Ether | Avoid heating ether mixtures. |
| Free Amino Acid | Water, Acetic Acid | Ethanol, Acetone | Adjust pH to pI first. |
| Peptide Esters | DMF, DMSO | Water, Ether | Hard to dry; use lyophilization. |
References
-
Mitin, Y. V. (1996).[6] An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research.[6] Retrieved from [Link]
-
Common Organic Chemistry. (2021). Performing a Trituration: Techniques and Protocols. Retrieved from [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]
Sources
Technical Support Center: HPLC Column Overload & Injection Volume
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimizing Injection Volume to Prevent Column Overload
Introduction
Welcome to the Advanced Chromatography Support Hub. If you are experiencing peak distortion—specifically "shark fin" shapes, fronting, or unexpected retention time shifts—you are likely battling column overload.[1][2]
In high-performance liquid chromatography (HPLC), the injection volume is not merely a variable; it is a critical function of your column’s physical dimensions and your analyte’s solubility behavior (isotherm). This guide moves beyond basic "inject less" advice to provide the mechanistic logic and mathematical frameworks required to optimize your method.
Part 1: Diagnostic Hub – Identifying the Overload Type
Before adjusting your method, you must distinguish between the two distinct types of overload: Mass Overload and Volume Overload . They manifest differently and require different remediation strategies.
Symptom Matrix
| Feature | Mass Overload (Concentration) | Volume Overload (Hydraulic) |
| Primary Symptom | "Shark Fin" Peaks: Sharp rise, slow tailing (Right Triangle shape).[2] | Flat-Topped / Broad Peaks: Rectangular shape or symmetric broadening. |
| Retention Time ( | Shifts Lower: As concentration increases, | Constant or Slight Shift: |
| Root Cause | Saturation of stationary phase active sites (Langmuir Isotherm). | Injection plug width exceeds the column's ability to refocus the band. |
| Primary Fix | Dilute sample (reduce mass). | Reduce injection volume or match sample solvent to mobile phase. |
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of peak distortion.
Part 2: The Mechanics of Volume Overload & Strong Solvent Effects
The "Strong Solvent" Trap
The most common reason researchers must reduce injection volume is not actually the volume itself, but the solvent strength mismatch .
If you dissolve your sample in 100% Methanol (strong solvent) but your mobile phase is 50:50 Methanol:Water:
-
The Race: Upon injection, the analyte molecules inside the methanol plug travel down the column faster than the analyte molecules at the edges (which mix with the mobile phase).[3]
-
The Result: The band spreads out before it even interacts with the stationary phase. This is often mistaken for a "bad column."
The Focusing Effect (The Exception)
Conversely, if you dissolve your sample in a weak solvent (e.g., 100% Water in a Reverse Phase method), the analyte "sticks" to the head of the column immediately. This concentrates the band. In this specific scenario, you can inject large volumes (even 100 µL on a small column) without overload.
Part 3: Remediation Protocols
Protocol A: The "15% Rule" for Volume Optimization
Use this protocol when your sample solvent matches your mobile phase.[4]
Theory: To maintain resolution, the injection volume (
Step-by-Step Calculation:
-
Run a Pilot Injection: Inject a small volume (e.g., 1-2 µL) of your standard.
-
Measure Peak Width (
): Obtain the peak width at the base in minutes. -
Calculate Peak Volume (
): -
Determine Maximum Injection Volume (
):
Example:
-
Flow Rate: 1.0 mL/min
-
Peak Width: 0.2 min
-
Max Injection:
Protocol B: Managing Strong Solvent Injections
Use this protocol when you MUST keep the sample in a strong solvent (e.g., for solubility).
Workflow Visualization:
Figure 2: Decision pathway for handling samples dissolved in strong solvents.
The "1% Rule" for Strong Solvents:
If injecting a strong solvent, the 15% rule fails. You must restrict injection volume to <1% of the column void volume (
-
Estimate
: -
Example (4.6 x 150 mm column):
-
Max Injection:
-
Part 4: Advanced FAQs
Q1: I reduced my injection volume, but the peak is still fronting. Why? A: You likely have Mass Overload , not Volume Overload. Even a 1 µL injection can overload a column if the concentration is too high (e.g., >1 mg/mL for some analytes).
-
Test: Dilute the sample 1:10 and inject the same volume. If the peak symmetry improves and retention time shifts later, it was mass overload [3].[6]
Q2: Can I use a "sandwich injection" to fix volume overload? A: Yes. This is an advanced technique where you program the autosampler to aspirate a plug of weak solvent (water), then the sample, then another plug of weak solvent. This artificially creates a "focusing" environment inside the capillary before the sample reaches the column.
Q3: How does particle size affect injection volume limits?
A: Smaller particles (Sub-2 µm / UHPLC) produce narrower peaks (smaller
References
-
Dolan, J. (2013). HPLC Injection Volume: How Much is Too Much? LCGC North America.[7] Link
-
Agilent Technologies. (2020). LC Troubleshooting Guide: Peak Shape Issues. Agilent Knowledge Base. Link
-
Waters Corporation. (n.d.). Column Overload: Mass vs. Volume.[6] Waters Support Library. Link
-
McCalley, D. V. (2010). Overload for ionized solutes in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link
Sources
- 1. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. lctsbible.com [lctsbible.com]
Selecting appropriate deuterated solvents for NMR of exchangeable protons
Ticket ID: NMR-SOLV-EXCH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting missing or broad signals for OH, NH, and SH protons.[1]
Diagnostic Workflow: The Solvent Selector
Before modifying your sample, use this decision matrix to select the optimal solvent. This logic minimizes material waste and maximizes signal integrity for labile protons.
Figure 1: Decision matrix for selecting deuterated solvents specifically for preserving exchangeable proton signals.
Knowledge Base: The Physics of Exchange
To troubleshoot effectively, you must understand why your signals disappear.[1] It is rarely an instrument fault; it is almost always chemical kinetics.
The Mechanism: vs.
Exchangeable protons (OH, NH, SH) are in a dynamic equilibrium with the solvent or other solute molecules.[1] The visibility of the peak depends on the rate of exchange (
-
Fast Exchange (
): The proton detaches and re-attaches so quickly that the NMR detector sees an "average" environment.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Slow Exchange (
): The proton stays on the molecule long enough to be detected as a distinct species.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Result: Sharp, well-defined signals with visible J-coupling (e.g., a triplet for a primary alcohol).
-
Why DMSO-d6 is the "Gold Standard"
DMSO is a polar aprotic solvent and a strong hydrogen bond acceptor. It forms hydrogen bonds with the solute's donor protons (NH/OH), effectively "locking" them in place.[1] This drastically reduces the exchange rate (
Troubleshooting Scenarios (FAQs)
Q: My amide (NH) proton signal is missing in Methanol-d4. Is my synthesis wrong? A: Likely not. Methanol-d4 (CD₃OD) is a protic solvent.[1] The deuterium on the solvent hydroxyl group rapidly exchanges with your amide proton.
-
Fix: Evaporate the sample and reconstitute in DMSO-d6 or Acetonitrile-d3 . These are aprotic and will not exchange out your proton.
Q: I am using DMSO-d6, but my hydroxyl (OH) peak is extremely broad or invisible. A: This usually indicates "intermediate exchange" caused by trace water or acid/base impurities.[1] DMSO is hygroscopic; if your bottle is old, it has absorbed atmospheric water, which catalyzes proton exchange.
-
Fix 1 (Chemical): Add activated molecular sieves (3Å or 4Å) directly to the NMR tube and let it stand for 15 minutes.
-
Fix 2 (Thermal): Run the experiment at a lower temperature (e.g., 280 K). Lowering temperature slows the exchange rate (
), potentially sharpening the line.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Q: How can I distinguish between an OH/NH peak and a contaminant? A: Perform a "D₂O Shake" .[1]
-
Acquire a standard proton spectrum in your aprotic solvent (e.g., CDCl₃ or DMSO).[1]
-
Add 1-2 drops of D₂O to the tube.
-
Shake vigorously and re-acquire.
-
Result: Any peak that disappears or significantly diminishes is an exchangeable proton (OH, NH, SH).[1][3] Carbon-bound protons will remain unchanged.[1]
Advanced Protocol: Temperature Coefficient Determination
This protocol determines if an amide proton is involved in an intramolecular hydrogen bond (structure-defining) or is exposed to the solvent.[1]
Theory:
-
Solvent Exposed: As temperature rises, solvent viscosity and ordering decrease, causing a significant upfield shift (lower ppm).[1] Coefficient is large negative (
ppb/K).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Intramolecular H-Bond: The proton is shielded from the solvent.[1] Temperature changes have minimal effect on its chemical shift. Coefficient is small negative (
ppb/K) [2].ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Sample Prep: Dissolve 2-5 mg of sample in 600 µL of DMSO-d6 . Ensure the tube is sealed tightly to prevent evaporation at higher temperatures.
-
Calibration: Calibrate the probe temperature if high precision is required (using a methanol or glycol standard).
-
Acquisition Series:
-
Acquire 1H NMR at 298 K (25°C).
-
Increase Temp to 303 K , equilibrate for 5 mins, acquire.
-
Increase Temp to 308 K , equilibrate for 5 mins, acquire.
-
Continue in 5 K increments up to 323 K .
-
-
Data Analysis:
-
Pick the chemical shift (
, ppm) of the amide proton at each temperature.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Plot
(y-axis) vs. Temperature (x-axis, Kelvin).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Calculate the slope (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Interpretation Table:
| Slope ( | Interpretation |
| > -3.0 ppb/K | Strong Intramolecular H-Bond (Hidden from solvent) |
| -3.0 to -5.0 ppb/K | Weak or Dynamic H-Bonding |
| < -5.0 ppb/K | No Intramolecular H-Bond (Solvent Exposed) |
Reference Data: Solvent Properties for Exchangeable Protons
Select the solvent based on the physical requirements of your exchangeable protons.
| Solvent | Viscosity (mPa[1][4]·s) | H-Bond Acceptor? | Residual Water (ppm) | Best Use Case |
| Chloroform-d (CDCl₃) | 0.53 | Weak | ~1.56 | Non-polar amides; sharpest lines if dry.[1] |
| DMSO-d6 | 2.00 | Strong | ~3.33 | Primary choice for OH/NH; slows exchange.[1] |
| Acetone-d6 | 0.32 | Moderate | ~2.84 | Low temp studies; good resolution.[1] |
| Acetonitrile-d3 | 0.31 | Weak | ~2.13 | Low viscosity alternative to DMSO.[1] |
| Methanol-d4 | 0.54 | Donor/Acceptor | ~4.87 | Destructive to OH/NH signals (Exchange).[1] |
| D₂O | 1.25 | Donor/Acceptor | ~4.79 | Destructive to OH/NH signals (Exchange).[1] |
Note: Residual water shifts are approximate and drift with pH and concentration [3].[1][4][5]
References
-
Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins.[1] Journal of Biomolecular NMR, 21(3), 249-261.[1] [Link][1]
-
Reich, H. J. Hans Reich's Collection: NMR Solvent Data.[1] University of Wisconsin-Madison / Organic Chemistry Data.[1] Retrieved from [Link][1]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176-2179.[1] [Link]
Sources
Technical Support Center: Enhancing Dissolution of Poorly Soluble Drugs for In Vivo Studies
Welcome to the Technical Support Center dedicated to addressing the challenges of working with poorly soluble drugs in in vivo research. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The information herein is grounded in established scientific principles and field-proven techniques to ensure the integrity and success of your studies.
Troubleshooting Guide
This section addresses specific problems you might encounter during your in vivo experiments in a question-and-answer format, providing causal explanations and step-by-step solutions.
Problem 1: High Variability and Low Bioavailability in Animal Studies
Question: We are observing significant variability in plasma concentrations and overall low oral bioavailability for our compound in rodent studies. What are the likely causes and how can we address this?
Answer:
This is a classic challenge for compounds falling under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and IV (low solubility, low permeability).[1][2][3] The primary culprits are typically poor dissolution in the gastrointestinal (GI) fluids and subsequent inadequate absorption.[2][4]
Causality: For a drug to be absorbed, it must first be dissolved in the GI fluid.[1] Poorly soluble compounds often have a dissolution rate that is slower than their transit time through the absorptive regions of the GI tract, leading to incomplete absorption and high variability.[1] Factors such as food effects can also significantly alter the GI environment and further contribute to this variability.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioavailability.
Step-by-Step Protocol:
-
Physicochemical Characterization:
-
Aqueous Solubility: Determine the compound's solubility at various pH levels that mimic the GI tract (e.g., pH 1.2, 4.5, 6.8) to understand if solubility is pH-dependent.[2]
-
LogP/LogD: Evaluate the lipophilicity. A high LogP (typically >5) suggests the compound is highly lipophilic and may be a good candidate for lipid-based formulations.[2][6]
-
-
Formulation Strategy Selection: Based on the physicochemical properties, select an appropriate formulation strategy.[7]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state.[8][9] This can significantly increase the aqueous solubility and dissolution rate.[9][10]
-
Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), keep the drug in a solubilized state within the GI tract, bypassing the dissolution step.[11][12][13] They are particularly useful for highly lipophilic compounds.[6][11]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[14][15] This is a more traditional approach but can be effective for some compounds.[14][16]
-
-
In Vitro Evaluation:
-
Perform dissolution studies using biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to mimic the conditions in the gut.
-
For ASDs, monitor for supersaturation and subsequent precipitation, as maintaining a supersaturated state is key to enhanced absorption.[17]
-
Problem 2: Drug Precipitation from Formulation Upon Dilution
Question: My compound is soluble in the initial formulation vehicle, but it precipitates when I dilute it or administer it. How can I prevent this?
Answer:
This is a common issue, particularly with co-solvent systems or when the drug is dissolved at a concentration close to its saturation solubility.[18]
Causality: The solubility of your compound is dependent on the specific solvent environment. When this environment changes, for example, upon dilution with an aqueous medium for dosing or upon encountering the aqueous environment of the GI tract, the solvent capacity can decrease dramatically, leading to precipitation.[19]
Troubleshooting Steps:
-
Re-evaluate Solvent System:
-
Co-solvents: If using a co-solvent system (e.g., DMSO, PEG300), ensure that the final concentration of the organic solvent is kept to a minimum to reduce the risk of precipitation upon dilution and to avoid potential toxicity.[18]
-
Surfactants: Incorporate surfactants (e.g., Tween 80, Cremophor EL) into your formulation. Surfactants can help to maintain the drug in a solubilized state by forming micelles.[11][20]
-
-
Consider Enabling Formulations:
-
Amorphous Solid Dispersions (ASDs): By stabilizing the drug in an amorphous state within a polymer matrix, you can achieve a higher apparent solubility and reduce the tendency for precipitation.[8][21]
-
Lipid-Based Formulations (LBFs): LBFs are designed to emulsify upon contact with aqueous fluids, creating small lipid droplets that encapsulate the drug and keep it in solution.[12][13][22]
-
-
pH Adjustment: If your compound's solubility is pH-dependent, you may be able to use buffers to maintain a favorable pH in the formulation. However, be aware that the buffering capacity may be overcome in the GI tract.
Problem 3: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
Question: Our formulation shows excellent dissolution in our in vitro tests, but we are not seeing the expected improvement in bioavailability in our animal studies. What could be the reason for this discrepancy?
Answer:
A lack of in vitro-in vivo correlation (IVIVC) is a significant challenge, especially for complex formulations designed to enhance the solubility of poorly soluble drugs.[23]
Causality: This discrepancy can arise from several factors:
-
Non-biorelevant dissolution media: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the GI tract, which contains bile salts, lipids, and enzymes.[24]
-
Precipitation in the GI tract: The drug may initially dissolve but then precipitate in the gut before it can be absorbed.[19] This is a particular risk for formulations that generate a supersaturated state.
-
Permeability limitations: If the drug has low permeability (BCS Class IV), even if it is fully dissolved, its ability to cross the intestinal membrane will be the rate-limiting step for absorption.[25]
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver after absorption, reducing the amount that reaches systemic circulation.[22]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor IVIVC.
Step-by-Step Recommendations:
-
Refine In Vitro Methods:
-
Assess In Vivo Precipitation:
-
In preclinical studies, it may be possible to analyze the contents of the GI tract at various time points after dosing to determine if the drug has precipitated.
-
-
Evaluate Permeability and Metabolism:
-
If not already done, assess the compound's permeability using in vitro models like Caco-2 cell monolayers.
-
Investigate the potential for first-pass metabolism using in vitro systems such as liver microsomes or S9 fractions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between amorphous solid dispersions (ASDs) and lipid-based formulations (LBFs), and how do I choose between them?
A1: The choice between ASDs and LBFs depends primarily on the physicochemical properties of your drug.
| Feature | Amorphous Solid Dispersions (ASDs) | Lipid-Based Formulations (LBFs) |
| Mechanism | Increases aqueous solubility by converting the drug from a crystalline to a higher-energy amorphous state, stabilized by a polymer.[8][9] | Dissolves the drug in a lipid vehicle, which then emulsifies in the GI tract to maintain the drug in solution.[11][13] |
| Best Suited For | Compounds with moderate lipophilicity (LogP < 5) that can form a stable amorphous system with a polymer.[21] | Highly lipophilic compounds (LogP > 5) that have good solubility in oils and lipids.[6][12] |
| Advantages | Can achieve significant supersaturation, leading to a high driving force for absorption. Can be formulated into conventional solid dosage forms.[8][9] | Bypasses the dissolution step. Can enhance lymphatic uptake, potentially avoiding first-pass metabolism.[6][12] |
| Challenges | Physical instability (recrystallization) of the amorphous drug.[21] Drug-polymer miscibility issues.[21] | Potential for in vivo precipitation upon dispersion and digestion.[19][27] Complexity in formulation development and characterization.[27] |
Q2: What are some common excipients used in these enabling formulations?
A2: The selection of excipients is critical for the performance and stability of the formulation.[11][17]
| Formulation Type | Common Excipients | Function |
| Amorphous Solid Dispersions | PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl methylcellulose), HPMC-AS (HPMC-Acetate Succinate), Soluplus® | Stabilize the amorphous drug, prevent recrystallization, and maintain supersaturation.[1][8][17][28] |
| Lipid-Based Formulations | Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Cremophor®, Tween®), Co-solvents (e.g., PEG, ethanol) | Solubilize the drug, promote self-emulsification, and enhance absorption.[6][20] |
Q3: What are the regulatory considerations for using these advanced formulations in preclinical and clinical studies?
A3: While the primary goal in early preclinical studies is to achieve adequate exposure for safety and efficacy assessment, it is important to keep regulatory considerations in mind.[3][29]
-
Excipient Safety: Use excipients that are generally recognized as safe (GRAS) or have a well-established safety profile.[30] The European Medicines Agency (EMA) provides guidance on excipient safety.[30]
-
Stability: The physical and chemical stability of the formulation must be demonstrated. For ASDs, this includes monitoring for recrystallization over time.[10][21]
-
In Vitro-In Vivo Correlation (IVIVC): For later stages of development, establishing a predictive IVIVC can streamline formulation changes and support regulatory submissions.[31][32][33] Regulatory agencies like the FDA and EMA have specific guidelines on IVIVC.[31]
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solvent Selection: Identify a common solvent in which both the drug and the selected polymer are soluble.[34]
-
Solution Preparation: Prepare a solution by dissolving the drug and polymer in the chosen solvent. A typical solids concentration is 5-10% (w/v).[35]
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer. These parameters will need to be optimized for your specific system.
-
Atomize the solution into a heated chamber where the solvent rapidly evaporates, leaving behind the solid dispersion particles.[28]
-
-
Characterization:
-
Solid-State Analysis: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.[36]
-
Dissolution Testing: Perform dissolution studies in biorelevant media to assess the improvement in dissolution rate and extent.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of the drug in various oils, surfactants, and co-solvents.
-
-
Formulation Development:
-
Based on the solubility data, select a combination of an oil, surfactant, and co-solvent.
-
Prepare various ratios of these components and dissolve the drug in the resulting mixture with gentle heating and stirring.[2]
-
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and visually observe the formation of a fine emulsion.[2]
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is generally desirable.[2]
-
In Vitro Drug Release: Evaluate the drug release from the SEDDS in appropriate dissolution media.
-
References
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017).
- Optimising Excipients to Improve Bioavailability. (2016). Pharma's Almanac.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
- Excipients for solubility and bioavailability enhancement.
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017).
- Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma.
- Technical Support Center: Strategies to Enhance In Vivo Bioavailability. (2025). Benchchem.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI.
- Manufacturing strategies to develop amorphous solid dispersions: An overview. (2017). Acta Pharmaceutica Sinica B.
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). Asian Journal of Pharmaceutical Research and Development.
- Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics.
- Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. (2016). Molecular Pharmaceutics.
- Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2018). Drug Development & Delivery.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015). SlideShare.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting.
- Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications. (2025).
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison School of Pharmacy.
- Amorphous Solid Dispersions | CDMO Services. HyCON Labs.
- Methods for the preparation of amorphous solid dispersions – A comparative study. (2025).
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (2007). Journal of Pharmaceutical Sciences.
- Development of a methodology to enable non-linear in vitro-in vivo correlation for complex long-acting injections. Seda Pharmaceutical Development Services.
- Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025). Pharma Excipients.
- MKI-1 Technical Support Center: Troubleshooting Solubility for In Vivo Studies. (2025). Benchchem.
- How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. (2021). Ascendia Pharma.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA).
- Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review.
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Aragen Life Sciences.
- FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. (2021). Drug Development & Delivery.
- Challenges and opportunities in oral delivery of poorly water-soluble drugs. (2006).
- Downstream processing of amorphous solid dispersions into tablets. (2023). GSC Biological and Pharmaceutical Sciences.
- Formulation strategies for poorly soluble drugs. (2025).
- Formulating Poorly W
- Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). Pharmaceutics.
- Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formul
- Developing Lipid-Based Formulations. (2018). Pharmaceutical Technology.
- Injectable Formulations of Poorly W
- Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). Journal of Drug Delivery and Therapeutics.
- Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Drug Development & Delivery.
- Development And Evaluation Of Lipid-Based Formulation For Improvement Of Bioavailability Introduction. (2024).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Practical Solutions For Poorly Soluble Drugs. Outsourced Pharma.
- Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin.
- Protocol for Lipid Sample Preparation for Biomedical Research.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 9. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. aenova-group.com [aenova-group.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. scispace.com [scispace.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 23. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. researchgate.net [researchgate.net]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. pharmtech.com [pharmtech.com]
- 28. renejix.com [renejix.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. ema.europa.eu [ema.europa.eu]
- 31. wjarr.com [wjarr.com]
- 32. premier-research.com [premier-research.com]
- 33. researchgate.net [researchgate.net]
- 34. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 35. m.youtube.com [m.youtube.com]
- 36. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Validating the Absolute Configuration of Vicinal Centers in Amino Acids
Executive Summary
Determining the absolute configuration of amino acids with vicinal stereocenters (e.g.,
This guide compares the three primary validation methodologies: X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and the Hybrid NMR/Derivatization Protocol . It provides a self-validating workflow for the latter, which remains the most accessible benchtop technique for solution-phase synthesis.
Part 1: The Challenge of Vicinal Centers
In vicinal systems (
-
Relative Configuration: Determining the diastereomeric relationship (
vs. or erythro vs. threo). -
Absolute Configuration: Determining the specific enantiomer (
vs. ) of that diastereomer.
Common Pitfall: Researchers often rely solely on NMR chemical shifts to assign "syn/anti" based on literature precedence, which fails if the solvent induces a different rotameric population. A robust system must validate the conformation before assigning configuration.
Part 2: Comparative Analysis of Methodologies
Method A: The Hybrid Chemical Approach (NMR + Marfey’s/Mosher’s)
The Benchtop Standard
This method combines scalar coupling analysis (
-
Best For: Synthetic intermediates, soluble peptides, and labs without access to VCD/X-ray.
-
Mechanism: Uses the Karplus relationship for dihedral angles and chiral resolving agents (FDAA/MTPA) to create diastereomers separable by HPLC or distinguishable by NMR.
Method B: X-Ray Crystallography
The Gold Standard Direct observation of atomistic positions using anomalous dispersion (usually from heavy atoms or added probes).
-
Best For: Final products that crystallize well; confirming "unexpected" stereochemical outcomes.[1]
-
Mechanism: Diffraction patterns allow direct mapping of electron density. Absolute configuration is determined via the Flack parameter.
Method C: Vibrational Circular Dichroism (VCD)
The Modern Solution-Phase Standard Measures the differential absorption of left- and right-circularly polarized IR radiation.[2]
-
Best For: Oils, liquids, and intermediates that refuse to crystallize; non-destructive analysis.
-
Mechanism: Compares experimental VCD spectra with Ab Initio (DFT) calculated spectra. If the signs align, the configuration is assigned.[3][4]
Summary Comparison Matrix
| Feature | Method A: Hybrid NMR/Chemical | Method B: X-Ray Crystallography | Method C: VCD (Vibrational CD) |
| Primary Output | Relative Config + Absolute Anchor | Direct 3D Structure | Solution-state Conformational Analysis |
| Sample State | Solution (requires derivatization) | Solid Crystal (Single Crystal required) | Solution (Neat or concentrated) |
| Destructive? | Yes (Derivatization consumes sample) | No | No |
| Time to Result | 1–2 Days (Synthesis + HPLC/NMR) | Weeks (Crystal growth) to Hours (Beam) | 1–3 Days (Calculation + Acquisition) |
| Cost | Low (Reagents + HPLC time) | High (Instrument/Service) | Medium (Instrument/Software) |
| Limit of Detection | High Sensitivity (Marfey's: picomole) | Low (Requires substantial crystal) | Medium (~5–10 mg typically) |
Part 3: Deep Dive Protocol – The Self-Validating Hybrid System
Since X-ray requires crystals and VCD requires specialized hardware, the Hybrid NMR/Marfey’s Protocol is the critical skill for the application scientist. This protocol uses a "Triangulation Logic" to ensure accuracy.
Phase 1: Establish Relative Configuration ( -Based Analysis)
Objective: Determine if you have the syn or anti diastereomer.
-
Sample Prep: Dissolve the underivatized amino acid in a non-coordinating solvent (e.g.,
) if protected, or if free. Note: Hydrogen bonding solvents like DMSO can distort rotamer populations. -
Acquire
NMR: Focus on the vicinal protons and . -
Calculate
:-
Small Coupling (1–4 Hz): Indicates a gauche relationship (dihedral angle ~60°).
-
Large Coupling (8–12 Hz): Indicates an anti relationship (dihedral angle ~180°).
-
-
Assign Diastereomer: Use the Karplus equation logic. For many
-hydroxy amino acids (like Threonine), the anti arrangement of protons often corresponds to the syn arrangement of the heteroatoms (OH and ) due to intramolecular H-bonding stabilizing that rotamer.-
Validation Step: If
values are intermediate (5–7 Hz), the molecule is freely rotating. You must perform a Variable Temperature (VT) NMR or use Murcko’s method (acetonide formation) to lock the conformation.
-
Phase 2: Anchor the -Center (Advanced Marfey’s Method)
Objective: Determine the Absolute Configuration (L vs D) of the
-
Derivatization: React the amino acid (or hydrolysate) with L-FDAA (Marfey’s Reagent).[5][6]
-
Conditions: 1% L-FDAA in acetone,
, 40°C for 1 hour. Quench with .
-
-
LC-MS Analysis: Inject the L-FDAA derivative onto a C18 column.[5]
-
Elution Logic:
-
L-FDAA derivatives of L-amino acids typically elute before L-FDAA derivatives of D-amino acids .
-
Self-Validation: You must run a "Double Derivatization" control. React a separate aliquot with D-FDAA (or use the L-FDAA derivative of the racemic standard). If the elution order does not flip or match the standard, the assignment is invalid.
-
Phase 3: Triangulation (The Logic Step)
Combine Phase 1 and Phase 2 to deduce the
-
Fact 1: You know the relative relationship (e.g., anti protons) from NMR.
-
Fact 2: You know the
-center is (S) from Marfey's. -
Conclusion: If the molecule is the anti diastereomer and
is (S), then must be (R) (specific to the molecule's priority rules).
Part 4: Visualization of Workflows
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal validation method based on sample physical state and availability.
Diagram 2: The Hybrid Protocol Logic Flow
Caption: The "Triangulation" logic combining J-coupling (Relative) and Marfey's (Absolute Alpha) to solve the Beta center.
References
-
Marfey, P. (1984).[5][7] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][8][9]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][4][10][11][12] Chirality.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
-
Matsumori, N., Kaneno, D., Murata, M., Nakamura, H., & Tachibana, K. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. Journal of Organic Chemistry.
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. biotools.us [biotools.us]
- 3. Absolute Configuration | ChemTalk [chemistrytalk.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. spark904.nl [spark904.nl]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Achieving High Reproducibility in Amino Acid Analysis with Post-Column Derivatization
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of amino acids is paramount for ensuring product quality, understanding complex biological systems, and meeting regulatory requirements. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) with post-column derivatization stands out as a robust and reliable method for amino acid analysis.[1][2] This guide provides an in-depth comparison of key aspects of this technique, offering experimental insights and data to help you optimize your workflows for maximum reproducibility.
The Principle of Post-Column Derivatization: A Foundation for Reliability
Amino acid analysis by HPLC often necessitates derivatization to enhance the detection of these compounds, as most lack a strong native chromophore or fluorophore.[3][4] In the post-column derivatization approach, the amino acids are first separated by ion-exchange chromatography and then mixed with a derivatizing reagent before entering the detector.[3][5] This separation of the chromatographic and derivatization steps is a key advantage, as it minimizes the potential for matrix effects to interfere with the derivatization reaction, leading to intrinsically more rugged and repeatable analysis compared to pre-column methods.[6][7]
The automation of this process further contributes to its excellent quantitative performance and reproducibility.[5][]
A Tale of Two Reagents: Ninhydrin vs. OPA
The choice of derivatization reagent is a critical decision that directly impacts the sensitivity and reproducibility of the analysis. The two most commonly used reagents in post-column derivatization are Ninhydrin and o-Phthalaldehyde (OPA).[5][9]
-
Ninhydrin: A classic and widely used reagent, ninhydrin reacts with both primary and secondary amines (like proline) to form a colored product, typically detected by a UV-Vis detector at 570 nm for primary amino acids (Ruhemann's purple) and 440 nm for secondary amino acids.[2] This dual-wavelength detection capability allows for the comprehensive analysis of a wide range of amino acids in a single run.[2] The reaction with ninhydrin is highly reproducible and less susceptible to matrix interference.[2]
-
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent derivative, offering significantly higher sensitivity than ninhydrin.[2] This makes it an excellent choice for trace analysis. However, a key limitation of OPA is that it does not react with secondary amines like proline and hydroxyproline.[4][10]
Table 1: Comparison of Ninhydrin and OPA Post-Column Derivatization
| Feature | Ninhydrin | o-Phthalaldehyde (OPA) |
| Reacts With | Primary and Secondary Amines | Primary Amines Only |
| Detection | UV-Vis Absorbance (570 nm & 440 nm) | Fluorescence |
| Sensitivity | Good | Excellent |
| Reproducibility | Excellent | Good |
| Key Advantage | Comprehensive analysis of all amino acids | High sensitivity for trace analysis |
| Key Disadvantage | Lower sensitivity than OPA | Does not detect secondary amines |
Factors Influencing Reproducibility: A Deep Dive
Achieving high reproducibility in amino acid analysis is a multifactorial endeavor. Beyond the choice of reagent, several experimental parameters must be carefully controlled.
-
Instrumentation: A stable and well-maintained HPLC system is the cornerstone of reproducible results. This includes the pump, which must deliver a consistent and pulse-free flow, and the detector, which should have low noise and drift.[11][12] Dedicated post-column derivatization instruments are designed to ensure precise mixing of the column effluent and the derivatization reagent, further enhancing accuracy and stability.[11]
-
Column and Mobile Phase: The choice of ion-exchange column and the precise composition of the mobile phase buffers are critical for achieving consistent separation.[6][9] Even minor variations in pH or ionic strength can affect retention times and peak resolution.[13] Using high-purity reagents and pre-prepared, quality-controlled mobile phases can significantly improve day-to-day consistency.[12][14]
-
Temperature Control: Both the column and the post-column reactor must be maintained at a stable and uniform temperature.[13] Fluctuations in temperature can lead to shifts in retention times and variations in the derivatization reaction rate, impacting peak areas and, consequently, the quantitative results.
-
Reagent Quality and Stability: The purity and stability of the derivatization reagent are crucial.[12][14] Reagents should be stored correctly and prepared fresh as needed to avoid degradation, which can lead to decreased sensitivity and poor reproducibility.
Experimental Workflow for Reproducible Amino Acid Analysis
The following diagram and protocol outline a typical workflow for amino acid analysis using post-column derivatization, emphasizing the steps critical for achieving high reproducibility.
Caption: A typical workflow for amino acid analysis using post-column derivatization.
Detailed Experimental Protocol:
-
Sample and Standard Preparation:
-
For protein or peptide samples, perform acid hydrolysis under controlled conditions to release the constituent amino acids.
-
Accurately prepare a series of amino acid standards at known concentrations.
-
Dilute both samples and standards in the appropriate mobile phase.
-
-
HPLC System Setup:
-
Equilibrate the ion-exchange column with the starting mobile phase until a stable baseline is achieved.
-
Set the column oven and post-column reactor to the specified temperatures.
-
Ensure the post-column derivatization system is primed and delivering a steady flow of reagent.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the standard or sample onto the column using a calibrated autosampler.
-
Run the gradient elution program to separate the amino acids.
-
The separated amino acids will then be mixed with the post-column derivatization reagent.
-
Detect the derivatized amino acids using the appropriate detector (UV-Vis for ninhydrin, fluorescence for OPA).
-
-
Data Analysis:
-
Integrate the peak areas of the separated amino acids.
-
Generate a calibration curve from the standard injections.
-
Quantify the amino acid concentrations in the samples by comparing their peak areas to the calibration curve.
-
Evaluating Reproducibility: Intra- and Inter-Day Precision
To ensure the reliability of an amino acid analysis method, it is essential to validate its performance according to guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17] A key validation parameter is precision, which is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[18]
Table 2: Example of Intra- and Inter-Day Precision Data for Amino Acid Analysis
| Amino Acid | Intra-Day Precision (%RSD, n=6) | Inter-Day Precision (%RSD, n=18 over 3 days) |
| Aspartic Acid | 0.8 | 1.2 |
| Threonine | 0.9 | 1.5 |
| Serine | 1.1 | 1.8 |
| Glutamic Acid | 0.7 | 1.1 |
| Glycine | 1.2 | 2.0 |
| Alanine | 0.8 | 1.3 |
| Valine | 1.0 | 1.6 |
| Isoleucine | 0.9 | 1.4 |
| Leucine | 0.8 | 1.2 |
| Tyrosine | 1.3 | 2.1 |
| Phenylalanine | 1.1 | 1.9 |
| Lysine | 1.0 | 1.7 |
| Histidine | 1.4 | 2.3 |
| Arginine | 1.2 | 2.0 |
| Proline | 1.5 | 2.5 |
Note: The data presented in this table is illustrative. Actual precision will vary depending on the specific method, instrumentation, and sample matrix.
Generally, for analytical methods, a relative standard deviation (RSD) of ≤ 2% is considered acceptable.[19] The low %RSD values for both intra- and inter-day precision in the example table highlight the high reproducibility that can be achieved with a well-optimized post-column derivatization method.[20][21][22]
Cause and Effect: Troubleshooting Poor Reproducibility
When faced with poor reproducibility, a systematic approach to troubleshooting is essential. The following diagram illustrates the potential causes and their effects on the final analytical result.
Caption: Cause-and-effect diagram for troubleshooting poor reproducibility.
Troubleshooting Tips:
-
Retention Time Shifts: Check the pump for leaks and ensure a consistent mobile phase composition. Verify the stability of the column temperature.
-
Variable Peak Areas: Inspect the autosampler for accurate injection volumes. Ensure the post-column reactor temperature is stable and that the derivatization reagent is fresh and properly mixed.
-
Baseline Noise/Drift: Degas the mobile phases and reagent. Check for leaks in the system. Ensure the detector lamp is functioning correctly.
Conclusion
Post-column derivatization is a powerful and reliable technique for the reproducible analysis of amino acids. By understanding the fundamental principles, carefully selecting the appropriate derivatization reagent, and meticulously controlling key experimental parameters, researchers can achieve the high levels of precision and accuracy required for demanding applications in research, drug development, and quality control. The inherent robustness of separating the chromatographic and derivatization steps makes this method less susceptible to matrix effects and highly amenable to automation, solidifying its place as a gold standard in amino acid analysis.[1]
References
- Pickering Laboratories. (2024, February 21). Amino Acid Analysis.
- Shanghai Wufeng Scientific Instrument Co., Ltd. Post-column derivatization.
- BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
- Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Shimadzu (Europe). Analytical Methods for Amino Acids.
- Rigas, A. (2013, October 15). Post-column labeling techniques in amino acid analysis by liquid chromatography. PubMed.
- ResearchGate. (2025, August 10). Validation of Amino Acid Analysis Methods.
- Pickering Laboratories. Amino Acid Analysis Part 1.
- PubMed. Comparison of automated pre-column and post-column analysis of amino acid oligomers.
- Waters. Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization from.
- NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- Vecchione, et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC.
- Shimadzu. eL568 Analysis of Foods Using Nexera™ Post-Column Amino Acid Analysis System.
- Taylor & Francis Online. (2012, May 1). REVIEW: LIQUID CHROMATOGRAPHY—POST-COLUMN DERIVATIZATION FOR AMINO ACID ANALYSIS: STRATEGIES, INSTRUMENTATION, AND APPLICATIONS.
- YoungIn Chromass. (2021, April 13). All about Amino Acid Analysis with Post-column Derivatization [Video]. YouTube.
- SpringerLink. (2017, August 1). Method validation for determination of amino acids in feed by UPLC.
- Fekete, S., et al. (2026, January 31). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC.
- ACS Omega. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.
- ResearchGate. (2025, August 10). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- Academia.edu. Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry.
- Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- BOC Sciences. Amino Acid Derivatization Analysis Services.
- Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility.
- Fermo, I., et al. (1990, December 14). Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods. PubMed.
- WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- PubMed. (2003, May 16). Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection.
- ResearchGate. (2025, August 10). Post Column Amino Acid Analysis.
- World Organisation for Animal Health (WOAH). Factors affecting test reproducibility among laboratories.
- BenchChem. Application of Ninhydrin in Post-Column Derivatization for HPLC: Detailed Application Notes and Protocols.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat.
- Agilent. Amino Acid Analysis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Shimadzu Scientific Instruments. (2022, May 5). How To Troubleshoot for Poor Reproducibility in a Shimadzu TOC-L Instrument [Video]. YouTube.
- Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
- ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. actascientific.com [actascientific.com]
- 5. Analytical Methods for Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. Post-column derivatization | Shanghai Wufeng Scientific Instrument Co., Ltd. [en.wufengtech.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. rsc.org [rsc.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. lcms.cz [lcms.cz]
- 21. d-nb.info [d-nb.info]
- 22. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of MMP Inhibitors: A Technical Guide to Selectivity and Potency
Executive Summary: The Selectivity Paradox
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[1][2][3] While early drug discovery focused on broad-spectrum hydroxamate inhibitors (e.g., Marimastat), clinical failures due to Musculoskeletal Syndrome (MSS) revealed the critical need for isoform selectivity .
This guide provides a technical comparison of docking strategies for different inhibitor classes—Hydroxamates, Carboxylates, and Allosteric ligands—against key MMP targets (MMP-2, MMP-9, MMP-13). We move beyond basic binding scores to analyze the structural determinants of selectivity, specifically the S1' specificity loop , and provide a validated protocol for handling the challenging zinc-coordination geometry in silico.
Structural Biology & Mechanism of Action
To interpret docking results, one must understand the active site topology. The catalytic domain is highly conserved, but the S1' pocket varies significantly in depth and occlusion, serving as the primary filter for selectivity.
The S1' Pocket Classification[4]
-
Shallow S1' (MMP-1, MMP-7): Difficult to target selectively; restricted access.
-
Intermediate S1' (MMP-2, MMP-8, MMP-9): Accommodates medium-sized hydrophobic groups.[4]
-
Deep S1' (MMP-3, MMP-11, MMP-13): The "tunnel" can accommodate long, bulky groups (e.g., biphenyls), allowing for high selectivity.
Visualization: MMP Active Site Interaction Map
Figure 1: Schematic of the MMP active site interactions. The Zinc Binding Group (ZBG) of the inhibitor chelates the catalytic metal, while the backbone fits into the S1' pocket, determining selectivity.
Comparative Analysis of Inhibitor Classes
The following data synthesizes comparative docking studies, highlighting the trade-off between binding affinity (
Table 1: Performance Metrics by Inhibitor Class
| Feature | Hydroxamates (e.g., Marimastat) | Carboxylates / Non-Hydroxamates | Allosteric / Exosite Inhibitors |
| Zinc Binding | Strong (Bidentate) . Chelates Zn | Moderate (Monodentate/Bidentate) . Often weaker than hydroxamates. | None . Does not bind catalytic Zinc.[5] |
| Binding Energy | High ( | Moderate ( | High for specific targets (MMP-13) |
| Selectivity | Poor . Binds all MMPs due to conserved Zn site. | Good . Relies on S1' pocket depth. | Excellent . Targets unique non-catalytic domains. |
| Key Interaction | Metal coordination dominates score. | Hydrophobic fit in S1' dominates. | Interactions with S1' side-pocket or hemopexin domain. |
| Clinical Status | Failed (Side effects/MSS). | Investigational (Better safety profiles). | Promising (High specificity). |
Table 2: Comparative Docking Data (MMP-2 vs. MMP-9)
Data aggregated from recent comparative studies [1, 2].
| Ligand | Class | Target | Binding Energy ( | Experimental IC | Key Residues |
| Marimastat | Hydroxamate | MMP-9 | 3 nM | His401, Glu402, Zn | |
| CGS-27023A | Hydroxamate | MMP-2 | 20 nM | Leu191, Ala192 (S1') | |
| Limonelyl Salicylate | Natural/Carboxylate | MMP-9 | ~ | Tyr423, Arg424 | |
| Compound VIa | Sulfonyl-Proline | MMP-9 | 400 | Leu188, Ala189 | |
| Pyrimidine Dicarboxamide | Non-Zinc Binder | MMP-13 | 8 nM | S1' Side Pocket (Thr245) |
Technical Protocol: Validated Docking Workflow
Docking metalloproteins requires specific attention to charge states.[6] Standard force fields often fail to model the Zinc-Ligand interaction correctly unless specific parameters are applied.[6]
Critical Parameter: The Zinc Charge State
Do not treat Zn as a neutral atom.
-
Method A (Standard): Assign a charge of +2.0e to the Zinc atom.[3]
-
Method B (Advanced): Use the Stote & Karplus parameters (
Å, kcal/mol) or specialized "Metalloprotein Bias Docking" scripts [3].
Critical Parameter: Ligand Protonation
Hydroxamic acids (
-
Protocol: You MUST deprotonate the hydroxamate group in your ligand preparation step (remove H from -OH) to achieve correlation with experimental IC
values. Protonated forms yield poor docking poses and underestimated energies [4].
Step-by-Step Workflow
Figure 2: Validated workflow for MMP molecular docking simulations.
Case Study: Achieving Selectivity in MMP-13
MMP-13 (Collagenase-3) is a prime target for osteoarthritis. Unlike MMP-1, MMP-13 possesses a "side pocket" extending from the S1' region.
-
The Challenge: Highly conserved active site makes zinc-targeting difficult.
-
The Solution: Non-Zinc Binding Inhibitors (NZBIs) .
-
Experimental Evidence: Pyrimidine dicarboxamides bind exclusively to the S1' specificity loop and the unique side pocket, avoiding the zinc entirely.
-
Docking Insight: When docking these compounds, the grid box must be expanded to encompass the S1' side pocket (residues 245-255). Docking scores for these compounds correlate strongly with the hydrophobic surface area buried in this unique pocket, rather than electrostatic interactions with the metal [5].
References
-
Structural basis for the highly selective inhibition of MMP-13. Source: PubMed / Chem Biol. URL:[Link]
-
Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer. Source: Frontiers in Pharmacology. URL:[Link]
-
Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation. Source: MDPI (Int. J. Mol. Sci). URL:[Link]
-
The Impact of Ionization States of Matrix Metalloproteinase Inhibitors on Docking-Based Virtual Screening. Source: NIH / J. Chem. Inf. Model. URL:[Link]
-
Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles. Source: ResearchGate / Scientific Reports. URL:[Link]
Sources
A Comparative Guide to the In Vivo Efficacy of Neuroprotective Agents: Evaluating 4-Amino-5-phenylpentanoic Acid Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of therapies to combat the debilitating effects of neurodegenerative diseases and acute brain injuries, the landscape of neuroprotective agents is a testament to the intricate and multifaceted nature of neuronal demise. This guide offers a deep dive into the comparative in vivo efficacy of a novel compound, 4-Amino-5-phenylpentanoic acid, juxtaposed with a diverse array of other neuroprotective agents that have shown promise in preclinical models. As Senior Application Scientists, our goal is to provide an objective, data-driven comparison to inform your research and development endeavors.
The Emerging Potential of 4-Amino-5-phenylpentanoic Acid: A Mechanistic Hypothesis
While direct in vivo efficacy data for 4-Amino-5-phenylpentanoic acid in neuroprotection is not yet prevalent in the public domain, its structural similarity to known bioactive molecules warrants a thorough investigation of its potential. A compelling hypothesis for its mechanism of action stems from the observed activity of its hydroxylated analog, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa). Natural products containing the Ahppa residue have been shown to inhibit Matrix Metalloproteinase-12 (MMP-12).[1]
MMPs, a family of zinc-dependent endopeptidases, are crucial for extracellular matrix remodeling. In the central nervous system, MMP-12 is implicated in the breakdown of the blood-brain barrier, neuroinflammation, and neuronal apoptosis following ischemic stroke and other neurological insults.[2][3][4][5] Inhibition of MMP-12 has been demonstrated to be neuroprotective in animal models of ischemic stroke and optic nerve crush.[2][3] Therefore, it is plausible that 4-Amino-5-phenylpentanoic acid, as a potential MMP-12 inhibitor or a precursor to a more complex inhibitor, could exert neuroprotective effects by mitigating these pathological processes.
Caption: Hypothesized mechanism of 4-Amino-5-phenylpentanoic acid.
Comparative In Vivo Efficacy of Neuroprotective Agents
To provide a comprehensive context for the potential of 4-Amino-5-phenylpentanoic acid, we have compiled in vivo efficacy data from preclinical studies of several other neuroprotective agents.
Peptide-Based Neuroprotectants
| Agent | Disease Model | Animal | Dosage & Administration | Key Efficacy Endpoints | Reference(s) |
| CAQK (tetrapeptide) | Traumatic Brain Injury (Controlled Cortical Impact) | Mice | 2.5 mg/kg, intravenous, multiple injections over 7 days | ~50% reduction in tissue loss; Reduced apoptosis (TUNEL staining); Decreased expression of inflammatory markers (Iba1, TNF, etc.); Improved functional recovery. | [6][7][8][9][10][11][12] |
| HLDF-6 (hexapeptide amide form) | Alzheimer's Disease (transgenic mice: B6C3-Tg(APPswe,PSEN1de9)85Dbo) | Mice | 250 µg/kg, intranasal, every other day for 30 days | Restoration of cognitive function in novel object recognition, passive avoidance, and Morris water maze tests. | [13][14][15][16][17] |
| HLDF-6-H (hexapeptide analog) | Parkinson's Disease (MPTP-induced) | Mice | 300 µg/kg/day, intranasal, for 3 weeks | Restoration of dopamine levels and turnover in the striatum; Improvement in motor function; Increased serum estradiol levels; Normalized mRNA levels of BDNF and inflammatory mediators (TGFβ1, IL-1β, IFNγ). | [14][16][18] |
Small Molecule Neuroprotectants
| Agent | Disease Model | Animal | Dosage & Administration | Key Efficacy Endpoints | Reference(s) |
| N-acetyl-L-leucine (NALL) | Parkinson's Disease (MPTP-induced) | Mice | Oral administration | Alleviation of motor impairments; Reduction of dopaminergic neuronal deficits; Decreased pS129-alpha-synuclein and increased parkin in LRRK2 R1441C knock-in mice. | [1][19][20][21][22] |
| 4-Phenylbutyric Acid (4-PBA) | Parkinson's Disease (Rotenone-induced) | Rats | Not specified | Significant protection of neuromuscular coordination; Preservation of tyrosine hydroxylase levels and dopamine in the substantia nigra and striatum; Protection against oxidative stress. | [3][8][17][23][24][25][26] |
| Memantine | Neonatal Hypoxia-Ischemia | Rats | 20 mg/kg, intraperitoneal, immediately after HI | Four-fold reduction in mortality; Shortened escape latency in Morris water maze at 35 days post-injury (16.3±13.2s vs. 35.6±32.3s in HI group). | [27][28][29][30][31][32][33][34][35] |
| Curcumin-Melatonin Hybrid (Z-CM-I-1) | Alzheimer's Disease (APP/PS1 transgenic mice) | Mice | 50 mg/kg, oral, for 12 weeks | Significant decrease in Aβ accumulation in the hippocampus and cortex; Reduced neuroinflammation and oxidative stress; Improved synaptic function (increased PSD95 and synaptophysin). | [2][36][37] |
Signaling Pathways of Comparator Neuroprotective Agents
Understanding the molecular pathways through which these agents exert their effects is crucial for targeted drug development.
Caption: CAQK signaling pathway in Traumatic Brain Injury.
Caption: N-acetyl-L-leucine signaling in Parkinson's Disease.
Caption: Dual mechanism of 4-Phenylbutyric Acid.
Caption: Multifaceted action of HLDF-6 peptide.
Caption: Memantine's mechanisms of neuroprotection.
Experimental Methodologies: A Guide to In Vivo Neuroprotection Studies
The following protocols are foundational for evaluating the in vivo efficacy of neuroprotective agents.
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury
This model is highly reproducible for inducing a focal brain injury.[13][14][36][37][38]
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., ketamine/xylazine or isoflurane) and secure it in a stereotaxic frame.[36][37] Shave the scalp, and sterilize the surgical area. Apply ophthalmic ointment to the eyes.[13][37]
-
Craniotomy: Make a midline scalp incision to expose the skull. Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.[13][36]
-
Impact Induction: Position the CCI device piston perpendicular to the exposed dura. Set the desired impact parameters (e.g., velocity: 3-5 m/s; depth: 0.5-2.0 mm; dwell time: 100-150 ms).[13][37][38] The impactor tip is pneumatically or electromagnetically driven onto the dura, causing a focal contusion.
-
Closure and Post-operative Care: After impact, control any bleeding and close the scalp with sutures.[36] Provide post-operative analgesia and monitor the animal for recovery.
Caption: Experimental workflow for the CCI model of TBI.
MPTP Mouse Model of Parkinson's Disease
This model induces parkinsonism through the selective destruction of dopaminergic neurons in the substantia nigra.[6][27][29][39][40]
Protocol:
-
Animal Selection and Housing: Use mouse strains susceptible to MPTP, such as C57BL/6.[40] House animals with appropriate safety precautions for handling a neurotoxin.
-
MPTP Administration: Several regimens exist. A common acute protocol involves multiple intraperitoneal injections of MPTP-HCl (e.g., 18-20 mg/kg) over one day.[16] Probenecid can be co-administered to inhibit the clearance of the active metabolite MPP+.[39]
-
Post-injection Monitoring: Monitor animals for any acute adverse effects. The full extent of dopaminergic neurodegeneration typically develops over 7-21 days.
-
Behavioral and Histological Assessment: At the desired time point post-injection, assess motor function (e.g., rotarod, open-field test) and perform histological analysis of the substantia nigra and striatum to quantify dopaminergic neuron loss and striatal dopamine levels.[16]
Morris Water Maze for Cognitive Assessment
This test is widely used to evaluate hippocampal-dependent spatial learning and memory.[28][41][42][43][44]
Protocol:
-
Apparatus: A circular pool (90-160 cm in diameter) filled with opaque water (e.g., using non-toxic paint). A submerged escape platform is placed in one quadrant.[28][41][42]
-
Acquisition Phase: Over several days, mice undergo multiple trials per day to learn the location of the hidden platform using distal visual cues in the room. The starting position is varied for each trial. Latency to find the platform is recorded.[28][44]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60-90 seconds).[41] The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Cued Trials (Control): A visible platform is used to assess for any motor or visual impairments that could confound the results of the hidden platform task.[28]
Conclusion: Future Directions in Neuroprotective Drug Discovery
The field of neuroprotection is at a critical juncture, with a growing understanding of the complex molecular cascades that lead to neuronal death. While established agents like memantine and promising newcomers like the CAQK peptide have demonstrated significant in vivo efficacy, the therapeutic landscape remains open for novel compounds with improved safety and efficacy profiles.
4-Amino-5-phenylpentanoic acid represents an intriguing, yet underexplored, candidate. The hypothesis of its neuroprotective action via MMP-12 inhibition provides a solid rationale for further investigation. The immediate next steps for researchers interested in this compound should involve in vitro screening to confirm its activity against MMP-12 and other relevant MMPs, followed by cell-based assays to assess its ability to protect neurons from various insults. Should these initial studies prove fruitful, progression to the in vivo models detailed in this guide will be essential to ascertain its true therapeutic potential.
This guide serves as a foundational resource for comparing the in vivo performance of neuroprotective agents. By understanding the mechanisms, efficacy, and experimental validation of existing compounds, we can better position novel candidates like 4-Amino-5-phenylpentanoic acid for successful preclinical development and, ultimately, clinical translation.
References
-
A curcumin/melatonin hybrid, 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, ameliorates AD-like pathology in the APP/PS1 mouse model. PMC. Available at: [Link]
-
Curcumin/melatonin hybrid 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide ameliorates AD-like pathology in the APP/PS1 mouse model. PubMed. Available at: [Link]
-
Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Peptide HLDF-6 Exhibits Neuroprotective Activity in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. PubMed. Available at: [Link]
-
A neuroprotective tetrapeptide for treatment of acute traumatic brain injury. PMC. Available at: [Link]
-
Long-term effects of memantine therapy on neonatal rats with hypoxic-ischemic brain damage. World J Pediatr. Available at: [Link]
-
MMP-12 Knockdown Prevents Secondary Brain Damage After Ischemic Stroke in Mice. Mol Neurobiol. Available at: [Link]
-
4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation. PubMed. Available at: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]
-
Morris Water Maze. MMPC.org. Available at: [Link]
-
A Hydroxypyrone-Based Inhibitor of Metalloproteinase-12 Displays Neuroprotective Properties in Both Status Epilepticus and Optic Nerve Crush Animal Models. MDPI. Available at: [Link]
-
Standard protocol for conducting the Morris Water Maze test. (a)... ResearchGate. Available at: [Link]
-
Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration. Frontiers. Available at: [Link]
-
Anxiolytic activity of the neuroprotective peptide HLDF-6 and its effects on brain neurotransmitter systems in BALB/c and C57BL/6 mice. ResearchGate. Available at: [Link]
-
HLDF-6 peptides exhibit neuroprotective effects in the experimental model of preclinical Parkinson's disease | Request PDF. ResearchGate. Available at: [Link]
-
Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. JoVE. Available at: [Link]
-
The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence. PubMed. Available at: [Link]
-
Controlled Cortical Impact for Traumatic Brain Injury. Conduct Science. Available at: [Link]
-
Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Tiny Peptide Shows Powerful Brain Healing After Traumatic Injury. Neuroscience News. Available at: [Link]
-
A neuroprotective tetrapeptide for treatment of acute traumatic brain injury. PMC. Available at: [Link]
-
N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed. Available at: [Link]
-
HLDF-6 peptides exhibit neuroprotective effects in the experimental model of preclinical Parkinson's disease. PubMed. Available at: [Link]
-
Tiny peptide CAQK triggers damage repair following traumatic brain injury. BioXconomy. Available at: [Link]
-
(PDF) The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: Preclinical evidence. ResearchGate. Available at: [Link]
-
Matrix Metalloproteinase Inhibitors Attenuate Neuroinflammation Following Focal Cerebral Ischemia in Mice. PMC. Available at: [Link]
-
Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. PMC. Available at: [Link]
-
Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. ResearchGate. Available at: [Link]
-
4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. PubMed. Available at: [Link]
-
Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. PMC. Available at: [Link]
-
Implications of MMP-12 in the pathophysiology of ischaemic stroke. PMC. Available at: [Link]
-
Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer's Disease. Semantic Scholar. Available at: [Link]
-
UC Davis - Morris Water Maze. Protocols.io. Available at: [Link]
-
A neuroprotective tetrapeptide for treatment of acute traumatic brain injury. EMBO Press. Available at: [Link]
-
A neuroprotective tetrapeptide for treatment of acute traumatic brain injury. PubMed. Available at: [Link]
-
N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. PubMed. Available at: [Link]
-
Researchers discover a compound that could change the treatment of traumatic brain injuries. IQAC-CSIC. Available at: [Link]
-
Peptide shows significant neuroprotective effect for TBI. NR Times. Available at: [Link]
-
N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. IntraBio. Available at: [Link]
-
Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. MDPI. Available at: [Link]
-
Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. PubMed. Available at: [Link]
-
(PDF) Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress. ResearchGate. Available at: [Link]
-
Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. Available at: [Link]
-
Behavioral characterization in MPTP/p mouse model of Parkinson's disease. IMR Press. Available at: [Link]
-
MPTP mouse models of Parkinson's disease: an update. SciSpace. Available at: [Link]
-
A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. EurekAlert!. Available at: [Link]
-
N-acetyl-L-leucine improves symptoms and functioning in GM2 Gangliosidosis (Tay-Sachs & Sandhoff). medRxiv. Available at: [Link]
Sources
- 1. intrabio.com [intrabio.com]
- 2. MMP-12 Knockdown Prevents Secondary Brain Damage After Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration [frontiersin.org]
- 5. Implications of MMP-12 in the pathophysiology of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioxconomy.com [bioxconomy.com]
- 9. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine | Springer Nature Link [link.springer.com]
- 10. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Researchers discover a compound that could change the treatment of traumatic brain injuries – IQAC – Institut de Química Avançada de Catalunya – CSIC [iqac.csic.es]
- 12. nrtimes.co.uk [nrtimes.co.uk]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Controlled Cortical Impact for Murine TBI - JoVE Journal [jove.com]
- 15. Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HLDF-6 peptides exhibit neuroprotective effects in the experimental model of preclinical Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 20. N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. parkinsonfonds.de [parkinsonfonds.de]
- 22. medrxiv.org [medrxiv.org]
- 23. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 38. conductscience.com [conductscience.com]
- 39. imrpress.com [imrpress.com]
- 40. scispace.com [scispace.com]
- 41. mmpc.org [mmpc.org]
- 42. researchgate.net [researchgate.net]
- 43. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 44. protocols.io [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-5-phenylpentanoic acid hydrochloride
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Handling compounds like 4-Amino-5-phenylpentanoic acid hydrochloride, while essential for progress, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to foster a culture of safety that builds deep trust and provides value beyond the product itself.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is paramount. While specific toxicological data for 4-Amino-5-phenylpentanoic acid hydrochloride may be limited, we can infer its potential hazards based on its chemical structure—an amino acid derivative in a hydrochloride salt form—and data from structurally similar compounds.
The primary concerns when handling this compound in its typical solid (powder or crystal) form are:
-
Skin and Eye Irritation: Like many amine hydrochlorides and fine chemical powders, this compound is expected to cause skin irritation and serious eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[1][2]
-
Corrosivity: The hydrochloride salt imparts an acidic nature, which can be corrosive to skin, eyes, and mucous membranes, especially with prolonged contact or when dissolved.
These potential hazards dictate a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure are effectively blocked.
Core Directive: Essential Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution; it is dictated by a risk assessment of the specific procedures being performed. However, a baseline level of protection is mandatory for any handling of 4-Amino-5-phenylpentanoic acid hydrochloride.
Eye and Face Protection
Mandatory: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum. Recommended: For tasks involving weighing, transferring powder, or preparing solutions where splashes are possible, chemical splash goggles are required.[3][4][5] A face shield, worn in conjunction with goggles, should be used when handling larger quantities or if there is a significant risk of splashing.[5][6]
-
Rationale: The eyes are highly susceptible to chemical injury. Standard eyeglasses are insufficient.[4] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers an additional barrier for the entire face.
Skin and Body Protection
Mandatory: A professional lab coat, fully buttoned with sleeves rolled down, is required to protect against incidental contact.[3][4] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[3]
-
Rationale: This standard laboratory attire prevents the chemical from making direct contact with your skin. Contaminated personal clothing should be removed immediately and washed separately.[7]
Hand Protection
Mandatory: Compatible, chemical-resistant gloves must be worn at all times when there is a risk of hand contact. Nitrile gloves are a common and appropriate choice for handling solid chemicals and for protection against incidental splashes of acidic solutions.[3][4]
-
Operational Insight: Always inspect gloves for tears or punctures before use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Wash hands thoroughly with soap and water after removing gloves.[2][3]
Respiratory Protection
Mandatory Engineering Control: All handling of 4-Amino-5-phenylpentanoic acid hydrochloride powder that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[3][8][9]
When a Respirator is Required: If engineering controls like a fume hood are not available or are insufficient to control airborne dust, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator with a particulate filter (e.g., N95, P1, or P2) is recommended.[2]
-
Rationale: The primary defense against respiratory exposure is to prevent the generation of airborne particles using engineering controls.[10] A fume hood captures dust at the source. Respirators are a secondary line of defense when these controls are not feasible.
Operational and Disposal Plans
A sound operational plan includes not only the handling of the chemical but also preparation, spill management, and proper disposal.
Experimental Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior.
-
Eye and Face Protection: Handle by the headband or earpieces.
-
Respirator (if worn): Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2][3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE Selection Workflow Diagram.
Emergency Plan: Spills and First Aid
Small Spill Cleanup (<1 g in a fume hood):
-
Ensure appropriate PPE is worn, including double gloves if necessary.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Sweep up the material and place it in a clearly labeled, sealed container for hazardous waste disposal.[2][8]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][8]
Disposal Plan
All materials contaminated with 4-Amino-5-phenylpentanoic acid hydrochloride, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[1][2]
-
Procedure: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Compliance: Follow all local, state, and national regulations for hazardous waste disposal.[1][8][10] Never dispose of this chemical down the drain.[2][8]
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transfer (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) |
| Spill Cleanup | Chemical Splash Goggles | Nitrile Gloves (double) | Lab Coat | Particulate Respirator (if outside hood) |
Conclusion
The responsible handling of 4-Amino-5-phenylpentanoic acid hydrochloride is predicated on a foundational understanding of its risks and the diligent application of protective measures. By integrating these expert-validated protocols and PPE guidelines into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. Safety is not an impediment to discovery; it is an integral component of it.
References
-
Standard Operating Procedure. (2012, October 19). University of California, Merced - Environmental Health & Safety. [Link]
-
Safety Data Sheet. AAPPTec. [Link]
-
MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. (2012, June 1). Capot Chemical. [Link]
-
Material Safety Data Sheet. (2003, October 10). Cole-Parmer. [Link]
-
MSDS - Safety Data Sheet. AAPPTec. [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Dubichem. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. [Link]
-
Laboratory Safety Guide. University of the Philippines Diliman, Institute of Chemistry. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Safetymint. [Link]
-
Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. [Link]
-
Emergency Response & PPE. (2020, March 9). Ammonia Refrigeration PSM & RMP. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. capotchem.com [capotchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. realsafety.org [realsafety.org]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. broadpharm.com [broadpharm.com]
- 9. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 10. peptide.com [peptide.com]
- 11. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
